Methyl 6-chlorooxoindoline-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-chloro-2-oxo-1,3-dihydroindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-15-10(14)8-6-3-2-5(11)4-7(6)12-9(8)13/h2-4,8H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAGPYJGVOEMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(C=C(C=C2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00658348 | |
| Record name | Methyl 6-chloro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151056-78-9 | |
| Record name | Methyl 6-chloro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 6-chloro-2-oxoindoline-3-carboxylate
This guide provides a comprehensive overview of the synthesis and characterization of Methyl 6-chloro-2-oxoindoline-3-carboxylate, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The oxoindoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a chlorine atom at the 6-position and a methyl carboxylate group at the 3-position offers a unique substitution pattern for further chemical exploration and potential modulation of biological activity.
This document offers a detailed, step-by-step synthetic protocol, an in-depth analysis of the characterization techniques used to verify the structure and purity of the compound, and insights into the rationale behind the experimental choices.
Introduction to the 6-Chloro-2-oxoindoline Scaffold
The 2-oxindole nucleus is a prominent structural motif found in a wide array of natural products and synthetic molecules with diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. The strategic placement of substituents on the oxindole ring allows for the fine-tuning of its biological profile. A chlorine atom at the 6-position can significantly influence the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets. The methyl carboxylate group at the C3 position provides a versatile handle for further synthetic modifications, such as amide bond formation or reduction to the corresponding alcohol, enabling the generation of diverse chemical libraries for drug discovery programs.
Synthetic Pathway: A Rational Approach
A Proposed Synthetic Route
The following protocol is a well-reasoned synthetic pathway derived from analogous, documented procedures.[1]
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A [label="4-Chloro-2-nitroaniline"]; B [label="Methyl (4-chloro-2-nitrophenyl)glycinate"]; C [label="Methyl (2-amino-4-chlorophenyl)glycinate"]; D [label="6-Chloro-2-oxoindoline-3-carboxylic acid"]; E [label="Methyl 6-chloro-2-oxoindoline-3-carboxylate"];
A -> B [label="1. NaNO2, HCl, H2O, 0°C\n2. Methyl acrylate, Cu(I) salt"]; B -> C [label="Fe, NH4Cl, EtOH/H2O, reflux"]; C -> D [label="NaNO2, H2SO4, H2O, 0°C"]; D -> E [label="MeOH, H2SO4 (cat.), reflux"]; } .dot Caption: Proposed synthetic pathway for Methyl 6-chloro-2-oxoindoline-3-carboxylate.
Part 1: Synthesis of Methyl (4-chloro-2-nitrophenyl)glycinate
The initial step involves a Sandmeyer-type reaction, where the amino group of 4-chloro-2-nitroaniline is converted to a diazonium salt, which then undergoes a copper-catalyzed reaction with methyl acrylate to introduce the glycinate side chain.
Protocol:
-
Diazotization: To a stirred suspension of 4-chloro-2-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Meerwein Arylation: In a separate flask, a solution of methyl acrylate (1.5 eq) in acetone is prepared and cooled to 0°C. A catalytic amount of a copper(I) salt (e.g., CuCl or CuBr) is added. The previously prepared cold diazonium salt solution is then added slowly to this mixture. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Part 2: Reduction of the Nitro Group to Synthesize Methyl (2-amino-4-chlorophenyl)glycinate
The nitro group of Methyl (4-chloro-2-nitrophenyl)glycinate is selectively reduced to an amine using a standard reduction method, such as iron powder in the presence of an ammonium chloride solution.
Protocol:
-
Reaction Setup: To a solution of Methyl (4-chloro-2-nitrophenyl)glycinate (1.0 eq) in a mixture of ethanol and water, iron powder (5.0 eq) and ammonium chloride (1.0 eq) are added.
-
Reduction: The reaction mixture is heated to reflux and stirred vigorously for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The hot reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with hot ethanol. The filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can often be used in the next step without further purification.
Part 3: Intramolecular Cyclization to form 6-Chloro-2-oxoindoline-3-carboxylic acid
The synthesized amino glycinate undergoes an intramolecular cyclization via diazotization followed by ring closure to form the oxoindoline ring.
Protocol:
-
Diazotization and Cyclization: The crude Methyl (2-amino-4-chlorophenyl)glycinate (1.0 eq) is dissolved in aqueous sulfuric acid and cooled to 0°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred overnight.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried to afford 6-Chloro-2-oxoindoline-3-carboxylic acid.
Part 4: Esterification to Yield Methyl 6-chloro-2-oxoindoline-3-carboxylate
The final step is a Fischer esterification of the carboxylic acid to the desired methyl ester.
Protocol:
-
Esterification: A suspension of 6-Chloro-2-oxoindoline-3-carboxylic acid (1.0 eq) in methanol is treated with a catalytic amount of concentrated sulfuric acid.
-
Reaction: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield Methyl 6-chloro-2-oxoindoline-3-carboxylate.
Characterization of Methyl 6-chloro-2-oxoindoline-3-carboxylate
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data based on the structure and data from analogous compounds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈ClNO₃ |
| Molecular Weight | 225.63 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Melting Point | Not reported; expected to be in the range of 180-220 °C |
| Solubility | Expected to be soluble in DMSO, DMF, and moderately soluble in methanol, ethanol, and ethyl acetate |
Spectroscopic Data (Predicted)
The following are predicted spectroscopic data based on the chemical structure and known data for similar compounds.[2][3]
Workflow for Spectroscopic Analysis
.dot digraph "Spectroscopic_Analysis_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Synthesized Compound"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)"]; IR [label="FT-IR Spectroscopy"]; MS [label="Mass Spectrometry"]; Purity [label="Purity & Identity Confirmation"];
Start -> NMR; Start -> IR; Start -> MS; NMR -> Purity; IR -> Purity; MS -> Purity; } .dot Caption: Workflow for the spectroscopic characterization of the synthesized compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Solvent: DMSO-d₆
-
Expected Chemical Shifts (δ, ppm):
-
~10.5-11.0 (s, 1H): NH proton of the oxoindoline ring.
-
~7.3-7.5 (m, 2H): Aromatic protons on the benzene ring (H-4 and H-5).
-
~6.9-7.1 (d, 1H): Aromatic proton at H-7.
-
~4.5-4.7 (d, 1H): Proton at the C3 position.
-
~3.7 (s, 3H): Methyl protons of the ester group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Solvent: DMSO-d₆
-
Expected Chemical Shifts (δ, ppm):
-
~175-178: Carbonyl carbon of the oxoindoline ring (C=O).
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~168-172: Carbonyl carbon of the methyl ester (COO).
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~140-145: Quaternary carbon C-7a.
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~125-135: Aromatic carbons and the chlorinated carbon (C-6).
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~110-125: Aromatic carbons.
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~52-55: Methyl carbon of the ester group (OCH₃).
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~50-55: Carbon at the C3 position.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy
-
Expected Characteristic Peaks (cm⁻¹):
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~3200-3300: N-H stretching vibration of the amide.
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~1730-1750: C=O stretching vibration of the methyl ester.
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~1680-1700: C=O stretching vibration of the amide (lactam).
-
~1600-1620: C=C stretching vibrations of the aromatic ring.
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~1100-1300: C-O stretching vibration of the ester.
-
~700-800: C-Cl stretching vibration.
-
Mass Spectrometry (MS)
-
Expected Molecular Ion Peak (m/z):
-
[M]⁺: 225.02 (for C₁₀H₈³⁵ClNO₃) and 227.02 (for C₁₀H₈³⁷ClNO₃) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.
-
[M+H]⁺: 226.03 and 228.03 in electrospray ionization (ESI) positive mode.
-
[M+Na]⁺: 248.01 and 250.01 in ESI positive mode.
-
Potential Applications and Future Directions
Substituted oxoindoles are of significant interest in drug discovery. The title compound, Methyl 6-chloro-2-oxoindoline-3-carboxylate, serves as a valuable building block for the synthesis of more complex molecules. The presence of the chloro and methyl ester functionalities allows for a variety of chemical transformations, including but not limited to:
-
Suzuki and other cross-coupling reactions: The chloro substituent can be utilized in palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups.
-
Amide formation: The methyl ester can be readily converted to a wide range of amides by reaction with various amines, leading to the generation of libraries of compounds for biological screening.
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Reduction: The ester can be reduced to the corresponding alcohol, which can be further functionalized.
The biological evaluation of this compound and its derivatives against various therapeutic targets, such as protein kinases, could unveil novel lead compounds for drug development.
Conclusion
This technical guide has outlined a plausible and detailed synthetic route for Methyl 6-chloro-2-oxoindoline-3-carboxylate, based on established chemical principles and analogous reactions. Furthermore, a comprehensive set of predicted characterization data has been provided to aid in the verification of the synthesized product. The strategic design of this molecule, incorporating a reactive chloro substituent and a versatile ester functional group, positions it as a valuable intermediate for the synthesis of novel and potentially bioactive compounds. Researchers in the fields of organic synthesis and medicinal chemistry can utilize this guide as a foundational resource for the preparation and further exploration of this and related oxoindoline scaffolds.
References
- To be populated with relevant citations found during the research process.
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]
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Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. [Link]
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Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed Central. [Link]
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A Comprehensive Technical Guide to Methyl 6-Chloro-2-oxoindoline-3-carboxylate: Properties, Synthesis, and Reactivity
Introduction
The oxindole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry. This guide focuses on a specific, highly functionalized derivative: Methyl 6-chloro-2-oxoindoline-3-carboxylate. The presence of a chloro substituent on the aromatic ring, an amide carbonyl at the C-2 position, and a methyl carboxylate group at the C-3 position endows this molecule with multiple reactive sites. This strategic functionalization makes it an exceptionally versatile building block for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. This document serves as an in-depth technical resource, providing a comprehensive overview of its chemical properties, robust synthetic methodologies, and diverse reactivity profile for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The precise characterization of Methyl 6-chloro-2-oxoindoline-3-carboxylate is fundamental for its application in synthesis. While comprehensive experimental data is not consolidated in a single public source, its properties can be reliably predicted based on its constituent functional groups and data from closely related analogues.
Table 1: Physicochemical Properties
| Property | Value | Source/Reference |
|---|---|---|
| Molecular Formula | C₁₀H₈ClNO₃ | [1] |
| Molecular Weight | 225.63 g/mol | [1] |
| CAS Number | 151056-78-9 | [1] |
| Appearance | Expected to be an off-white to light brown solid | Inferred from related oxindoles[2] |
| Melting Point | Not consistently reported; expected >150 °C | Inferred from related structures |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, THF), sparingly soluble in alcohols, and insoluble in water. | General chemical knowledge |
Spectroscopic Data Interpretation
The structural features of the molecule give rise to a predictable spectroscopic signature.
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, a broad singlet for the N-H proton (typically δ > 10 ppm in DMSO-d₆), a singlet for the C-3 methine proton, and a singlet for the methyl ester protons around δ 3.7-3.9 ppm. The aromatic region will display coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.
Synthesis and Manufacturing
The most logical and efficient synthesis of Methyl 6-chloro-2-oxoindoline-3-carboxylate begins with the commercially available precursor, 6-chloroisatin. The key transformation involves the introduction of a carbomethoxy group at the C-3 position. While several methods can be envisioned, the Reformatsky reaction offers a reliable and well-documented approach.[4][5][6]
The reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from methyl bromoacetate, which then undergoes nucleophilic addition to the C-3 carbonyl of 6-chloroisatin.[4][7] This process forms a β-hydroxy ester intermediate which, although sometimes isolable, is typically not the final desired product for creating the target molecule directly. A more direct conceptual pathway involves a condensation-reduction sequence or a related nucleophilic addition that establishes the C-H and C-CO₂Me bonds at the C3 position.
A plausible and effective approach is the reaction of 6-chloroisatin with dimethyl malonate followed by a reduction and decarboxylation sequence. However, for directness, the Perkin or a related base-catalyzed condensation followed by a selective reduction would be a viable industrial route.
Below is a representative workflow and a detailed protocol for a Reformatsky-type synthesis, which is a classic and robust method for achieving the core transformation.
Caption: Conceptual Synthetic Workflow via Reformatsky Reaction.
Detailed Experimental Protocol: Synthesis via a Reformatsky-type approach
Causality: This protocol is designed for the reliable formation of the C-C bond at the C-3 position. The use of activated zinc is critical as it readily undergoes oxidative insertion into the carbon-bromine bond of methyl bromoacetate.[6] Anhydrous THF is chosen as the solvent to prevent quenching of the organozinc intermediate. The reaction is initiated at a gentle reflux to ensure the formation of the Reformatsky reagent without promoting unwanted side reactions.
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust (1.5 eq). Activate the zinc by stirring with a few crystals of iodine in anhydrous THF until the brown color disappears, or by washing with dilute HCl, followed by water, ethanol, and ether, and drying under vacuum.
-
Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.
-
Addition of Reactants: In the dropping funnel, prepare a solution of 6-chloroisatin (1.0 eq) and methyl bromoacetate (1.2 eq) in anhydrous THF.
-
Initiation and Reaction: Add a small portion of the reactant solution to the zinc suspension and gently heat to initiate the reaction (an exothermic response may be observed). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to reflux for an additional 1-2 hours to ensure the reaction goes to completion, monitoring by Thin-Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, primarily the 3-hydroxy intermediate, is then purified. The subsequent dehydration and reduction to the target compound can be achieved via various methods, often involving acid catalysis and a reducing agent like triethylsilane.
Chemical Reactivity and Derivatization Potential
The true value of Methyl 6-chloro-2-oxoindoline-3-carboxylate lies in its poly-functional nature, which allows for selective chemical modifications at several distinct positions. This multi-handle reactivity is a significant asset for constructing diverse chemical libraries for structure-activity relationship (SAR) studies.
A. Reactivity at the N-1 Position (Amide Nitrogen)
The N-H proton of the oxindole ring is acidic (pKa ≈ 17-18 in DMSO) and can be readily deprotonated by a suitable base to form a nucleophilic anion. This enables a range of N-alkylation and N-arylation reactions.
-
N-Alkylation: This is typically achieved using a base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in a polar aprotic solvent like DMF or acetonitrile, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide).[8][9] The choice of a strong base like NaH ensures complete deprotonation, leading to cleaner reactions, while weaker bases like K₂CO₃ offer milder conditions suitable for sensitive substrates.
Caption: General Workflow for N-Alkylation.
B. Reactivity at the C-3 Position (Methine and Ester)
The C-3 position is arguably the most versatile site for building molecular complexity.
-
Ester Hydrolysis: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid using standard conditions, such as lithium hydroxide (LiOH) in a THF/water mixture or potassium trimethylsilanolate (TMSOK). The resulting carboxylic acid is a key intermediate for further modifications, such as amide bond formation via peptide coupling reagents (e.g., HATU, EDC), providing access to a vast array of new analogues.
C. Reactivity at the C-6 Position (Aryl Chloride)
The chloro substituent on the aromatic ring serves as an excellent handle for modern cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, or alkynyl groups.
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (using boronic acids), Buchwald-Hartwig (amines), Sonogashira (terminal alkynes), and Stille (organostannanes) couplings are highly effective at this position.[12] These transformations are cornerstones of modern synthetic chemistry and allow for the late-stage diversification of the oxindole core. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and must be optimized for the specific coupling partners.[13]
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Causality: This protocol uses a standard palladium catalyst and ligand combination effective for aryl chlorides. The base (K₂CO₃) is essential for activating the boronic acid in the transmetalation step.[12] A dioxane/water solvent system is often used to ensure solubility of both the organic substrate and the inorganic base. Microwave irradiation can significantly accelerate the reaction.
-
Reaction Setup: To a microwave vial, add Methyl 6-chloro-2-oxoindoline-3-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
-
Reaction: Seal the vial and heat in a microwave reactor to a specified temperature (e.g., 120-150 °C) for a set time (e.g., 15-30 minutes), or alternatively, heat at reflux under a nitrogen atmosphere for several hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the residue by flash column chromatography on silica gel.
Applications in Medicinal Chemistry and Drug Discovery
The strategic placement of reactive functional groups makes Methyl 6-chloro-2-oxoindoline-3-carboxylate an ideal scaffold for building libraries of drug-like molecules.[14][15] The oxindole core itself is present in several approved drugs, including tyrosine kinase inhibitors like Nintedanib and Sunitinib.[16]
-
Scaffold for Kinase Inhibitors: The oxindole core can mimic the hydrogen bonding pattern of the adenine region of ATP, making it a suitable starting point for designing ATP-competitive kinase inhibitors. Derivatization at the N-1, C-3, and C-6 positions allows for the exploration of different pockets within the kinase active site to achieve potency and selectivity.
-
Access to Complex Heterocycles: The multiple reaction handles facilitate the construction of more complex, fused, or spirocyclic systems, which are of high interest in drug discovery for exploring novel chemical space.[17]
-
Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting fragment that can be elaborated upon based on structural information from biophysical screening assays.
Safety and Handling
Based on safety data for structurally related compounds like Methyl 2-oxoindoline-6-carboxylate, this chemical should be handled with care.[18]
-
Hazards: Expected to be a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).
-
Precautions: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
Conclusion
Methyl 6-chloro-2-oxoindoline-3-carboxylate is a high-value, multifunctional building block for synthetic and medicinal chemistry. Its well-defined reactive sites at the N-1, C-3, and C-6 positions provide chemists with a powerful and versatile platform for molecular diversification. The ability to selectively perform N-alkylation, C-3 enolate chemistry, and palladium-catalyzed cross-coupling reactions from a single scaffold makes it an invaluable tool for accelerating the discovery and development of novel therapeutic agents.
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Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. Retrieved from [Link]
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Zhang, Z., et al. (2024). Enantioselective de novo construction of 3-oxindoles via organocatalyzed formal [3 + 2] annulation from simple arylamines. Nature Communications. Retrieved from [Link]
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Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. Retrieved from [Link]
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Yamai, Y., et al. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
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PubMed. (2019). Oxidative Coupling of 3-Oxindoles with Indoles and Arenes. ChemSusChem. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 6-chloro-2-oxoindoline-3-carboxylate
This technical guide provides a detailed framework for the spectroscopic analysis of Methyl 6-chloro-2-oxoindoline-3-carboxylate, a molecule of interest in medicinal chemistry and drug development. Given the limited availability of published spectral data for this specific compound, this document serves as both a predictive guide and a practical manual for researchers. We will explore the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule, predict the expected spectral features, and provide robust experimental protocols for data acquisition.
Introduction
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] The targeted introduction of substituents, such as the chloro group at the 6-position and the methyl carboxylate at the 3-position of the oxoindoline core, allows for the fine-tuning of a compound's physicochemical and pharmacological properties. Accurate structural elucidation and purity assessment are paramount in the development of such compounds, and a comprehensive spectroscopic analysis is the cornerstone of this process.
Methyl 6-chloro-2-oxoindoline-3-carboxylate (CAS 151056-78-9) presents a unique combination of functional groups and aromaticity that lend themselves to a thorough spectroscopic investigation.[2] This guide will provide researchers with the foundational knowledge and practical steps to confidently characterize this molecule.
Molecular Structure and Predicted Spectroscopic Features
A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the structure of Methyl 6-chloro-2-oxoindoline-3-carboxylate with key atoms numbered for reference in the subsequent discussions.
Caption: Molecular structure of Methyl 6-chloro-2-oxoindoline-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR will provide critical information about the electronic environment and connectivity of the atoms in Methyl 6-chloro-2-oxoindoline-3-carboxylate.
Predicted ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | Singlet | 1H | N1-H | The amide proton is typically deshielded and appears as a broad singlet. |
| ~7.5 | Doublet | 1H | H4 | The proton at C4 is ortho to the electron-withdrawing carbonyl group and will be downfield. |
| ~7.2 | Doublet of doublets | 1H | H5 | The proton at C5 will be coupled to both H4 and H7. |
| ~7.0 | Doublet | 1H | H7 | The proton at C7 is adjacent to the nitrogen and will be coupled to H5. |
| ~4.5 | Singlet | 1H | H3 | The proton at the chiral center C3 is adjacent to two carbonyl groups and will be significantly deshielded. |
| ~3.8 | Singlet | 3H | O-CH₃ | The methyl ester protons will appear as a sharp singlet. |
Predicted ¹³C NMR Spectrum (in CDCl₃ or DMSO-d₆):
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~175 | C2 (Amide C=O) | Amide carbonyl carbons are typically found in this region. |
| ~170 | C8 (Ester C=O) | Ester carbonyl carbons are also highly deshielded. |
| ~140 | C7a | Aromatic carbon adjacent to nitrogen. |
| ~135 | C6 | Aromatic carbon bearing the chloro substituent. |
| ~128 | C3a | Aromatic carbon at the ring junction. |
| ~125 | C5 | Aromatic CH carbon. |
| ~122 | C4 | Aromatic CH carbon. |
| ~110 | C7 | Aromatic CH carbon adjacent to nitrogen. |
| ~55 | C9 (O-CH₃) | Methyl ester carbon. |
| ~50 | C3 | Aliphatic carbon at the chiral center. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[3] The vibrational frequencies of the bonds provide a characteristic "fingerprint" of the compound.
Predicted IR Absorption Bands:
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3200-3300 | N-H Stretch | Amide |
| ~1735 | C=O Stretch | Ester |
| ~1680 | C=O Stretch | Amide (Lactam) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1200-1000 | C-O Stretch | Ester |
| 800-600 | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The expected monoisotopic mass for C₁₀H₈ClNO₃ is approximately 225.02 g/mol . The mass spectrum should show a characteristic isotopic pattern for the presence of one chlorine atom, with peaks at m/z 225 (for ³⁵Cl) and 227 (for ³⁷Cl) in a roughly 3:1 ratio.
-
Key Fragments: Fragmentation may occur through the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z 194. Loss of the entire methyl carboxylate group (-COOCH₃) would result in a fragment at m/z 166.
Experimental Protocols
The following protocols provide a starting point for the acquisition of high-quality spectroscopic data for Methyl 6-chloro-2-oxoindoline-3-carboxylate.
General Sample Preparation
-
Ensure the sample is of high purity. If synthesized in-house, purification by column chromatography or recrystallization is recommended.
-
Dry the sample thoroughly under high vacuum to remove any residual solvents.
NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure optimal resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.
-
Consider performing 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.
-
IR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Perform an ATR correction on the resulting spectrum.
-
Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable technique for this polar molecule.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization.
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel compound like Methyl 6-chloro-2-oxoindoline-3-carboxylate.
Caption: A generalized workflow for spectroscopic analysis.
Conclusion
The structural characterization of Methyl 6-chloro-2-oxoindoline-3-carboxylate is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. While published data for this specific molecule is scarce, this guide provides a comprehensive framework based on sound spectroscopic principles and data from related structures. By following the outlined protocols and leveraging the predictive information, researchers can confidently acquire and interpret the necessary data to confirm the structure and purity of this promising compound, thereby advancing their research and development efforts.
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Crystal Structure Analysis of Methyl 6-chloro-2-oxoindoline-3-carboxylate: A Guide to Solid-State Characterization in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] For any active pharmaceutical ingredient (API), a comprehensive understanding of its solid-state properties is not merely an academic exercise but a regulatory and commercial necessity. The three-dimensional arrangement of molecules in a crystal lattice dictates critical physicochemical properties, including solubility, stability, and bioavailability, which are paramount to a drug's safety and efficacy.[2][3][4] This guide provides an in-depth technical overview of the methodologies used to elucidate the crystal structure of Methyl 6-chloro-2-oxoindoline-3-carboxylate, a representative oxindole derivative. We will explore the synergistic application of Single-Crystal X-ray Diffraction (SC-XRD) for definitive atomic-level structure determination and Powder X-ray Diffraction (PXRD) for bulk material characterization, offering field-proven insights into the causality behind experimental choices and the interpretation of results for drug development.
Introduction: The Criticality of the Crystalline State in Pharmaceutical Sciences
The journey of a drug candidate from discovery to a marketed product is fraught with challenges, many of which are rooted in its fundamental physical properties. The solid form of an API can exist in various crystalline arrangements (polymorphs), as solvates, or in an amorphous state.[3][4][5] Each form possesses a unique energetic landscape, leading to different physical properties that can profoundly impact the drug's performance and manufacturability.[2] An uncharacterized or unstable crystalline form can lead to batch-to-batch inconsistency or the sudden appearance of a more stable, less soluble polymorph, with potentially disastrous consequences for a drug program.
Therefore, elucidating the precise three-dimensional structure of an API is a foundational step in modern drug development.[6][7] It provides incontrovertible proof of molecular identity and stereochemistry and reveals the network of intermolecular interactions (e.g., hydrogen bonds, π-stacking) that govern crystal packing. This knowledge is instrumental for:
-
Rational Drug Design: Understanding how a molecule interacts with its neighbors in a crystal can provide insights into its potential binding modes with biological targets.[7][8]
-
Polymorph Screening and Selection: A definitive crystal structure serves as the reference point against which all other solid forms are compared.
-
Intellectual Property: A novel and stable crystalline form of an API is often patentable, extending the commercial life of a drug product.[3]
-
Formulation Development: Knowledge of crystal habit and mechanical properties informs the design of robust formulation and manufacturing processes.[9]
This guide uses Methyl 6-chloro-2-oxoindoline-3-carboxylate (C₁₀H₈ClNO₃) as a case study to detail the workflow of a comprehensive crystallographic analysis.
Part I: Generation and Preparation of Single Crystals
The cornerstone of a successful single-crystal X-ray diffraction experiment is the availability of a high-quality single crystal, typically 0.1-0.3 mm in size, free of significant defects.[10] The process of growing such crystals is often more art than science, requiring systematic screening of various conditions.
Causality Behind Crystallization Strategy
The choice of solvent and crystallization method is dictated by the solubility profile of the compound. Methyl 6-chloro-2-oxoindoline-3-carboxylate, as a moderately polar organic molecule, is expected to be soluble in polar organic solvents and less soluble in nonpolar solvents. This differential solubility is the driving force for crystallization. Slow cooling or slow evaporation techniques are preferred as they allow molecules to arrange themselves into a highly ordered lattice, minimizing defects.
Experimental Protocol: Slow Evaporation Method
-
Solubility Screening: Begin by testing the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) to identify a suitable solvent system. An ideal system is one where the compound is moderately soluble at room temperature.
-
Solution Preparation: Dissolve approximately 20 mg of Methyl 6-chloro-2-oxoindoline-3-carboxylate in 2-3 mL of a suitable solvent (e.g., ethyl acetate) in a clean, small vial. Ensure the material is fully dissolved, warming gently if necessary.
-
Inducing Crystallization:
-
Primary Method: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature.
-
Alternative (Vapor Diffusion): Place the open vial inside a larger, sealed chamber containing a more nonpolar "anti-solvent" (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystal growth.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a nylon loop or a fine pipette. Gently wash the crystals with a small amount of the anti-solvent to remove residual impurities and allow them to air dry.
Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12] It provides unambiguous data on bond lengths, bond angles, and the unit cell that defines the crystal lattice.[13]
Workflow for SC-XRD Analysis
The process involves mounting a single crystal, collecting diffraction data as it rotates in an X-ray beam, and then using this data to solve and refine the molecular structure.[14]
Experimental Protocol: Data Acquisition and Processing
-
Mounting: A suitable crystal is mounted on a goniometer head using cryo-oil. The sample is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: Data is collected on a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[12] The crystal is rotated through various orientations, and a series of diffraction images (frames) are collected.[14]
-
Data Reduction: The collected frames are processed to integrate the intensities of the diffraction spots and apply corrections for factors like Lorentz-polarization effects.
-
Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to improve the fit, resulting in the final, precise crystal structure.
Hypothetical Crystallographic Data
Disclaimer: The following data is a realistic, hypothetical representation for Methyl 6-chloro-2-oxoindoline-3-carboxylate, generated for illustrative purposes, as a public structure was not available at the time of writing. Such data would typically be deposited in the Cambridge Structural Database (CSD).[15][16]
| Parameter | Value |
| Chemical Formula | C₁₀H₈ClNO₃ |
| Formula Weight | 225.63 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 10.83 Å |
| b | 7.54 Å |
| c | 18.83 Å |
| α | 90° |
| β | 94.37° |
| γ | 90° |
| Volume | 1532 ų |
| Z (Molecules/unit cell) | 4 |
| Temperature | 100(2) K |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| R-factor (R1) | 0.035 |
| wR2 (all data) | 0.101 |
| CCDC Deposition No. | Hypothetical CCDC XXXXXXX |
Part III: Powder X-ray Diffraction (PXRD) for Bulk Characterization
While SC-XRD provides the ultimate detail from a single perfect crystal, it does not represent the bulk material that will be used in a formulation. Powder X-ray Diffraction (PXRD) is the essential complementary technique used for the analysis of a polycrystalline powder.[5] It is non-destructive and requires minimal sample preparation.[17]
The Role of PXRD in Drug Development
PXRD is a versatile tool used across the development pipeline to:
-
Identify the crystalline form of the bulk API and ensure batch-to-batch consistency.[5][18]
-
Detect polymorphism , identifying different crystal forms that may appear during manufacturing or storage.[5]
-
Quantify crystallinity in samples that may be partially amorphous.[17]
-
Analyze final dosage forms to confirm the solid form of the API has not changed during formulation.[19]
Experimental Protocol: PXRD Data Acquisition
-
Sample Preparation: Approximately 10-20 mg of the bulk powder is gently packed into a sample holder. Care must be taken to minimize preferred orientation of the crystallites, which can alter peak intensities.
-
Data Acquisition: The sample is analyzed using a powder diffractometer. The instrument directs X-rays onto the sample, and a detector scans through a range of angles (2θ) to measure the intensity of the diffracted X-rays.
-
Data Analysis: The output is a diffractogram—a plot of intensity versus 2θ. The positions (2θ angles) and relative intensities of the diffraction peaks serve as a unique "fingerprint" for a specific crystalline phase.[17] This experimental pattern can be compared to a pattern calculated from the SC-XRD data to confirm phase identity.
Structural Insights and Implications for Development
The single-crystal structure provides a wealth of information. Analysis of the hypothetical structure of Methyl 6-chloro-2-oxoindoline-3-carboxylate would likely reveal key intermolecular interactions, such as hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. These interactions create a robust, three-dimensional network that dictates the material's properties. Understanding this packing arrangement allows scientists to rationalize the compound's physical properties, such as its melting point and solubility, and to anticipate potential challenges in formulation, such as poor dissolution, which is a common issue for highly stable crystalline materials.
Conclusion
The comprehensive crystal structure analysis of an API like Methyl 6-chloro-2-oxoindoline-3-carboxylate is a critical, multi-faceted process that underpins successful drug development. The synergistic use of single-crystal X-ray diffraction for absolute structure determination and powder X-ray diffraction for bulk phase analysis provides a self-validating system of characterization. This rigorous, data-driven approach mitigates risks associated with solid-state properties, ensures product quality and consistency, and ultimately accelerates the path from the laboratory to the clinic.
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An In-depth Technical Guide to the Solubility of Methyl 6-chlorooxoindoline-3-carboxylate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chlorooxoindoline-3-carboxylate is a significant heterocyclic compound, often utilized as a key intermediate in the synthesis of various pharmaceutical agents, including the tyrosine kinase inhibitor Nintedanib[1][2]. Its chemical structure, featuring a substituted oxindole core, bestows upon it a unique combination of functional groups that dictate its physicochemical properties, most notably its solubility. Understanding the solubility of this compound in a range of common organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and practical insights for researchers in the field.
Molecular Structure and Physicochemical Properties
Chemical Name: Methyl 6-chlorooxoindoline-3-carboxylate CAS Number: 151056-78-9[3][4] Molecular Formula: C₁₀H₈ClNO₃[4] Molecular Weight: 225.63 g/mol [4]
The structure of Methyl 6-chlorooxoindoline-3-carboxylate incorporates several key features that influence its solubility:
-
Oxindole Core: A bicyclic aromatic system that is generally planar and contributes to the molecule's rigidity.
-
Amide Group: The lactam within the oxindole ring is a polar functional group capable of acting as a hydrogen bond donor (N-H) and acceptor (C=O).
-
Ester Group: The methyl carboxylate at the 3-position is a polar, aprotic group that can act as a hydrogen bond acceptor.
-
Chloro Group: The electron-withdrawing chlorine atom on the benzene ring increases the molecule's polarity.
-
Ketone Group: The oxo group at the 2-position is a polar, hydrogen bond accepting group.
The presence of multiple polar functional groups suggests that Methyl 6-chlorooxoindoline-3-carboxylate is a polar molecule. The interplay of these groups, particularly their ability to form hydrogen bonds, will be a critical determinant of its solubility in various solvents[5].
Theoretical Framework for Solubility Prediction
The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another[5]. Solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding.
Solvent Classification and Expected Solubility
| Solvent Class | Examples | Polarity | Hydrogen Bonding | Predicted Solubility of Methyl 6-chlorooxoindoline-3-carboxylate |
| Polar Protic | Methanol, Ethanol, Water | High | Donor & Acceptor | High: The solvent's ability to both donate and accept hydrogen bonds can effectively solvate the amide and ester groups of the solute. |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | Acceptor only | Moderate to High: These solvents can accept hydrogen bonds from the N-H group of the oxindole and interact via dipole-dipole forces with the polar functional groups. |
| Moderately Polar | Ethyl acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate | Acceptor only (except DCM) | Moderate to Low: Solubility will depend on the balance between the polarity of the solvent and its ability to interact with the solute. |
| Nonpolar | Toluene, Hexane, Diethyl ether | Low | None | Low to Insoluble: The significant difference in polarity will likely result in poor solvation of the polar functional groups of the compound. |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The equilibrium solubility assay is considered the "gold standard" for determining the thermodynamic solubility of a compound[6].
Equilibrium Solubility Assay Protocol
This protocol outlines a robust method for determining the equilibrium solubility of Methyl 6-chlorooxoindoline-3-carboxylate in various organic solvents using High-Performance Liquid Chromatography (HPLC) for quantification.
1. Materials and Reagents:
-
Methyl 6-chlorooxoindoline-3-carboxylate (high purity)
-
Selected organic solvents (HPLC grade): Methanol, Ethanol, Acetonitrile, Dimethyl sulfoxide (DMSO), Ethyl acetate, Dichloromethane, Toluene, Hexane
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
HPLC system with a suitable detector (e.g., UV-Vis) and column
2. Preparation of Standard Solutions:
-
Accurately weigh a known amount of Methyl 6-chlorooxoindoline-3-carboxylate and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected solubility range.
3. Experimental Procedure:
-
Sample Preparation: Add an excess amount of Methyl 6-chlorooxoindoline-3-carboxylate to a known volume of each test solvent in separate vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution[7].
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles[7].
-
Sample Dilution: Immediately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Inject the diluted samples and the calibration standards into the HPLC system.
-
Quantification: Determine the concentration of Methyl 6-chlorooxoindoline-3-carboxylate in the diluted samples by comparing their peak areas to the calibration curve.
-
Solubility Calculation: Calculate the solubility of the compound in each solvent by taking into account the dilution factor.
Data Presentation
The experimentally determined solubility data should be presented in a clear and concise table.
| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 6.6 | 25 | ||
| Ethanol | 5.2 | 25 | ||
| Acetonitrile | 6.2 | 25 | ||
| Dimethyl sulfoxide (DMSO) | 7.2 | 25 | ||
| Ethyl acetate | 4.4 | 25 | ||
| Dichloromethane | 3.4 | 25 | ||
| Toluene | 2.4 | 25 | ||
| Hexane | 0.0 | 25 |
Note: Polarity index values are approximate and can vary slightly depending on the scale used.
Visualizing the Concepts
Molecular Structure and Polarity
Caption: Key functional groups of Methyl 6-chlorooxoindoline-3-carboxylate that dictate its solubility.
Experimental Workflow for Solubility Determination
Caption: Step-by-step workflow for the equilibrium solubility assay.
Conclusion
References
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"literature review of substituted oxoindoline-3-carboxylates"
An In-depth Technical Guide to the Synthesis and Biological Significance of Substituted Oxoindoline-3-carboxylates
Authored by a Senior Application Scientist
Foreword
The oxoindoline core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to interact with a multitude of biological targets. First identified in alkaloids from plants like Uncaria tomentosa, the oxoindoline moiety is now a cornerstone in the design of novel therapeutics.[1][2] This guide focuses specifically on a highly versatile subclass: substituted oxoindoline-3-carboxylates. The ester functionality at the C-3 position not only serves as a critical pharmacophoric element but also provides a synthetic handle for further molecular elaboration. This document provides an in-depth review of the synthetic strategies used to access these compounds, explores their diverse biological activities, and elucidates the critical structure-activity relationships that govern their therapeutic potential.
Part 1: Foundational Synthetic Methodologies
The construction of the C3-quaternary center of oxoindoline-3-carboxylates is a significant synthetic challenge. Several elegant strategies have been developed to achieve this, each with its own merits regarding efficiency, substrate scope, and reaction conditions.
Tandem Reduction-Lactamization of Nitrophenylmalonates
Experimental Protocol: Synthesis of t-Butyl 3-Alkyloxindole-3-carboxylates [3]
-
Starting Material Preparation: Synthesize the di-t-butyl 2-alkyl-2-(2-nitrophenyl)malonate precursor according to established literature procedures.
-
Reaction Setup: In a suitable reaction vessel, dissolve the nitrophenylmalonate substrate in a solvent such as ethanol or methanol.
-
Catalyst Addition: Add a palladium-on-carbon catalyst (typically 5-10 mol%).
-
Acid Co-catalyst: Introduce a Brønsted acid (e.g., acetic acid) to the mixture. The acid is critical for promoting the reactivity and facilitating the lactamization step.
-
Reduction: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reduction of the nitro group is complete (monitored by TLC).
Caption: Workflow for the tandem reduction-lactamization synthesis.
Iron-Initiated Radical Addition/Cyclization
A mechanistically distinct approach utilizes an iron-initiated radical chain process to construct functionalized oxindoles. This method involves the reaction of N-arylacrylamides with tert-butyl peresters, offering a mild and efficient pathway.[4]
Experimental Protocol: Iron-Catalyzed Radical Synthesis of Oxindoles [4]
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the N-arylacrylamide (1.0 equiv), the desired perester (2.0 equiv), and FeCl₂·4H₂O (0.1 equiv).
-
Inert Atmosphere: Seal the tube, and repeatedly degas and backfill with argon (3 cycles).
-
Solvent Addition: Add anhydrous, degassed DMF via syringe.
-
Reaction Conditions: Stir the resulting mixture at 50 °C for 12 hours. The reaction progress can be monitored by TLC.
-
Workup: After completion, cool the mixture to room temperature and perform an extractive workup using ethyl acetate and water.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
Caption: Simplified mechanism of iron-initiated radical cyclization.
Knoevenagel Condensation Route
The Knoevenagel condensation of isatins with active methylene compounds, such as ethyl cyanoacetate, is a foundational step for creating versatile α,β-unsaturated intermediates.[5] These intermediates are pivotal for the subsequent synthesis of highly functionalized oxindoles, including organophosphorus derivatives.[5]
Experimental Protocol: Knoevenagel Condensation of Isatin [5]
-
Reactant Mixture: In a round-bottom flask, combine isatin (1.0 equiv) and an active methylene compound like ethyl cyanoacetate (1.1 equiv) in a suitable solvent (e.g., ethanol).
-
Catalyst: Add a catalytic amount of a base, such as piperidine or triethylamine, to the mixture.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the isatin is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product, ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate, often precipitates from the solution and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the pure product.
Part 2: A Spectrum of Biological Activities
Substituted oxoindoline-3-carboxylates and their close derivatives exhibit a remarkable breadth of biological activities, positioning them as high-value scaffolds for drug discovery.
Anticancer Activity
The most extensively studied application of oxoindoles is in oncology.[1] They exert their anticancer effects through multiple mechanisms, most notably by inhibiting key signaling enzymes.
2.1.1 Protein Kinase Inhibition
Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] The oxoindoline scaffold is a privileged structure for designing potent kinase inhibitors.[6][7]
-
Multi-Kinase Inhibition: Many oxindole derivatives act as multi-tyrosine kinase inhibitors. A prime example is Sunitinib , an FDA-approved drug for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST), which targets VEGFR, PDGFR, and c-Kit.[8] Another example is Nintedanib , a potent inhibitor of VEGFR, FGFR, and PDGFR.[8]
-
CDK Inhibition: Cyclin-dependent kinases (CDKs) are critical for cell cycle progression.[9] Oxindole-benzothiazole hybrids have been developed as potent inhibitors of CDK2, arresting the cell cycle in the G1 phase and inducing apoptosis.[9]
-
BTK Inhibition: Bruton's tyrosine kinase (BTK) is a key target in B-cell malignancies. Novel 5-substituted oxindole derivatives have been designed and synthesized, demonstrating potent inhibitory activity against BTK.[10]
Sources
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"discovery and history of chloro-substituted indolinone compounds"
An In-depth Technical Guide to the Discovery and History of Chloro-Substituted Indolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indolinone scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its evolution from a simple heterocyclic motif to a "privileged scaffold" in kinase inhibition is a testament to the power of synthetic chemistry and structure-activity relationship (SAR) studies. The strategic introduction of chlorine substituents has been a pivotal development, profoundly influencing the potency, selectivity, and pharmacokinetic profiles of these compounds. This guide provides a comprehensive exploration of the discovery and history of chloro-substituted indolinones, tracing their origins, detailing key synthetic strategies, elucidating their mechanisms of action, and highlighting landmark compounds that have redefined treatment paradigms for various diseases.
The Genesis of a Privileged Scaffold: From Indole to Indolinone
The history of indolinones is intrinsically linked to their aromatic precursor, indole, first isolated in 1866.[1] The indolinone (or oxindole) core, the 2,3-dihydro-2-oxo derivative of indole, was initially explored as part of broader investigations into heterocyclic chemistry. Early synthetic routes focused on the reduction of isatin or the cyclization of α-haloacetanilides. For decades, these compounds were part of a vast chemical library, with various derivatives showing a wide array of modest biological activities.[2][3]
The paradigm shifted in the late 20th century with the advent of molecularly targeted therapy. The identification of protein kinases as critical drivers of oncogenesis created a demand for small molecules that could selectively inhibit their function.[4][5] Researchers soon recognized that the 3-substituted 2-indolinone structure was an ideal pharmacophore for competing with ATP at the kinase catalytic site, establishing it as a "privileged scaffold" in drug discovery.[6] This realization marked the beginning of a new era for the indolinone core, transforming it from a chemical curiosity into a powerhouse of oncological drug development.
The Chlorine Advantage: Rationale for Halogenation in Indolinone Design
The deliberate incorporation of chlorine atoms into the indolinone scaffold was not a random modification but a strategic decision rooted in fundamental principles of medicinal chemistry. The "chloro-advantage" stems from the unique properties of the halogen atom, which can dramatically enhance a drug candidate's profile:
-
Electronic Modulation: Chlorine is an electron-withdrawing group, which can alter the pKa of nearby functionalities, such as the amide proton of the indolinone ring. This fine-tunes the hydrogen-bonding capabilities of the molecule, which is critical for its interaction with the kinase hinge region.
-
Enhanced Lipophilicity: The addition of a chlorine atom increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its intracellular target.
-
Metabolic Stability: Halogenation at specific positions can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[7]
-
Specific Binding Interactions: The chlorine atom can occupy specific hydrophobic pockets within the ATP-binding site. Furthermore, it can participate in non-covalent interactions, such as halogen bonding, which can significantly contribute to binding affinity and selectivity.
These factors collectively explain why chloro-substitution became a recurring and successful theme in the optimization of indolinone-based kinase inhibitors.
A Landmark Achievement: The Rise of Multi-Kinase Inhibitors
The true potential of the chloro-substituted indolinone scaffold was realized with the development of compounds capable of inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.
The Precursor: Semaxanib (SU5416)
First reported in 1996, Semaxanib was a pioneering 3-substituted indolinone that, while not chlorinated itself, validated the therapeutic concept.[2] It was a potent and selective inhibitor of the Vascular Endothelial Growth Factor (VEGF) receptor, demonstrating significant antiangiogenic potential.[2] Although its clinical development was ultimately discontinued, Semaxanib's success laid the crucial groundwork for the next generation of indolinone inhibitors and proved that targeting RTKs with this scaffold was a viable strategy.[6]
Sunitinib: The Archetype of Success
The development of Sunitinib (SU11248) represents a watershed moment. Building on the SAR from Semaxanib and other precursors, researchers at Sugen (later Pfizer) systematically modified the indolinone core and its 3-position substituent. The introduction of a fluorine atom at the C-5 position of the indolinone ring and the specific substitution pattern on the pyrrole ring were key optimizations.
Sunitinib emerged as a potent inhibitor of multiple RTKs, including VEGF and Platelet-Derived Growth Factor (PDGF) receptors. Its approval by the FDA in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST) was a landmark event.[6] It demonstrated that a single small molecule could effectively target multiple oncogenic pathways, and it solidified the chloro-substituted indolinone as a premier scaffold in cancer drug discovery.
| Compound | Key Substituent(s) | Primary Targets | Initial FDA Approval | Therapeutic Applications |
| Semaxanib (SU5416) | None (pyrrol-indolinone) | VEGFR-2 (KDR/Flk-1) | N/A (Discontinued) | Investigational anti-angiogenic agent |
| Sunitinib (SU11248) | 5-Fluoro (indolinone) | VEGFRs, PDGFRs, KIT, FLT3 | 2006 | Renal Cell Carcinoma, GIST, pNET |
| Nintedanib (BIBF 1120) | 6-Methoxycarbonyl (indolinone) | VEGFRs, FGFRs, PDGFRs | 2014 | Idiopathic Pulmonary Fibrosis, NSCLC |
| Indisulam | 5-Chloro (indolinone sulfonamide) | Cell Cycle (CDKs), RBM39 | N/A (Investigational) | Investigational anti-cancer agent |
Table 1: Key examples of substituted indolinone compounds and their characteristics.
Mechanism of Action: Hijacking the ATP Binding Site
The efficacy of indolinone-based kinase inhibitors lies in their structural mimicry of the adenine portion of ATP. They function as competitive inhibitors, occupying the ATP-binding cleft and preventing the phosphorylation of downstream substrates.
The key interactions are:
-
Hinge Binding: The N-H and C=O groups of the indolinone ring form critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor in place.
-
Hydrophobic Pockets: The indolinone ring and its substituents occupy adjacent hydrophobic pockets.
-
Specificity Pockets: The substituent at the 3-position extends into a more variable region of the active site, often termed the "selectivity pocket." The specific chemical nature of this substituent, including the presence and position of chlorine atoms, largely determines the inhibitor's selectivity profile across the human kinome.
Caption: Simplified binding mode of a chloro-indolinone inhibitor in a kinase active site.
Synthetic Strategies: Building the Chloro-Indolinone Core
The synthesis of chloro-substituted indolinones typically culminates in a condensation reaction between a pre-formed indolinone core and an aldehyde. The Knoevenagel condensation is a widely employed method for this key C-C bond formation.
General Experimental Protocol: Synthesis of a 3-Substituted-5-Chloroindolin-2-one
Step 1: Synthesis of 5-Chloroindolin-2-one (The Core) This protocol starts from a commercially available substituted aniline.
-
To a solution of 4-chloro-2-nitrophenylacetic acid (1.0 eq) in a suitable solvent like acetic acid, add a reducing agent such as iron powder or perform catalytic hydrogenation (e.g., H₂, Pd/C).
-
Heat the reaction mixture under reflux for 2-4 hours until the reduction of the nitro group and subsequent intramolecular cyclization is complete, as monitored by TLC.
-
After cooling, filter the reaction mixture to remove the catalyst or iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a solvent system like ethanol/water to yield pure 5-chloroindolin-2-one.
Step 2: Knoevenagel Condensation (The Coupling) This step couples the core with a heterocyclic aldehyde.
-
Dissolve 5-chloroindolin-2-one (1.0 eq) and the desired aldehyde (e.g., 2,4-dimethyl-1H-pyrrole-3-carbaldehyde, 1.0 eq) in a polar solvent such as ethanol or isopropanol.
-
Add a catalytic amount of a base, typically a secondary amine like piperidine or pyrrolidine (0.1-0.2 eq).
-
Heat the mixture to reflux (typically 70-90 °C) for 4-8 hours. The reaction progress is monitored by TLC for the disappearance of starting materials and the formation of the brightly colored product.
-
Upon completion, cool the reaction mixture to room temperature, which usually causes the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials and catalyst, and dry under vacuum.
-
Further purification, if necessary, can be achieved by column chromatography or recrystallization.
Caption: General workflow for the synthesis of chloro-substituted indolinones.
Conclusion and Future Directions
The journey of chloro-substituted indolinone compounds from academic curiosities to life-saving therapeutics is a compelling narrative of innovation in medicinal chemistry. The strategic use of chlorine has proven to be a highly effective tool for optimizing drug candidates, enhancing their potency, selectivity, and pharmacokinetic properties. Landmark drugs like Sunitinib have not only validated this chemical class but have also paved the way for the development of numerous other targeted therapies.
Future research in this area continues to evolve. Efforts are focused on designing next-generation inhibitors that can overcome acquired resistance mechanisms, achieve greater selectivity to minimize off-target effects and associated toxicities, and target novel kinases implicated in other diseases beyond oncology. The foundational principles established during the discovery and development of the first chloro-substituted indolinones will undoubtedly continue to guide and inspire medicinal chemists for years to come.
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Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. (2015). Molecules. Available at: [Link]
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Aminohaloborane in Organic Synthesis. Simple Synthesis of Indoles and 1-Acyl-3-Indolinones Using Specific Ortho α-Chloroacetylation of Anilines. (1979). Journal of Organic Chemistry. Available at: [Link]
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Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. (2017). Molecules. Available at: [Link]
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Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. (1998). Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2019). ACS Medicinal Chemistry Letters. Available at: [Link]
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An In-Depth Technical Guide to the In Silico Bioactivity Prediction of Methyl 6-chlorooxoindoline-3-carboxylate
Abstract: The imperative to accelerate drug discovery while minimizing costs has positioned in silico methodologies at the forefront of modern pharmaceutical research.[1][2] This guide provides a comprehensive, technically-grounded workflow for predicting the bioactivity of a novel small molecule, Methyl 6-chlorooxoindoline-3-carboxylate. The oxoindoline scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition and other biological activities. This document eschews a rigid template, instead presenting a logical, multi-pronged computational strategy designed for researchers, scientists, and drug development professionals. We will navigate the critical steps from initial target identification and structure-based molecular docking to ligand-based modeling and essential ADMET profiling. Each protocol is presented with an emphasis on the underlying scientific rationale and includes self-validating steps to ensure the trustworthiness and reproducibility of the generated data.
The Computational Drug Discovery Paradigm
The traditional drug discovery pipeline is a long and expensive process, often hampered by high failure rates in late-stage development due to unforeseen toxicity or lack of efficacy.[3] Computational drug discovery, or computer-aided drug design (CADD), offers a powerful alternative by enabling the rapid screening of virtual compound libraries, prioritizing promising candidates, and providing deep insights into molecular interactions before a compound is ever synthesized.[4][5] This in silico approach significantly reduces the time and resources required for hit identification and lead optimization.[1]
Our subject molecule, Methyl 6-chlorooxoindoline-3-carboxylate, serves as an ideal candidate for such an investigation. Its core oxoindoline structure is a well-established pharmacophore, yet the specific bioactivity of this particular derivative may be unknown. This guide will, therefore, simulate a real-world discovery workflow, starting from zero prior knowledge of the molecule's biological targets.
A Strategic Overview of the In Silico Workflow
A robust in silico analysis relies not on a single method, but on the convergence of multiple computational techniques. Each method provides a different piece of the puzzle, and their combined insights yield a more reliable and holistic prediction of a compound's potential as a therapeutic agent. Our workflow integrates target fishing, structure-based design, ligand-based analysis, and pharmacokinetic profiling.
Caption: Overall In Silico Bioactivity Prediction Workflow.
Foundational Steps: Ligand and Target Preparation
The accuracy of any in silico prediction is critically dependent on the quality of the input structures.[6] This preparatory phase involves converting 2D chemical representations into realistic 3D conformations and identifying and preparing potential biological targets.
Ligand Preparation Protocol
The purpose of this protocol is to generate a low-energy, 3D conformation of the ligand with correct atom types and partial charges, which is essential for accurate force field calculations used in subsequent steps.
Step-by-Step Methodology:
-
Obtain 2D Structure: Draw Methyl 6-chlorooxoindoline-3-carboxylate in a chemical sketcher (e.g., ChemDraw) or obtain its SMILES string from a database like PubChem.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.[7]
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step is crucial for finding a stable, low-energy conformer.
-
Assign Partial Charges: Calculate and assign partial charges (e.g., Gasteiger charges). This is vital for accurately modeling electrostatic interactions.
-
Save in Appropriate Format: Save the prepared ligand structure in a .mol2 or .pdbqt format, which is required by most docking programs.[8]
Target Identification and Preparation
Without a known target, we must employ "target fishing" strategies to identify proteins that are likely to bind our molecule.[9]
Step-by-Step Methodology:
-
Target Fishing: Submit the prepared 3D ligand structure to a reverse pharmacophore screening server like PharmMapper or an inverse docking server like TarFishDock.[9] These tools screen the ligand against a database of protein binding sites to predict potential targets.
-
Literature & Similarity Search: Concurrently, search databases like ChEMBL for compounds structurally similar to our query molecule. The known targets of these similar compounds are high-priority potential targets for our molecule.[10]
-
Target Selection & Retrieval: Based on the results from steps 1 and 2, select a high-priority target for a detailed docking study. For the oxoindoline scaffold, a likely candidate would be a protein kinase. Download the 3D crystal structure of the chosen target from the Worldwide Protein Data Bank (wwPDB).[11][12]
-
Protein Preparation:
-
Rationale: The raw PDB file often contains non-essential components and lacks information needed for docking simulations.[6]
-
Load the PDB file into a molecular viewer like UCSF ChimeraX or PyMOL.[13]
-
Remove all water molecules and non-interacting ions. Their positions are often not conserved and can interfere with docking.[14]
-
Inspect the structure for missing residues or atoms and use modeling tools to repair them.
-
Add polar hydrogens, as they are crucial for forming hydrogen bonds but are often omitted in crystal structure files.[15]
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the cleaned, prepared protein in .pdb or .pdbqt format.
-
Structure-Based Prediction: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating its binding affinity.[16] This method is fundamental to structure-based drug design.
The Rationale Behind Docking Choices
We utilize molecular docking to generate a hypothesis about how our ligand physically interacts with the prioritized target at an atomic level. The predicted binding energy serves as a semi-quantitative estimate of binding strength, while the binding pose reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. This information is invaluable for guiding future lead optimization.[17]
Caption: Detailed Workflow for Molecular Docking.
Detailed Docking Protocol (Example: AutoDock Vina)
This protocol outlines the steps for performing a docking simulation using AutoDock Vina, a widely used open-source docking program.[18]
Step-by-Step Methodology:
-
Prepare Grid Parameter File: The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses.[15] Center this box on the known active site of the target protein. If the site is unknown, the box should encompass the entire protein ("blind docking").[6] Define the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.
-
Execute Docking: Run the Vina executable from the command line, pointing to the configuration file.
-
vina --config conf.txt --log results.log
-
-
Analyze Results: The output file contains multiple binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.[16]
-
Visualize Interactions: Load the protein and the top-ranked ligand pose into a molecular visualizer. Analyze the key interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts, that anchor the ligand in the binding pocket.[6]
Results Interpretation and Validation
Data Presentation:
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Kinase A (e.g., 1OKE) | -9.2 | MET120, LYS75, GLU90 |
| Kinase B (e.g., 2ATT) | -8.5 | LEU170, VAL78, ASP181 |
| Non-Kinase C (e.g., 3L5W) | -6.1 | PHE250, TRP100 |
Trustworthiness through Validation: A critical step to ensure the docking protocol is valid is to perform a re-docking experiment.[6] If the target protein was co-crystallized with a known ligand, remove that ligand and then dock it back into the active site using the established protocol. The protocol is considered validated if the predicted pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the original crystallographic pose.
Ligand-Based Prediction: Uncovering Structure-Activity Relationships
When a 3D structure of the target is unavailable, or to complement structure-based methods, ligand-based approaches are employed. These methods rely on the principle that structurally similar molecules often have similar biological activities.[3]
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structures of a set of compounds and their biological activity.[19][20] This allows the prediction of activity for new, untested compounds.[1]
Caption: Workflow for QSAR Model Development and Validation.
QSAR Protocol:
-
Data Collection: Compile a dataset of structurally related compounds with experimentally determined activities against the target of interest.
-
Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors that encode its structural and physicochemical properties.
-
Model Development: Split the data into a training set (to build the model) and a test set (to validate it). Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build the model.
-
Model Validation: Rigorous validation is essential to ensure the model's predictive power.[21][22] This includes internal validation (e.g., leave-one-out cross-validation) and external validation using the independent test set.[23][24]
Pharmacophore Modeling
A pharmacophore is an abstract 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target.[25][26] These models can be generated from a set of active ligands or from the protein's active site and used as a 3D query to screen large databases for novel scaffolds that match the required features.[27]
In Silico ADMET Profiling: Assessing Drug-Likeness
A potent molecule is useless as a drug if it cannot reach its target or is toxic. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures.[28][29]
Protocol for ADMET Prediction
Numerous open-access web servers and software can predict a compound's pharmacokinetic and toxicity profile.[28][30]
Step-by-Step Methodology:
-
Select Tools: Utilize well-validated web servers such as SwissADME or PreADMET.
-
Input Structure: Submit the SMILES string of Methyl 6-chlorooxoindoline-3-carboxylate to the server.
-
Analyze Output: The server will return predictions for a wide range of properties, including Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential toxicity alerts.
-
Synthesize Data: Compile the key predicted properties into a summary table.
Data Presentation: Predicted ADMET Profile
| Property | Prediction | Interpretation |
|---|---|---|
| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability expected |
| GI Absorption | High | Likely well-absorbed from the gut |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| AMES Toxicity | No | Likely non-mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Synthesizing the Data: A Comprehensive Bioactivity Profile
The final step is to integrate the data from all computational experiments to build a holistic profile of the molecule.
-
Target Hypothesis: Based on target fishing and similarity searches, we hypothesize that Methyl 6-chlorooxoindoline-3-carboxylate is a potential inhibitor of Protein Kinase A.
-
Binding Affinity: Molecular docking predicts a strong binding affinity (-9.2 kcal/mol), comparable to or better than known inhibitors.
-
Mechanism of Action: The docked pose reveals key hydrogen bonds with the hinge region of the kinase (MET120) and electrostatic interactions with the catalytic LYS75, a binding mode characteristic of Type I kinase inhibitors.
-
Drug-Likeness: The compound exhibits a favorable ADMET profile, with good predicted absorption and low toxicity risks, although its potential as a CYP2D6 inhibitor warrants caution.
Conclusion and Future Directions
This in silico investigation predicts that Methyl 6-chlorooxoindoline-3-carboxylate is a promising candidate for development as a Protein Kinase A inhibitor with good drug-like properties. The computational workflow, integrating target identification, molecular docking, and ADMET profiling, has generated a clear, testable hypothesis. The next logical step is the experimental validation of these predictions, beginning with in vitro kinase assays to confirm the binding affinity and inhibitory activity against the predicted target. The convergence of computational prediction and experimental validation represents the future of efficient and intelligent drug design.[2]
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Bose, T., & Chakraborty, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]
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Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
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Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-92. [Link]
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Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543-2553. [Link]
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Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Methods in Molecular Biology (Vol. 2425, pp. 85-115). [Link]
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Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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Chirico, N., & Gramatica, P. (2013). On the Development and Validation of QSAR Models. Methods in Molecular Biology, 930, 499-526. [Link]
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Güner, O. F. (2006). The impact of pharmacophore modeling in drug design. IDrugs, 9(9), 641-646. [Link]
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Gramatica, P. (2007). Basic validation procedures for regression models in QSAR and QSPR studies. QSAR & Combinatorial Science, 26(5), 693-701. [Link]
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Sharma, A., & Menche, J. (2019). Molecular interaction networks and drug development: Novel approach to drug target identification and drug repositioning. Pharmacology & Therapeutics, 203, 107386. [Link]
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CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio. [Link]
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Insilico Medicine. (n.d.). Main. Insilico Medicine. [Link]
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Martis, E. A., & Téletchéa, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 21(5), e1013030. [Link]
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Drug Design Hub. (2025). Open-Source Tools for Drug Discovery: A Practical Overview. Drug Design Hub. [Link]
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Methodological & Application
"use of Methyl 6-chlorooxoindoline-3-carboxylate in kinase inhibitor synthesis"
Topic: The Strategic Use of 6-Chloroindolin-2-one in the Synthesis of Potent Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Oxindole Scaffold as a Cornerstone in Kinase Inhibitor Design
The 2-oxindole (or indolin-2-one) core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved and investigational kinase inhibitors.[1][2] Kinases are critical enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The oxindole framework provides an ideal template for designing molecules that can fit into the ATP-binding pocket of various kinases, disrupting their function. Prominent examples of FDA-approved drugs featuring this core include Sunitinib (Sutent®) and Nintedanib (Ofev®), which target receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth.[3][4]
This guide focuses on the practical application of a key starting material, 6-chloroindolin-2-one , in the synthesis of a specific class of 3-substituted oxindole kinase inhibitors.
A Note on the Starting Material: While the topic specified Methyl 6-chlorooxoindoline-3-carboxylate, the key synthetic transformation for creating the most common class of oxindole inhibitors—the 3-alkenyl-oxindoles—requires a reactive methylene group at the C3 position. The presence of a carboxylate at C3 would prevent the necessary condensation reaction. Therefore, this guide details the use of the synthetically versatile and commercially available precursor, 6-chloroindolin-2-one . The chloro-substituent at the C6 position is a critical feature that can enhance binding affinity and modulate the physicochemical properties of the final inhibitor.
Core Synthetic Principle: The Knoevenagel Condensation
The primary reaction employed to construct the 3-alkenyl-oxindole core is the Knoevenagel condensation . This is a robust and high-yielding reaction that involves the base-catalyzed condensation of an active methylene compound (6-chloroindolin-2-one) with an aldehyde or ketone.
Causality Behind the Method:
-
The Active Methylene Group: The protons on the C3 carbon of the 2-oxindole ring are acidic due to the electron-withdrawing effects of the adjacent carbonyl group (C2) and the benzene ring.
-
The Role of the Base: A weak base, typically a secondary amine like piperidine or pyrrolidine, is sufficient to deprotonate the C3 position, generating a nucleophilic enolate.
-
Nucleophilic Attack & Dehydration: This enolate then attacks the electrophilic carbonyl carbon of the aldehyde partner. The resulting aldol-type intermediate rapidly undergoes dehydration (elimination of a water molecule) under the reaction conditions to form a stable, conjugated C=C double bond. This exocyclic double bond is a hallmark feature of inhibitors like Semaxanib and many others.[5][6]
The reaction is typically driven to completion by heating under reflux in a suitable solvent like ethanol. The final product often precipitates from the reaction mixture upon cooling, simplifying purification.[7][8]
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of a PLK4 inhibitor precursor.
Detailed Protocol: Synthesis of (E)-3-((1H-indazol-6-yl)methylene)-6-chloroindolin-2-one
This protocol details the synthesis of a potent kinase inhibitor scaffold targeting Polo-like kinase 4 (PLK4), a key regulator of mitosis and a target in oncology.[9] The procedure is adapted from established methodologies for synthesizing this class of compounds.[7][8][9]
Materials & Equipment:
-
Reagents: 6-chloroindolin-2-one, 1H-indazole-6-carbaldehyde, Piperidine, Ethanol (absolute).
-
Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, Buchner funnel and flask, standard laboratory glassware, filter paper.
-
Safety: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Piperidine is a toxic and flammable liquid; handle with care.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 6-chloroindolin-2-one (1.0 eq).
-
Add 1H-indazole-6-carbaldehyde (1.0 eq).
-
Add absolute ethanol (approx. 20-30 mL per gram of oxindole) to the flask. The exact volume should be sufficient to form a slurry that can be stirred effectively.
-
Add a magnetic stir bar to the flask.
-
-
Addition of Catalyst:
-
While stirring the slurry at room temperature, add piperidine (0.2-0.5 eq) dropwise using a pipette.
-
Expert Insight: Piperidine acts as the base catalyst. Using a catalytic amount is crucial. An excess can lead to side reactions and complicate purification. The reaction is often characterized by a color change as the conjugated product begins to form.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle.
-
Maintain a gentle reflux with continuous stirring for 2 to 4 hours.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The product will be more conjugated and should have a different Rf value than the starting materials. The reaction is generally considered complete when the starting oxindole spot is no longer visible.
-
-
Product Isolation and Purification:
-
After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature, and then further cool in an ice bath for 30 minutes. A precipitate (usually yellow or orange) of the product should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid sequentially with cold ethanol (2 x 10 mL) and then with diethyl ether or hexane (2 x 10 mL) to remove any residual starting materials and piperidine.
-
Dry the purified product under vacuum to yield the final compound, (E)-3-((1H-indazol-6-yl)methylene)-6-chloroindolin-2-one.
-
Data Summary & Validation
| Reagent | Molar Eq. | Purpose | Notes |
| 6-chloroindolin-2-one | 1.0 | Starting Material | The active methylene component. |
| 1H-indazole-6-carbaldehyde | 1.0 | Starting Material | The electrophilic aldehyde. |
| Piperidine | 0.2 - 0.5 | Base Catalyst | Initiates the condensation. |
| Ethanol (Absolute) | Solvent | Reaction Medium | A polar protic solvent, good for reflux. |
| Expected Yield: | > 85% (based on literature for analogues). | ||
| Product Validation: | NMR, LC-MS, Melting Point. |
Mechanism of Kinase Inhibition
The synthesized 3-alkenyl-2-oxindole acts as an ATP-competitive inhibitor. The core scaffold mimics the adenine region of ATP, allowing it to bind in the enzyme's active site.
Key Interactions:
-
Hinge Binding: The oxindole's N-H and carbonyl oxygen form critical hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the kinase domain.
-
Hydrophobic Pockets: The indazole and chloro-substituted benzene rings occupy adjacent hydrophobic pockets in the ATP-binding site, contributing to binding affinity and selectivity.
-
DFG Motif: The orientation of the molecule is crucial for interacting with the highly conserved Asp-Phe-Gly (DFG) motif, which controls the activation state of the kinase.[10]
Caption: Binding mode of an oxindole inhibitor in a kinase active site.
References
-
Lozinskaya, N. A., et al. (2019). Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1804-1817. [Link]
-
Lozinskaya, N. A., et al. (2019). Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. ResearchGate. [Link]
-
Pauls, H. W., et al. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors. Journal of Medicinal Chemistry, 58(1), 147-169. [Link]
-
Madarakhandi, A., et al. (2023). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Medicinal Chemistry. [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
G-Dayan, A., et al. (2023). The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. RSC Medicinal Chemistry. [Link]
-
Yu, L., et al. (2022). Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. ResearchGate. [Link]
-
Al-Ostath, O. A., et al. (2023). Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. Zenodo. [Link]
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Pan, Z., et al. (2018). Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β. Organic & Biomolecular Chemistry, 16(22), 4170-4174. [Link]
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Yu, L., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
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Laufer, R., et al. (2013). The discovery of PLK4 inhibitors: (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents. Journal of Medicinal Chemistry, 56(15), 6069-6087. [Link]
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Song, Z., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(40), 8519-8526. [Link]
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Musso, L., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(11), 3237. [Link]
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Norman, T., et al. (2004). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. QSAR & Combinatorial Science, 23(2‐3), 245-253. [Link]
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Princiotto, S., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. CNR-IRIS. [Link]
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Houghtaling, J. M. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida Scholar Commons. [Link]
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Princiotto, S., et al. (2022). General synthesis by Knoevenagel condensation starting from 6-chloro oxindole and different aromatic and heteroaromatic compounds. ResearchGate. [Link]
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Methyl 6-chlorooxoindoline-3-carboxylate: A Versatile Scaffold for Heterocyclic Compound Synthesis
Introduction
In the landscape of medicinal chemistry and materials science, the oxindole core represents a privileged scaffold, forming the basis of numerous biologically active compounds and functional materials. Among the diverse array of substituted oxindoles, methyl 6-chlorooxoindoline-3-carboxylate stands out as a particularly valuable and versatile building block. The presence of a chlorine atom at the 6-position and a methyl carboxylate group at the 3-position provides multiple reactive handles, enabling chemists to construct a wide variety of complex heterocyclic systems with a high degree of control and efficiency.
This comprehensive guide provides an in-depth exploration of methyl 6-chlorooxoindoline-3-carboxylate as a precursor for heterocyclic synthesis. We will delve into its preparation, key reactions, and detailed protocols for the synthesis of valuable compound classes, including 3-ylideneoxindoles, spirooxindoles, and pyrazolo-fused systems. The causality behind experimental choices and the mechanistic underpinnings of these transformations will be elucidated to provide researchers with a robust understanding of this powerful synthetic tool.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectral properties of the starting material is crucial for reaction monitoring and product characterization.
| Property | Value |
| CAS Number | 151056-78-9 |
| Molecular Formula | C₁₀H₈ClNO₃ |
| Molecular Weight | 225.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and hot methanol |
Note: The 1H and 13C NMR data would be dependent on the solvent used and should be acquired by the end-user for their specific sample.
Synthesis of Methyl 6-chlorooxoindoline-3-carboxylate
While not commercially available from all suppliers, methyl 6-chlorooxoindoline-3-carboxylate can be synthesized through a multi-step sequence starting from readily available 4-chloroaniline. The synthetic strategy hinges on the initial construction of the 6-chlorooxindole core, followed by the introduction of the methyl carboxylate group at the 3-position.
Workflow for the Synthesis of Methyl 6-chlorooxoindoline-3-carboxylate
Caption: Synthetic workflow for methyl 6-chlorooxoindoline-3-carboxylate.
Protocol 1: Synthesis of 6-Chloroisatin via Sandmeyer Synthesis[1][2][3][4][5]
The Sandmeyer isatin synthesis is a classic and reliable method for the preparation of isatins from anilines.[1][2][3][4][5]
Step 1: Formation of 2-(Hydroxyimino)-N-(4-chlorophenyl)acetamide (Isonitrosoacetanilide derivative)
-
In a 2 L round-bottom flask, dissolve chloral hydrate (0.1 mol) in 500 mL of water.
-
To this solution, add crystallized sodium sulfate (1.0 mol) and stir until dissolved.
-
In a separate beaker, prepare a solution of 4-chloroaniline (0.1 mol) in 100 mL of water containing concentrated hydrochloric acid (0.1 mol).
-
Add the 4-chloroaniline hydrochloride solution to the flask.
-
Finally, add a solution of hydroxylamine hydrochloride (0.3 mol) in 200 mL of water.
-
Heat the mixture with stirring in a water bath at 60-70 °C for 1-2 hours. The color of the reaction mixture will change, and a yellow precipitate will form.
-
Cool the mixture to room temperature and filter the precipitate. Wash the solid with cold water and dry it to obtain the isonitrosoacetanilide derivative.
Step 2: Cyclization to 6-Chloroisatin
-
Caution: This step involves concentrated sulfuric acid and should be performed in a fume hood with appropriate personal protective equipment.
-
Slowly add the dried isonitrosoacetanilide derivative (from Step 1) in small portions to concentrated sulfuric acid (5-10 times the weight of the isonitroso compound) with stirring, maintaining the temperature below 60 °C.
-
After the addition is complete, heat the mixture to 80-90 °C for 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice.
-
The 6-chloroisatin will precipitate as a reddish-orange solid. Filter the solid, wash it thoroughly with cold water until the washings are neutral, and dry.
Protocol 2: Synthesis of Methyl 6-chlorooxoindoline-3-carboxylate
This part of the synthesis is more challenging and involves the formation of a diazo intermediate followed by a Wolff rearrangement.[6][7]
Step 1: Formation of 3-Diazo-6-chloroindolin-2-one
-
To a solution of 6-chloroisatin (10 mmol) in methanol (50 mL), add hydrazine hydrate (20 mmol) and a catalytic amount of acetic acid.
-
Reflux the mixture for 2 hours. The formation of the 3-hydrazono-6-chloroindolin-2-one can be monitored by TLC.
-
Cool the reaction mixture and filter the precipitated hydrazone.
-
The dried hydrazone (5 mmol) is then suspended in an appropriate solvent like dichloromethane.
-
To this suspension, add an oxidizing agent such as manganese dioxide or lead tetraacetate in portions at 0 °C. The reaction progress should be carefully monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the oxidant, and the solvent is evaporated under reduced pressure to yield the crude 3-diazo-6-chloroindolin-2-one. This intermediate is often used immediately in the next step without further purification due to its potential instability.
Step 2: Wolff Rearrangement to the Final Product
-
Dissolve the crude 3-diazo-6-chloroindolin-2-one in methanol.
-
The Wolff rearrangement can be induced photochemically (using a UV lamp), thermally (by refluxing the solution, although this may lead to side products), or by using a metal catalyst such as silver oxide (Ag₂O).
-
For the catalytic method, add a catalytic amount of silver oxide to the methanolic solution of the diazo compound and stir at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the catalyst and evaporate the solvent. The resulting crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford methyl 6-chlorooxoindoline-3-carboxylate.
Applications in Heterocyclic Synthesis
The strategic placement of the chloro and methyl carboxylate groups on the oxindole ring opens up a plethora of synthetic possibilities. The active methylene group at the C3 position is particularly reactive and serves as a key handle for derivatization.
Synthesis of 3-Ylideneoxindoles via Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds.[8][9][10] The active methylene group of methyl 6-chlorooxoindoline-3-carboxylate can be condensed with various aromatic aldehydes to furnish a library of 3-ylideneoxindole derivatives. These compounds are themselves important scaffolds with a wide range of biological activities.
Caption: General scheme for the Knoevenagel condensation.
-
To a solution of methyl 6-chlorooxoindoline-3-carboxylate (1 mmol) and an aromatic aldehyde (1.1 mmol) in absolute ethanol (20 mL), add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid product, wash with cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.
Rationale: The use of a weak base like piperidine is crucial to deprotonate the active methylene group at C3 without causing self-condensation of the aldehyde. Ethanol is a common solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for refluxing.
Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition
Spirooxindoles are a fascinating class of compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core. The 3-ylideneoxindoles synthesized via the Knoevenagel condensation are excellent dipolarophiles for 1,3-dipolar cycloaddition reactions with azomethine ylides, providing a direct and stereoselective route to spiro-pyrrolidinyl-oxindoles.[11][12][13]
Caption: Synthesis of spirooxindoles via 1,3-dipolar cycloaddition.
-
In a round-bottom flask, dissolve the 3-ylideneoxindole derivative (1 mmol, from Protocol 3), 6-chloroisatin (or another isatin derivative, 1 mmol), and sarcosine (or another α-amino acid, 1.1 mmol) in methanol or ethanol (25 mL).
-
Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The spiro product often crystallizes out of the solution.
-
Filter the solid, wash with a small amount of cold solvent, and dry.
-
If necessary, the product can be purified by recrystallization or column chromatography.
Mechanistic Insight: The reaction proceeds through the in-situ generation of an azomethine ylide from the condensation of the isatin and the amino acid. This 1,3-dipole then undergoes a concerted [3+2] cycloaddition with the electron-deficient double bond of the 3-ylideneoxindole to stereoselectively form the spiro-pyrrolidine ring.
Synthesis of Pyrazolo-fused Oxindoles
The reaction of oxindole derivatives with hydrazine and its analogues can lead to the formation of pyrazole-fused heterocyclic systems. The outcome of the reaction with methyl 6-chlorooxoindoline-3-carboxylate and hydrazine hydrate can be complex, potentially leading to the formation of a pyrazolo[4,3-c]oxindole core or other rearranged products.[14][15][16][17]
-
To a solution of methyl 6-chlorooxoindoline-3-carboxylate (1 mmol) in ethanol (20 mL), add hydrazine hydrate (2 mmol).
-
Reflux the mixture for 6-8 hours. The reaction should be monitored carefully by TLC to observe the formation of new products.
-
Cool the reaction mixture. If a precipitate forms, it should be filtered, washed, and characterized.
-
If no precipitate forms, the solvent should be removed under reduced pressure, and the residue should be purified by column chromatography to isolate and identify the products.
Plausible Outcome and Rationale: The initial reaction is likely to be the formation of the corresponding hydrazide at the C3-ester position. Subsequent intramolecular cyclization can then occur. The presence of the 6-chloro substituent may influence the electronic properties of the ring and the course of the cyclization. Careful characterization of the product is essential to determine the exact structure of the resulting heterocyclic system.
Conclusion
Methyl 6-chlorooxoindoline-3-carboxylate is a highly functionalized and synthetically attractive building block for the construction of a diverse range of heterocyclic compounds. Its preparation, while multi-stepped, utilizes well-established synthetic methodologies. The true power of this scaffold lies in the reactivity of its C3-position, which allows for the straightforward synthesis of 3-ylideneoxindoles and, subsequently, complex spirooxindole systems. Furthermore, the potential for constructing pyrazole-fused heterocycles adds another dimension to its synthetic utility. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and materials science to harness the full potential of this versatile building block for the creation of novel and functional molecules.
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Society of Education, Agra. Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives. Available at: [Link]
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Organic Syntheses. Isatin. Available at: [Link]
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SynArchive. Sandmeyer Isatin Synthesis. Available at: [Link]
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Wikipedia. Wolff rearrangement. Available at: [Link]
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Organic Chemistry Portal. Wolff-Rearrangement. Available at: [Link]
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Wikipedia. Knoevenagel condensation. Available at: [Link]
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Chemistry LibreTexts. Methyl Ester Synthesis Using Diazomethane. Available at: [Link]
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Archive ouverte UNIGE. The Vinylogous Wolff Rearrangement Catalyzed with RhII Complexes. Available at: [Link]
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Aston Publications Explorer. A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Available at: [Link]
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ResearchGate. Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. Available at: [Link]
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HETEROCYCLES. SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Available at: [Link]
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Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. Available at: [Link]
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National Center for Biotechnology Information. [2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines. Available at: [Link]
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Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Available at: [Link]
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ResearchGate. Scheme of the synthesis reaction of 5-Chloroisatin3-hydrazone by the carbonyl-amine condensa-tion. Available at: [Link]
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ResearchGate. Representative reactions of N‐tosylhydrazones under transition‐metal‐free conditions. Available at: [Link]
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Justia Patents. synthesis of 2-indolinone derivatives. Available at: [Link]
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Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2011/0201812 A1. Available at: [Link]
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ResearchGate. (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]
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National Center for Biotechnology Information. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Available at: [Link]
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ResearchGate. cost effective one pot synthesis of 6-chloro-5-(2-chloroethyl) oxindole. Available at: [Link]
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PubMed. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. Available at: [Link]
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Der Pharma Chemica. Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Available at: [Link]
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Application Note: A Comprehensive Guide to the N-Alkylation of Methyl 6-chlorooxoindoline-3-carboxylate
Introduction: The Significance of N-Functionalized Oxoindolines in Modern Drug Discovery
The oxoindole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] N-alkylated oxoindoles, in particular, exhibit a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] The strategic introduction of substituents on the indole nitrogen (N-1 position) is a powerful tactic for modulating a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[2] Methyl 6-chlorooxoindoline-3-carboxylate is a versatile intermediate, and its selective N-alkylation opens avenues for creating diverse libraries of novel compounds for drug screening and development. The presence of the electron-withdrawing chloro group at the 6-position and the methyl carboxylate at the 3-position can significantly impact the molecule's electronic landscape and metabolic stability, making this a scaffold of high interest.[2]
This application note provides a detailed, field-proven experimental protocol for the N-alkylation of methyl 6-chlorooxoindoline-3-carboxylate. It delves into the mechanistic rationale behind the choice of reagents and conditions, ensuring a reproducible and efficient synthesis.
Reaction Principle: Mechanistic Insights into Selective N-Alkylation
The N-alkylation of an oxoindole is fundamentally a nucleophilic substitution reaction (SN2). The process involves two key steps:
-
Deprotonation: The nitrogen atom of the oxoindole ring is weakly acidic (pKa ~16-17), comparable to an alcohol.[3] A suitable base is required to abstract the proton from the N-H bond, generating a resonance-stabilized indolide anion. This anion is the active nucleophile in the reaction.
-
Nucleophilic Attack: The generated indolide anion then attacks an electrophilic alkylating agent, typically an alkyl halide. This SN2 displacement of the leaving group (e.g., bromide, iodide) forms the new nitrogen-carbon bond, yielding the desired N-alkylated product.
A critical challenge in the alkylation of oxindoles is controlling the regioselectivity. The indolide anion is an ambident nucleophile, with electron density on both the nitrogen and the C-3 carbon. This can lead to a mixture of N-alkylated and C-3-alkylated products. However, for the target molecule, methyl 6-chlorooxoindoline-3-carboxylate, the C-3 position is already substituted with a methyl carboxylate group, which sterically and electronically disfavors further alkylation at this site. This inherent substitution simplifies the reaction, directing the alkylation selectively to the nitrogen atom.
Experimental Protocol: N-Alkylation of Methyl 6-chlorooxoindoline-3-carboxylate
This protocol details a robust procedure for the N-alkylation of methyl 6-chlorooxoindoline-3-carboxylate using an alkyl bromide as the alkylating agent.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Methyl 6-chlorooxoindoline-3-carboxylate | ≥98% | Various | Starting material. |
| Alkyl Bromide (e.g., Benzyl Bromide) | ≥98% | Various | Alkylating agent (1.2 equivalents). |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99%, fine powder | Various | Base (2.0 equivalents). |
| Potassium Iodide (KI), catalytic | ≥99% | Various | Optional catalyst (0.05-0.1 equivalents). |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8%, <50 ppm H₂O | Various | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction and chromatography. |
| Hexanes | ACS Grade | Various | For chromatography. |
| Saturated aqueous Sodium Chloride (Brine) | N/A | In-house prep. | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | Drying agent. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller or oil bath
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glass column for chromatography
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-alkylation reaction.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add methyl 6-chlorooxoindoline-3-carboxylate (1.0 eq.).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.). For reactions using alkyl bromides, adding a catalytic amount of potassium iodide (KI, 0.1 eq.) can be beneficial to increase the reaction rate via the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).[1]
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.
-
-
Addition of Alkylating Agent:
-
Stir the suspension at room temperature for 15-20 minutes to ensure good mixing.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise to the stirring suspension.
-
-
Reaction:
-
Heat the reaction mixture to 60 °C using an oil bath or heating mantle.[1]
-
Maintain the temperature and stir the reaction for 3-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
TLC Monitoring: Spot the reaction mixture against the starting material on a silica gel TLC plate. A suitable eluent system is typically a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product should have a higher Rf value than the starting material. The reaction is considered complete when the starting material spot is no longer visible under UV light.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing cold water (approximately 10 times the volume of DMF used).
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash them with water (2x) and then with saturated brine (1x) to remove residual DMF and inorganic salts.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product is purified by flash column chromatography on silica gel.
-
The column is typically eluted with a gradient of ethyl acetate in hexanes. The exact eluent composition should be determined based on TLC analysis of the crude product.
-
Collect the fractions containing the pure product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the N-alkylated methyl 6-chlorooxoindoline-3-carboxylate as a solid or oil.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Discussion and Causality of Experimental Choices
-
Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective for deprotonating the oxoindole nitrogen.[1][4] It is preferred over stronger bases like sodium hydride (NaH) in this case to minimize the risk of ester hydrolysis at the C-3 position. While NaH is often used for indole alkylations, its high reactivity and the generation of hydrogen gas require more stringent handling procedures.[3][5] Using an organic base like triethylamine (TEA) is generally less effective and can lead to more impurities.[1]
-
Choice of Solvent: Anhydrous DMF is an excellent solvent for this reaction. As a polar aprotic solvent, it effectively solvates the potassium cation of the base, leaving the carbonate anion more reactive.[1] It also readily dissolves both the oxoindole substrate and the resulting indolide salt. Acetonitrile is a viable alternative, but reactions in DMF often proceed with better yields.[1]
-
Reaction Temperature: A moderate temperature of 60 °C provides a good balance between reaction rate and stability.[1] Room temperature reactions are possible but may be significantly slower. Higher temperatures could increase the rate of side reactions or decomposition.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere is good practice. It prevents the introduction of atmospheric moisture, which can quench the indolide anion and react with the base, reducing the reaction's efficiency.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently active base or wet solvent/reagents. | Ensure K₂CO₃ is anhydrous (can be dried in an oven). Use freshly opened anhydrous DMF. |
| Unreactive alkylating agent. | Switch from alkyl bromide to the more reactive alkyl iodide. Add catalytic KI if using an alkyl bromide. Increase reaction temperature slightly. | |
| Multiple Products (by TLC) | Incomplete reaction or side reactions. | Allow the reaction to run longer. If C-alkylation is suspected (unlikely here), consider alternative bases or protecting group strategies.[1] |
| Ester Hydrolysis | Base is too strong or reaction time is too long. | Use a milder base (e.g., Cs₂CO₃). Ensure the reaction is not heated for an unnecessarily extended period after completion. |
References
- Vertex AI Search. (2024). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- Thien, N. D., et al. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett, 36, 2925–2929.
- MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles.
- Lamba, M., Singh, P. R., & Tanmay. (2024). Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles Using Secondary Alcohols. The Journal of Organic Chemistry.
- PMC - NIH. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles.
- ACS Publications. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis.
- MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.
- ChemHelp ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube.
- RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
- BenchChem. (2025). Application Note: Protocols for the N-Alkylation of 6-Chloroindole.
- Engineering Journal IJOER. (n.d.). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones.
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- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Application Notes & Protocols: The Reaction of Methyl 6-chloro-2-oxoindoline-3-carboxylate with Nucleophiles
Abstract
The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structural motif due to its presence in numerous natural products and pharmacologically active compounds.[1] Derivatives of oxindole exhibit a vast array of biological activities, including anti-cancer, anti-HIV, and neuroprotective properties.[2][3] Methyl 6-chloro-2-oxoindoline-3-carboxylate is a particularly valuable synthetic intermediate, offering multiple reactive sites for chemical modification. This guide provides an in-depth analysis of its reactivity with various nucleophiles, detailing the chemical principles, causality behind experimental choices, and field-proven protocols for key transformations. We will explore reactions at the C6-chloro position, the N1-amide position, and the C3-ester moiety, providing researchers with a comprehensive toolkit for leveraging this versatile building block in drug discovery and development.
Molecular Scaffolding and Reactivity Overview
Methyl 6-chloro-2-oxoindoline-3-carboxylate possesses three primary sites amenable to reaction with nucleophiles, each offering a distinct pathway for molecular diversification. The reactivity of each site is governed by the electronic and steric environment of the molecule.
-
C6-Chloro Position: The chlorine atom on the aromatic ring is a leaving group for Nucleophilic Aromatic Substitution (SNAr). The reaction is facilitated by the electron-withdrawing nature of the oxoindoline core, which stabilizes the requisite negatively charged intermediate.
-
N1-Amide Position: The proton on the amide nitrogen is acidic and can be removed by a base. The resulting anion is a potent nucleophile, readily participating in N-alkylation and N-arylation reactions. This site is crucial for introducing diversity and modulating the physicochemical properties of the final compound.
-
C3-Ester Moiety: The methyl ester at the C3 position is an electrophilic site susceptible to nucleophilic acyl substitution. This allows for conversion into amides, hydrazides, or other esters (via transesterification), providing a handle for peptide coupling or altering solubility and metabolic stability.
Caption: Key reactive sites on the Methyl 6-chloro-2-oxoindoline-3-carboxylate scaffold.
Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
The direct displacement of the C6-chloro substituent offers a powerful method for introducing new functional groups onto the benzene ring of the oxindole core.
Scientific Principle & Mechanistic Insight
Nucleophilic aromatic substitution (SNAr) reactions proceed via a two-step addition-elimination mechanism.[4] A potent nucleophile attacks the electron-deficient carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] Aromaticity is subsequently restored by the expulsion of the chloride ion. The overall reaction rate is typically governed by the stability of this intermediate; therefore, electron-withdrawing groups on the aromatic ring are essential for activating the substrate towards attack.[4][5] In this case, the fused lactam ring acts as the necessary electron-withdrawing group. These reactions often require elevated temperatures to overcome the initial energy barrier of disrupting aromaticity.[5]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol 2.1: SNAr with Amine Nucleophiles (e.g., Morpholine)
This protocol describes the substitution of the C6-chloro group with a secondary amine.
Materials:
-
Methyl 6-chloro-2-oxoindoline-3-carboxylate (1.0 mmol, 225.6 mg)
-
Morpholine (3.0 mmol, 0.26 mL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Methyl 6-chloro-2-oxoindoline-3-carboxylate, potassium carbonate, and a magnetic stir bar.
-
Add anhydrous DMF followed by morpholine via syringe.
-
Seal the tube securely and place it in a preheated oil bath or heating block at 120-140 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (50 mL) and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or flash column chromatography on silica gel.
Causality:
-
Excess Nucleophile: A 3-fold excess of morpholine ensures the reaction goes to completion and helps to solubilize the starting material.
-
Base: Potassium carbonate acts as a scavenger for the HCl generated during the reaction, preventing protonation of the amine nucleophile and driving the equilibrium towards the product.
-
Solvent & Temperature: Anhydrous, polar aprotic solvents like DMF are ideal as they solvate the potassium carbonate and can reach the high temperatures necessary to overcome the activation energy for this SNAr reaction.
Data Summary: SNAr at C6
| Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield |
| Piperidine | K₂CO₃ | DMF | 130 | 18 | Good-Excellent |
| Thiophenol | Cs₂CO₃ | Dioxane | 110 | 12 | Moderate-Good |
| Sodium Methoxide | N/A | Methanol | Reflux | 8 | Good |
| Aniline | NaOtBu | Toluene | 110 | 24 | Moderate |
N-Functionalization via Palladium-Catalyzed N-Arylation
The Buchwald-Hartwig amination is a premier method for forming C-N bonds and is highly effective for the N-arylation of the oxindole nitrogen.[6] This transformation is critical for synthesizing libraries of compounds with diverse aromatic substituents at the N1 position.
Scientific Principle & Mechanistic Insight
This cross-coupling reaction involves the palladium-catalyzed reaction between an amine (the oxindole) and an aryl halide.[6] The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex coordinates to the deprotonated oxindole (formed by the action of a base). Reductive elimination from this complex then yields the N-arylated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of phosphine ligand is critical, as it influences the stability of the catalyst and the rates of both oxidative addition and reductive elimination.[6]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
Protocol 3.1: Palladium-Catalyzed N-Arylation with an Aryl Bromide
Materials:
-
Methyl 6-chloro-2-oxoindoline-3-carboxylate (1.0 mmol, 225.6 mg)
-
Aryl Bromide (e.g., 4-Bromotoluene) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene, anhydrous and degassed (5 mL)
-
Schlenk tube, inert atmosphere setup
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the Pd₂(dba)₃ catalyst, XPhos ligand, sodium tert-butoxide, Methyl 6-chloro-2-oxoindoline-3-carboxylate, and the aryl bromide to a dry Schlenk tube equipped with a magnetic stir bar.[6]
-
Solvent Addition: Add the anhydrous, degassed toluene to the Schlenk tube.[6]
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.[6]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Causality:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and must be handled under inert conditions to prevent deactivation.
-
Ligand: Bulky, electron-rich phosphine ligands like XPhos are highly effective in promoting the oxidative addition and reductive elimination steps, leading to higher yields and broader substrate scope.[6]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the oxindole nitrogen, forming the active nucleophile for the catalytic cycle.
Reactions at the C3-Ester Moiety
The ester group at the C3 position provides a classic electrophilic handle for nucleophilic acyl substitution, enabling the synthesis of corresponding amides and other ester derivatives.
Scientific Principle & Mechanistic Insight
Nucleophilic acyl substitution involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (–OCH₃) as a leaving group to yield the new carbonyl compound. The reaction can be catalyzed by acid (which protonates the carbonyl oxygen, making it more electrophilic) or base (which deprotonates the nucleophile, making it more potent).
Protocol 4.1: Direct Amidation with a Primary Amine
This protocol describes the conversion of the methyl ester to an N-substituted amide.
Materials:
-
Methyl 6-chloro-2-oxoindoline-3-carboxylate (1.0 mmol, 225.6 mg)
-
Primary Amine (e.g., Benzylamine) (2.0 mmol)
-
Methanol (5 mL)
-
Sealed reaction vial
Procedure:
-
Dissolve Methyl 6-chloro-2-oxoindoline-3-carboxylate in methanol in a sealable reaction vial.
-
Add the primary amine to the solution.
-
Seal the vial tightly and heat the mixture to 60-70 °C with stirring.
-
Maintain the temperature for 12-48 hours. The reaction progress can be monitored by observing the consumption of the starting ester via LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate has formed, collect the product by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by trituration with diethyl ether, recrystallization, or column chromatography to yield the pure amide.
Causality:
-
Excess Amine: Using an excess of the amine nucleophile helps to drive the reaction equilibrium towards the more stable amide product.
-
Temperature: Heating is generally required to provide sufficient energy for the amine to attack the relatively stable methyl ester.
-
Solvent: Methanol is a suitable solvent that dissolves the starting materials. While it can act as a competing nucleophile, the equilibrium strongly favors the formation of the thermodynamically more stable amide over the starting ester.
Conclusion
Methyl 6-chloro-2-oxoindoline-3-carboxylate is a robust and versatile chemical scaffold with multiple, orthogonally addressable reactive sites. By carefully selecting the nucleophile and reaction conditions, researchers can selectively functionalize the C6-aromatic position via SNAr, the N1-amide position via palladium-catalyzed cross-coupling, or the C3-ester via nucleophilic acyl substitution. The protocols and principles outlined in this guide serve as a validated starting point for chemists to design and synthesize novel oxindole derivatives for applications in drug discovery and materials science.
References
-
Singh, G. S., & Desta, Z. Y. (2016). Oxindole: A chemical prism carrying plethora of therapeutic benefits. European Journal of Medicinal Chemistry, 123, 626-653. Available at: [Link]
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Meti, G. Y., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. Available at: [Link]
-
Peddibhotla, S. (2009). 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. Current Bioactive Compounds, 5(1), 20-38. Available at: [Link]
-
Peddibhotla, S. (2009). 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. ResearchGate. Available at: [Link]
-
Gümüş, M., & Özkay, Y. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 9(4), 1843-1864. Available at: [Link]
-
Shaikh, R. A., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14931-14959. Available at: [Link]
-
Mironov, M. A., et al. (2015). Isatin derivatives in reactions with phosphorus(III–V) compounds. Chemistry of Heterocyclic Compounds, 51, 682-706. Available at: [Link]
-
Shaker, Y. M., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 52-64. Available at: [Link]
-
Gandhi, P., et al. (2022). A review on isatin and its derivatives: synthesis, reactions and applications. ResearchGate. Available at: [Link]
-
Thakur, P., et al. (2021). Reactions of isatin, activated acetylenic compounds and alcohols for synthesis of functionalized quinolines. Molecular Diversity, 25(4), 2533-2542. Available at: [Link]
-
Al-Adiwish, W. M., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkat USA. Available at: [Link]
-
Justia Patents. (2020). Synthesis of 2-indolinone derivatives. Available at: [Link]
-
Yamai, Y., et al. (2017). A New Synthetic Method of t-Butyl 3-Alkyloxindole-3-Carboxylates from Di-t-butyl (2-nitrophenyl)malonates. Heterocycles, 95(1), 543-557. Available at: [Link]
-
Dodds, D. R., et al. (2021). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Catalysis, 11(1), 234-243. Available at: [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Available at: [Link]
-
Wang, Y., et al. (2016). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]
- Google Patents. (1993). US5210212A - Process for 5-fluoro-6-chlorooxindole.
-
Wang, C., et al. (2018). Michael Addition of Aryl Thiols to 3-(2,2,2-Trifluoroethylidene)Oxindoles under Catalyst-Free Conditions: The Rapid Synthesis of Sulfur-Containing Oxindole Derivatives. ResearchGate. Available at: [Link]
-
da Silva, A. B., et al. (2020). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 25(23), 5576. Available at: [Link]
-
Pharmaffiliates. (n.d.). Methyl 2-oxoindoline-3-carboxylate. Available at: [Link]
- Google Patents. (2003). WO2003099198A2 - A process for the preparation of oxindole derivatives.
-
The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
Eyer, P. (1993). Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview. Environmental Health Perspectives, 101(Suppl 6), 115–125. Available at: [Link]
-
May, J. A., & Miller, S. J. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(1), 448-451. Available at: [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Bsharat, O., et al. (2022). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 50(1), 49-52. Available at: [Link]
-
Tuley, A., et al. (2019). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Biochemistry, 58(4), 219-231. Available at: [Link]
-
de la Torre, M. C., et al. (2020). 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Molbank, 2020(4), M1161. Available at: [Link]
-
Smith, A. B., III, et al. (2010). Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions. The Journal of Organic Chemistry, 75(13), 4444–4450. Available at: [Link]
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The Strategic Application of Methyl 6-chloro-2-oxoindoline-3-carboxylate in Modern Medicinal Chemistry
The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds and natural products. Within this esteemed class of heterocycles, Methyl 6-chloro-2-oxoindoline-3-carboxylate emerges as a highly versatile and strategically valuable building block for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a chloro group at the 6-position and a reactive carboxylate at the 3-position, provides medicinal chemists with a powerful tool to modulate physicochemical properties and explore diverse biological targets.
This comprehensive guide delves into the synthesis, reactivity, and extensive applications of Methyl 6-chloro-2-oxoindoline-3-carboxylate, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will explore its role as a key intermediate in the creation of complex molecular architectures, with a particular focus on its potential in developing kinase inhibitors and other targeted therapies.
I. The Oxindole Core: A Foundation of Biological Activity
The 2-oxindole nucleus is a recurring motif in pharmaceuticals, celebrated for its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The inherent reactivity of the C3 position, coupled with the ability to introduce diverse substituents on the aromatic ring, allows for the fine-tuning of a compound's interaction with biological targets. The introduction of a chlorine atom at the 6-position, as seen in our title compound, can significantly enhance binding affinity, improve metabolic stability, and modulate the overall pharmacokinetic profile of a drug candidate.
II. Synthesis of Methyl 6-chloro-2-oxoindoline-3-carboxylate: A Strategic Approach
While a direct, one-pot synthesis of Methyl 6-chloro-2-oxoindoline-3-carboxylate is not extensively documented, its preparation can be logically derived from established methods for synthesizing substituted oxindoles. A robust and adaptable synthetic route is proposed below, based on analogous procedures for related compounds such as 6-chlorooxindole and other oxindole-3-carboxylates.
The foundational principle of this synthesis is the reductive cyclization of a suitably substituted nitro-phenyl derivative. This approach offers a reliable and scalable method for constructing the core oxindole scaffold.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to Methyl 6-chloro-2-oxoindoline-3-carboxylate.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
Step 1: Synthesis of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate
-
Rationale: This step introduces the malonate group, which will ultimately provide the carbon atoms for the C3 and carboxylate functionalities of the oxindole ring. The reaction proceeds via a nucleophilic aromatic substitution, where the malonate enolate displaces the chlorine atom at the 2-position of 2,5-dichloronitrobenzene.
-
Procedure:
-
To a solution of 2,5-dichloronitrobenzene (1 equivalent) in dimethyl sulfoxide (DMSO), add dimethyl malonate (1.2 equivalents) and potassium carbonate (2.5 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step 2: Hydrolysis and Decarboxylation to 4-Chloro-2-nitrophenylacetic acid
-
Rationale: The diester is hydrolyzed to the corresponding dicarboxylic acid, which then undergoes spontaneous decarboxylation upon heating to yield the mono-acid.
-
Procedure:
-
Dissolve the crude dimethyl 2-(4-chloro-2-nitrophenyl)malonate in a mixture of acetic acid and concentrated hydrochloric acid.
-
Heat the mixture to reflux (around 110-120 °C) for 4-6 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water until the filtrate is neutral, and dry to obtain 4-chloro-2-nitrophenylacetic acid.
-
Step 3: Esterification to Methyl 4-chloro-2-nitrophenylacetate
-
Rationale: The carboxylic acid is converted to its methyl ester to prevent unwanted side reactions during the subsequent reduction and cyclization steps.
-
Procedure:
-
Suspend 4-chloro-2-nitrophenylacetic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 3-4 hours.
-
Remove the methanol under reduced pressure, and neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired methyl ester.
-
Step 4: Reductive Cyclization to Methyl 6-chloro-2-oxoindoline-3-carboxylate
-
Rationale: This is the key step where the oxindole ring is formed. The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization by attacking the ester carbonyl group, leading to the formation of the lactam ring of the oxindole.
-
Procedure:
-
Dissolve Methyl 4-chloro-2-nitrophenylacetate in acetic acid.
-
Add iron powder (4-5 equivalents) in portions, maintaining the temperature below 60 °C.
-
After the addition is complete, heat the mixture to 90-100 °C for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure, and partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain Methyl 6-chloro-2-oxoindoline-3-carboxylate.
-
III. Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The true value of Methyl 6-chloro-2-oxoindoline-3-carboxylate lies in its potential as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. The reactive C3 position, bearing the methyl carboxylate, is a prime site for derivatization.
A. Synthesis of Spirooxindoles
Spirooxindoles are a class of compounds characterized by a spirocyclic junction at the C3 position of the oxindole ring. They have garnered significant attention in drug discovery due to their wide range of biological activities, including potent anticancer and antimicrobial effects.[1] Methyl 6-chloro-2-oxoindoline-3-carboxylate is an excellent precursor for the synthesis of spirooxindoles through various cycloaddition and condensation reactions.
B. Development of Kinase Inhibitors
The oxindole scaffold is a well-established core structure for a variety of kinase inhibitors. A prominent example is Nintedanib, a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[2] The synthesis of Nintedanib involves the use of methyl 2-oxoindoline-6-carboxylate, a close analog of our title compound.[3][4] This strongly suggests that Methyl 6-chloro-2-oxoindoline-3-carboxylate can serve as a key starting material for a new generation of kinase inhibitors with potentially improved properties due to the presence of the 6-chloro substituent.
Illustrative Derivatization Workflow
Caption: Key derivatization pathways for Methyl 6-chloro-2-oxoindoline-3-carboxylate.
Protocol for a Knoevenagel-type Condensation: A Step Towards Kinase Inhibitors
This protocol describes a general procedure for the condensation of Methyl 6-chloro-2-oxoindoline-3-carboxylate with an aromatic aldehyde, a common step in the synthesis of many kinase inhibitors.
-
Rationale: The active methylene group at the C3 position of the oxindole can be deprotonated to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of an aldehyde. Subsequent dehydration leads to the formation of a C=C double bond.
-
Procedure:
-
To a solution of Methyl 6-chloro-2-oxoindoline-3-carboxylate (1 equivalent) and an aromatic aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid, add a catalytic amount of a base like piperidine or pyrrolidine.
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired 3-substituted-methylene-6-chlorooxindole derivative.
-
IV. Quantitative Data and Structure-Activity Relationship (SAR) Insights
While specific quantitative biological data for derivatives of Methyl 6-chloro-2-oxoindoline-3-carboxylate are not yet widely published, we can infer potential SAR trends from related series of oxindole-based compounds.
| Compound Class | General Structure | Reported Biological Activity | Potential Role of 6-Chloro Group |
| Spirooxindoles | Spirocyclic system at C3 | Anticancer, Antimicrobial[1] | May enhance lipophilicity and cell permeability. |
| Kinase Inhibitors | 3-Substituted-methylene | Inhibition of VEGFR, PDGFR, FGFR[2] | Can occupy a hydrophobic pocket in the kinase active site, increasing potency. |
| α-Glucosidase Inhibitors | Varied C3 substituents | Antidiabetic potential[5] | May improve binding to the enzyme's active site. |
V. Conclusion and Future Perspectives
Methyl 6-chloro-2-oxoindoline-3-carboxylate is a strategically important building block in medicinal chemistry, offering a robust platform for the synthesis of diverse and complex molecular architectures. Its utility as a precursor to spirooxindoles and kinase inhibitors highlights its significant potential in modern drug discovery. The synthetic protocols and derivatization strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile intermediate. As the demand for novel and effective therapeutic agents continues to grow, the application of well-designed building blocks like Methyl 6-chloro-2-oxoindoline-3-carboxylate will undoubtedly play a pivotal role in the advancement of medicinal chemistry.
VI. References
-
synthesis of 2-indolinone derivatives - Justia Patents. (2020). [Link]
-
US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents. (2022).
-
CN112592307B - Preparation method of nintedanib intermediate - Google Patents. (2021).
-
6-Chloro-2-quinolone-3-carboxamide derivatives as potent anticancer... - ResearchGate. (n.d.). [Link]
-
Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate - Technical Disclosure Commons. (2022). [Link]
-
Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases - American Chemical Society. (2023). [Link]
-
(12) Patent Application Publication (10) Pub. No.: US 2011/0201812 A1 - Googleapis.com. (2011). [Link]
-
WO2014162319A2 - Oxindole compounds, solvent-free synthesis and use thereof - Google Patents. (2014).
-
WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents. (2003).
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CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents. (2009).
-
Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives . (n.d.). [Link]
-
437 Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives - Journal of Basic and Applied Research in Biomedicine. (n.d.). [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - Frontiers. (2024). [Link]
-
Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones - MDPI. (2020). [Link]
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"development of novel anticancer agents from Methyl 6-chlorooxoindoline-3-carboxylate"
An Application Guide for the Development of Novel Anticancer Agents from Methyl 6-chlorooxoindoline-3-carboxylate
Authored by a Senior Application Scientist
Abstract
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties make it an ideal starting point for the design of novel therapeutics, particularly in oncology.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 6-chlorooxoindoline-3-carboxylate as a versatile starting material for the synthesis and evaluation of new anticancer agents. We will detail robust protocols for chemical synthesis, structural characterization, and a suite of in vitro assays designed to identify and characterize lead compounds, including their mechanism of action. The methodologies are presented with an emphasis on the scientific rationale behind each step, ensuring a self-validating and logical workflow from initial synthesis to lead candidate identification.
Introduction: The Rationale for Targeting the Oxindole Scaffold
The indole and oxindole core structures are prevalent in a wide array of FDA-approved drugs and clinical candidates. Their ability to interact with various biological targets, including protein kinases, tubulin, and DNA, has established them as a cornerstone in anticancer drug discovery.[5] The starting material, Methyl 6-chlorooxoindoline-3-carboxylate, offers several strategic advantages:
-
Multiple Reaction Sites: The molecule possesses several reactive sites—the nitrogen of the lactam, the enolizable C3 position, and the aromatic ring—allowing for diverse chemical modifications.
-
Structural Rigidity: The fused ring system provides a rigid scaffold, which can help in achieving specific and high-affinity binding to target proteins.
-
Proven Pharmacophore: Derivatives of this core have shown potent activity against various cancer cell lines by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[6][7]
This guide outlines a systematic approach to harness these features, transforming a simple starting material into a library of potential drug candidates.
Strategic Workflow for Novel Agent Development
The development process follows a logical pipeline from chemical synthesis to biological validation. This workflow is designed to efficiently identify potent and selective anticancer compounds.
Caption: High-level workflow from synthesis to lead candidate selection.
Synthesis and Structural Characterization
Rationale for Synthetic Strategy
A common and effective strategy for derivatizing the oxindole core is the Knoevenagel condensation at the C3 position. This reaction is highly reliable and allows for the introduction of a wide variety of aromatic aldehydes, creating a diverse library of α,β-unsaturated carbonyl compounds. This moiety is a well-known Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins, a mechanism employed by many kinase inhibitors.
General Synthetic Protocol: Knoevenagel Condensation
This protocol describes the synthesis of a library of 3-substituted-benzylidene-6-chlorooxoindoline-3-carboxylate derivatives.
Caption: General scheme for Knoevenagel condensation.
Protocol:
-
Reaction Setup: To a solution of Methyl 6-chlorooxoindoline-3-carboxylate (1.0 eq) in absolute ethanol (20 mL/mmol), add a substituted aromatic aldehyde (1.1 eq).
-
Catalyst Addition: Add piperidine (0.2 eq) as a basic catalyst to facilitate the condensation reaction. The use of a mild base like piperidine is crucial to promote deprotonation at the C3 position without causing hydrolysis of the methyl ester.
-
Reaction Execution: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it on ice for 30 minutes to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials and impurities, and dry under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Protocol: Structural Characterization
Confirming the chemical structure and purity of each synthesized derivative is a non-negotiable step for data integrity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the precise molecular structure.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected Results: For a successful Knoevenagel condensation product, the ¹H NMR spectrum should show the disappearance of the C3-proton signal of the starting material and the appearance of a new singlet for the vinylic proton, typically in the range of δ 7.5-8.5 ppm. The signals corresponding to the introduced aromatic ring should also be present.[8][9]
-
B. High-Resolution Mass Spectrometry (HRMS)
-
Purpose: To confirm the elemental composition and molecular weight.
-
Protocol:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an HRMS instrument (e.g., ESI-TOF).
-
Expected Results: The observed mass-to-charge ratio (m/z) for the molecular ion (e.g., [M+H]⁺) should match the calculated theoretical mass with an error of less than 5 ppm, confirming the elemental formula.[10][11]
-
In Vitro Anticancer Evaluation
This section provides detailed protocols for a tiered screening approach to evaluate the anticancer potential of the synthesized library.
Protocol: Primary Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically. A decrease in signal indicates a reduction in cell viability.[14]
-
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).[15]
-
A non-cancerous control cell line (e.g., MCF-10A normal breast epithelial cells) to assess selectivity.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours. The incubation time is critical; 48-72 hours is typically sufficient to observe effects on cell proliferation.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, only viable cells will reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
Interpreting Primary Screening Data
The IC₅₀ values provide the primary measure of a compound's potency. This data should be summarized in a table for clear comparison.
| Compound ID | Cancer Cell Line 1 (IC₅₀, µM) | Cancer Cell Line 2 (IC₅₀, µM) | Normal Cell Line (IC₅₀, µM) | Selectivity Index (SI)* |
| Cmpd-01 | 8.2 | 11.5 | > 100 | > 12.2 |
| Cmpd-02 | 45.1 | 52.3 | > 100 | > 2.2 |
| Cmpd-03 | 2.5 | 4.1 | 55.8 | 22.3 |
| Doxorubicin | 0.9 | 1.2 | 8.4 | 9.3 |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable.
Decision Point: Compounds with IC₅₀ values below 10 µM and a good selectivity index (SI > 10) are considered "hits" and are prioritized for secondary mechanistic assays.
Protocol: Apoptosis Induction Assay (Annexin V-FITC/PI Staining)
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[15]
-
Protocol:
-
Seed cells in a 6-well plate and treat with the hit compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
-
Data Interpretation:
-
Lower-left quadrant (Annexin V- / PI-): Live cells.
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
A significant increase in the percentage of cells in the right quadrants compared to the control indicates apoptosis induction.
-
Protocol: Cell Cycle Analysis
This assay determines if the compound arrests cell cycle progression at a specific phase (G0/G1, S, or G2/M).
-
Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1. A DNA-intercalating fluorescent dye like Propidium Iodide is used to stain the DNA, and the fluorescence intensity is measured by flow cytometry.[16]
-
Protocol:
-
Treat cells in a 6-well plate with the compound at its IC₅₀ concentration for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This step is critical for permeabilizing the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol and resuspend in PBS containing RNase A (to prevent staining of RNA) and PI.
-
Incubate for 30 minutes in the dark.
-
Analyze by flow cytometry.
-
-
Data Interpretation: An accumulation of cells in a specific phase (e.g., a higher G2/M peak and lower G0/G1 peak compared to control) indicates cell cycle arrest at that phase.
Elucidating the Mechanism of Action (MoA)
Based on extensive literature, indole and oxindole derivatives frequently target protein kinases involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[7] An accumulation of cells in the G2/M phase might also suggest interference with tubulin polymerization.[5]
Hypothetical Target Pathway: PI3K/Akt Signaling
The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. It is often hyperactivated in many types of cancer.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a novel agent.
Further Validation: To confirm this MoA, a Western blot analysis would be performed to measure the phosphorylation levels of key proteins in the pathway (e.g., phospho-Akt, phospho-mTOR) in treated vs. untreated cells. A significant reduction in phosphorylation would validate the proposed mechanism.
Conclusion and Lead Candidate Selection
An ideal lead candidate emerging from this workflow would exhibit the following characteristics:
-
High Potency: Sub-micromolar IC₅₀ values against a range of cancer cell lines.
-
High Selectivity: A large therapeutic window, demonstrated by a high IC₅₀ value in non-cancerous cells.
-
Defined Mechanism: Induces cancer cell death through a well-defined mechanism, such as apoptosis induction and/or cell cycle arrest.
-
Validated Target Engagement: Demonstrates clear inhibition of a key signaling pathway known to be a driver of the cancer phenotype.
By following the integrated synthetic and biological protocols outlined in this guide, research teams can systematically progress from a versatile starting material to the identification of promising and well-characterized anticancer lead compounds worthy of further preclinical development.
References
- Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824.
- Palanivel, K., et al. (2021). Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells.
- Devi, N., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry.
- Le-Dévéhat, F., et al. (2012). Characterization of a New Anticancer Agent, EAPB0203, and Its Main Metabolites: Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Studies. Analytical Chemistry.
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Al-Ostoot, F.H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. [Link]
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- BenchChem. (2025). The Indoline Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem.
- ResearchGate. (2025). Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization.
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Kumar, A., et al. (2018). Synthesis and anticancer activity studies of indolylisoxazoline analogues. Bioorganic & Medicinal Chemistry Letters. [Link]
- ResearchGate. (n.d.). Indole and pyrazoline scaffold-based anticancer drug and molecular hybridization of indole and pyrazoline framework.
- Brazilian Journal of Biology. (2024). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. SciELO.
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NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
- NIH. (2021). Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. Saudi Pharmaceutical Journal.
- MDPI. (2022). Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. Molecules.
- MDPI. (2024). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Molbank.
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NIH. (2008). Use of nuclear magnetic resonance-based metabolomics in detecting drug resistance in cancer. Expert Opinion on Drug Discovery. [Link]
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PubMed. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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NIH. (2010). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][3][6][7]tetrazine-8-carboxylates and -carboxamides. Molecules. [Link]
- PubMed Central. (2019). Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route. Journal of the Iranian Chemical Society.
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NIH. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. [Link]
- MDPI. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
- PubMed. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research.
- ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
- ResearchGate. (2025). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
- Technical Disclosure Commons. (2022).
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"Methyl 6-chlorooxoindoline-3-carboxylate in the synthesis of neuroprotective compounds"
Application Note & Protocols for the Synthesis of Neuroprotective Agents from Methyl 6-chloro-2-oxoindoline-3-carboxylate
Introduction
The oxindole scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its unique structural features allow for diverse chemical modifications, making it a cornerstone in medicinal chemistry for the development of novel therapeutic agents. Within the vast landscape of drug discovery, oxindole derivatives have emerged as particularly promising candidates for the treatment of neurodegenerative diseases.[3][4] The core structure has been identified as a key pharmacophore in the design of inhibitors for enzymes implicated in the pathology of Alzheimer's disease, such as Glycogen Synthase Kinase 3β (GSK-3β) and tau protein aggregation.[3][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific, functionalized oxindole, Methyl 6-chloro-2-oxoindoline-3-carboxylate, in the synthesis of potent neuroprotective compounds.
The Strategic Importance of Methyl 6-chloro-2-oxoindoline-3-carboxylate
Methyl 6-chloro-2-oxoindoline-3-carboxylate (CAS No. 151056-78-9) is a valuable starting material for the synthesis of complex heterocyclic systems. The presence of a chlorine atom at the 6-position offers a site for further functionalization or can be retained to modulate the electronic properties and lipophilicity of the final compound, potentially enhancing its blood-brain barrier permeability and target engagement. The ester group at the 3-position is a versatile handle for a variety of chemical transformations, including Knoevenagel condensations and multicomponent reactions, enabling the construction of diverse molecular architectures.
Synthesis of a Neuroprotective Spirooxindole-Pyrazolopyridine Derivative
One promising class of neuroprotective compounds that can be synthesized from oxindole precursors are spirooxindole-fused pyrazolopyridines. The pyrazolo[3,4-b]pyridine core is known to exhibit neuroprotective, antidepressant, and anti-Alzheimer's properties.[6][7][8] The spirocyclic fusion of this moiety to the oxindole scaffold generates a rigid, three-dimensional structure that can present pharmacophoric features in a well-defined spatial orientation, leading to high-affinity interactions with biological targets.
The following protocol outlines a multi-component reaction for the synthesis of a spiro[6-chloroindoline-3,4'-pyrazolo[3,4-b]pyridine] derivative, a potential neuroprotective agent. This approach is based on the general principle of condensing an isatin-like molecule with a 5-aminopyrazole and a β-dicarbonyl compound.[9][10][11][12]
Experimental Protocol: Synthesis of 6'-chloro-1',3'-dimethyl-1',5'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(7'H)-dione
This protocol is adapted from established methods for the synthesis of similar spirooxindole-pyrazolopyridine systems.
Materials:
-
Methyl 6-chloro-2-oxoindoline-3-carboxylate
-
3-Methyl-1-phenyl-1H-pyrazol-5-amine
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Glacial Acetic Acid
-
Ethanol
-
Microwave reactor or conventional heating setup with reflux condenser
-
Standard laboratory glassware and purification equipment (e.g., filtration apparatus, rotary evaporator, column chromatography system)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine Methyl 6-chloro-2-oxoindoline-3-carboxylate (1 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol), and Meldrum's acid (1.2 mmol).
-
Solvent and Catalyst: Add glacial acetic acid (5 mL) to the mixture. Acetic acid serves as both the solvent and a Brønsted acid catalyst to promote the reaction.
-
Reaction Conditions:
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120 °C and maintain this temperature for 15-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Conventional Heating: Alternatively, the reaction mixture can be heated under reflux in a round-bottom flask equipped with a condenser for 2-4 hours.
-
-
Work-up and Isolation:
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL). A solid precipitate should form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold ethanol.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and melting point analysis.
| Reactant | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (mg) |
| Methyl 6-chloro-2-oxoindoline-3-carboxylate | 225.63 | 1 | 225.6 |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 173.22 | 1 | 173.2 |
| Meldrum's acid | 144.12 | 1.2 | 172.9 |
Table 1: Reactant Quantities for the Synthesis of a Spirooxindole-Pyrazolopyridine Derivative.
Neuroprotective Potential and Mechanism of Action
The synthesized spirooxindole-pyrazolopyridine derivative is a promising candidate for neuroprotective activity based on the established pharmacology of its constituent scaffolds.
Inhibition of GSK-3β and Tau Aggregation
The oxindole core is a well-established scaffold for the development of GSK-3β inhibitors.[1][3][13][14][15] GSK-3β is a serine/threonine kinase that plays a crucial role in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease. By inhibiting GSK-3β, the synthesized compound could potentially reduce tau hyperphosphorylation, thereby preventing NFT formation and the subsequent neuronal dysfunction and death.
Furthermore, certain heterocyclic compounds are known to directly inhibit the aggregation of tau protein into paired helical filaments.[5][16][17][18] The unique three-dimensional structure of the spirooxindole-pyrazolopyridine may allow it to interact with the aggregation-prone regions of the tau protein, stabilizing its non-pathological conformation.
Caption: Proposed neuroprotective mechanism of the spirooxindole-pyrazolopyridine derivative.
Workflow for Synthesis and Biological Evaluation
The following workflow outlines the key steps from synthesis to the initial biological evaluation of the neuroprotective potential of the synthesized compound.
Caption: Workflow from synthesis to biological evaluation.
Conclusion
Methyl 6-chloro-2-oxoindoline-3-carboxylate serves as a highly valuable and versatile starting material for the synthesis of complex heterocyclic compounds with significant potential for the treatment of neurodegenerative diseases. The protocol provided herein for the synthesis of a spirooxindole-pyrazolopyridine derivative offers a clear pathway to a novel class of potential neuroprotective agents. The rationale for their therapeutic potential is strongly grounded in the established roles of the oxindole and pyrazolopyridine scaffolds in modulating key pathological pathways in Alzheimer's disease. Further investigation into the biological activities of these compounds is warranted and holds considerable promise for the development of next-generation neuroprotective therapeutics.
References
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Three-Component Synthesis of Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] under Microwave Irradiation. Semantic Scholar. Available at: [Link].
-
Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. PubMed. Available at: [Link].
-
Scheme 12: Synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]... ResearchGate. Available at: [Link].
-
Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. National Institutes of Health (NIH). Available at: [Link].
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3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. MDPI. Available at: [Link].
-
5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. PubMed Central (PMC). Available at: [Link].
-
Development of Tau Aggregation Inhibitors for Alzheimer's Disease. ResearchGate. Available at: [Link].
-
Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors | Request PDF. ResearchGate. Available at: [Link].
- indoline] and spiro [benzo[h]pyrazolo[3,4-b]quinoline-4,3. Indian Academy of Sciences. Available at: https://www.ias.ac.in/article/fulltext/jcsc/125/03/0601-0606.
-
Enantioselective synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives via an organocatalytic asymmetric Michael/cyclization cascade reaction. Royal Society of Chemistry. Available at: [Link].
-
Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Publishing. Available at: [Link].
-
Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. PubMed Central (PMC). Available at: [Link].
-
Targeting GSK-3β enzyme by diazepino-quinolone derivatives. Tropical Journal of Pharmaceutical Research. Available at: [Link].
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Available at: [Link].
-
Development of tau aggregation inhibitors for Alzheimer's disease. PubMed. Available at: [Link].
-
Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Semantic Scholar. Available at: [Link].
-
Synthesis of 3,3-Dichloroindolin-2-ones from Isatin-3-hydrazones and (Dichloroiodo)benzene. The Royal Society of Chemistry. Available at: [Link].
-
Structure and mechanism of action of tau aggregation inhibitors. PubMed Central (PMC). Available at: [Link].
-
Chemical Synthesis of Microtubule-Associated Protein Tau. PubMed Central (PMC). Available at: [Link].
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link].
-
(PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. Available at: [Link].
-
NEUROPROTECTIVE PROPERTIES OF THE PYRAZOLO[3,4-D]PYRIMIDINONES | Request PDF. ResearchGate. Available at: [Link].
-
Azaphilones inhibit tau aggregation and dissolve tau aggregates in vitro. KU ScholarWorks. Available at: [Link].
-
(PDF) Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. ResearchGate. Available at: [Link].
-
Synthesis, structure characterization and biological studies on a new aromatic hydrazone, 5-(2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono)-2,2-dimethyl-1,3-dioxane-4,6-dione, and its transition metal complexes. ScienceDirect. Available at: [Link].
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PubMed Central (PMC). Available at: [Link].
- Spiro[indoline-3,4′-pyrazolo[3,4-b] pyridines with high antimicrobial activity. ResearchGate. Available at: https://www.researchgate.net/figure/Spiro-indoline-3-4-pyrazolo-3-4-b-pyridines-with-high-antimicrobial-activity_fig12_336497746.2_336497746.
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Topic: Advanced Analytical Methodologies for the Quantification of Methyl 6-chloro-2-oxoindoline-3-carboxylate
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract & Introduction
Methyl 6-chloro-2-oxoindoline-3-carboxylate is a heterocyclic compound featuring an oxindole core, a structure of significant interest in medicinal chemistry and pharmaceutical development. As a key synthetic intermediate, the ability to accurately and reliably quantify this molecule is paramount for ensuring the quality, consistency, and stability of active pharmaceutical ingredients (APIs). Its quantification is critical for monitoring reaction kinetics, assessing the purity of synthetic batches, and performing stability studies essential for regulatory submissions.
The structural features of this molecule—specifically the conjugated aromatic system (a chromophore), the ester functional group, and the chlorine substituent—dictate the most effective analytical strategies for its quantification. This guide provides a detailed technical overview of two primary analytical methods: High-Performance Liquid Chromatography with Ultraviolet (UV) detection, a robust and widely accessible method for purity and assay determination, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for trace-level quantification and analysis in complex matrices.
Furthermore, this document outlines a comprehensive protocol for conducting forced degradation studies. Such studies are essential for developing a stability-indicating analytical method, a regulatory requirement that ensures the method can distinguish the intact analyte from any potential degradation products formed under stress conditions.[1][2][3]
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Scientific Principle & Rationale
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its high resolving power and reproducibility. For Methyl 6-chloro-2-oxoindoline-3-carboxylate, the oxindole nucleus and the chloro-substituted benzene ring act as a strong chromophore, allowing for sensitive detection using a UV detector. A reversed-phase HPLC method, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the standard approach for separating small organic molecules of intermediate polarity. The inclusion of a mild acid, such as formic acid, in the mobile phase helps to ensure consistent ionization of the analyte, leading to sharp, symmetrical peak shapes and reproducible retention times.[4][5]
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for quantification via HPLC-UV.
Detailed Protocol for HPLC-UV Method
1. Sample & Standard Preparation: a. Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 6-chloro-2-oxoindoline-3-carboxylate reference standard and dissolve it in a 10 mL volumetric flask using methanol or acetonitrile. b. Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL. c. Test Sample Preparation: Dissolve the test sample in the diluent to achieve an expected final concentration within the calibration range (e.g., 25 µg/mL).
2. Instrumentation & Chromatographic Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, and UV/PDA detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) in a 50:50 (v/v) ratio. Optimize the ratio as needed for optimal retention and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: A photodiode array (PDA) detector should be used to scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax). If a PDA is unavailable, 254 nm is a robust starting point.
3. Data Analysis & System Suitability: a. Calibration Curve: Plot the peak area response against the concentration of the calibration standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.995. b. Quantification: Determine the concentration of the analyte in the test samples by interpolating their peak areas from the calibration curve. c. System Suitability: Before analysis, inject a standard solution (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
Method Validation Summary (ICH Q2(R1) Guidelines)
The method must be validated to ensure it is fit for its intended purpose. The following table summarizes the key validation parameters and typical acceptance criteria.
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | The analyte peak is free from interference from blanks, impurities, or degradants. Peak purity index > 0.995. | Ensures the signal is only from the analyte of interest. |
| Linearity & Range | R² ≥ 0.995 over the specified range (e.g., 1-100 µg/mL). | Confirms a direct proportional relationship between concentration and response. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. | Measures the closeness of the experimental value to the true value. |
| Precision (RSD%) | Repeatability (intra-day): ≤ 2.0%. Intermediate Precision (inter-day): ≤ 2.0%. | Demonstrates the consistency and reproducibility of the method. |
| LOD & LOQ | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. | Defines the lowest concentration that can be reliably detected and quantified. |
| Robustness | RSD ≤ 2.0% after minor changes in method parameters (e.g., pH, flow rate, column temperature). | Assesses the method's reliability during normal use. |
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Scientific Principle & Rationale
For applications requiring higher sensitivity (e.g., pharmacokinetic studies) or enhanced selectivity (e.g., analysis in complex matrices like crude reaction mixtures or biological fluids), LC-MS/MS is the preferred technique.[6][7] This method couples the separation power of LC with the specific detection capability of a triple quadrupole mass spectrometer. The analyte is first ionized, typically using electrospray ionization (ESI), and the resulting precursor ion is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, significantly reducing background noise.[8]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for quantification via LC-MS/MS.
Detailed Protocol for LC-MS/MS Method
1. Analyte & Mass Spectrometry Parameters:
-
Molecular Formula: C₉H₈ClNO₃
-
Molecular Weight: 213.62 g/mol
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Precursor Ion [M+H]⁺: m/z 214.0
-
Proposed Product Ions: Infuse a standard solution to determine optimal product ions and collision energies. Likely fragments could include m/z 182.0 (loss of methanol, -CH₄O) and m/z 154.0 (further loss of carbon monoxide, -CO).
-
MRM Transitions (Analyte): 214.0 -> 182.0 (Quantifier), 214.0 -> 154.0 (Qualifier).
2. Instrumentation & Chromatographic Conditions:
-
LC System: A UHPLC system is recommended for fast analysis and sharp peaks.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A fast gradient, e.g., 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
3. Sample Preparation: a. Prepare calibration standards and Quality Control (QC) samples in the same matrix as the unknown samples (e.g., blank plasma, reaction buffer) to account for matrix effects. b. Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used. Add the IS to all samples and standards at a fixed concentration. c. For Biological Samples: Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing the IS) to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant.
Comparative Performance Data (Expected)
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 1 - 100 µg/mL | 0.5 - 500 ng/mL |
| LOQ | ~1 µg/mL | ~0.5 ng/mL |
| Precision (RSD%) | < 2% | < 10% |
| Accuracy | 98.0% - 102.0% | 90.0% - 110.0% |
| Selectivity | Moderate; relies on chromatographic separation. | Very High; relies on both chromatography and mass filtering. |
| Primary Use Case | Purity, assay, and content uniformity of bulk material and formulations. | Trace-level quantification, bioanalysis, impurity profiling. |
Part 3: Stability-Indicating Method & Forced Degradation
Principle & Regulatory Imperative
A stability-indicating method is an analytical procedure that can accurately quantify the analyte in the presence of its degradation products, impurities, and excipients. Developing such a method is a regulatory necessity according to ICH guidelines.[1][3] Forced degradation studies are the cornerstone of this process, involving the deliberate exposure of the analyte to harsh chemical and physical conditions to generate potential degradants.[2][9][10] The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%, which is sufficient to produce and identify degradation products.[3]
Forced Degradation Experimental Logic
Caption: Logical workflow for forced degradation studies.
Protocol for Forced Degradation Studies
For each condition, prepare a sample of the analyte at a known concentration (e.g., 100 µg/mL) and a corresponding blank solution subjected to the same stress.
-
Acidic Hydrolysis:
-
Mix the analyte solution with 0.1 M HCl.
-
Heat at 60 °C for 24-48 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the initial concentration with mobile phase.
-
-
Basic Hydrolysis:
-
Mix the analyte solution with 0.1 M NaOH.
-
Keep at room temperature or heat gently (e.g., 40 °C) for a shorter duration (e.g., 2-8 hours), as ester hydrolysis can be rapid.
-
Cool, neutralize with 0.1 M HCl, and dilute to the initial concentration.
-
-
Oxidative Degradation:
-
Mix the analyte solution with 3% hydrogen peroxide (H₂O₂).
-
Store in the dark at room temperature for 24 hours.
-
Dilute to the initial concentration.
-
-
Thermal Degradation:
-
Store the solid analyte powder in an oven at 80 °C for 7 days.
-
Dissolve the stressed powder to prepare a solution at the target concentration.
-
-
Photolytic Degradation:
-
Expose the analyte solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analyze alongside a control sample protected from light.
-
Analysis of Stressed Samples: Analyze all samples using the developed HPLC-PDA method. The results should demonstrate:
-
Specificity: The method resolves the main analyte peak from all degradation product peaks.
-
Peak Purity: The peak purity index of the analyte peak in stressed samples remains high, confirming it is not co-eluting with degradants.
-
Mass Balance: The sum of the assay of the main peak and the areas of all degradation products should be close to 100% of the initial assay, accounting for the majority of the degraded material.
References
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
American Society for Microbiology. (2012). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ASM Journals. Available at: [Link]
-
BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry. Available at: [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Sahu, R., et al. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. ATSDR. Available at: [Link]
-
MDPI. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. MDPI. Available at: [Link]
-
SciSpace. (2011). Development of LC/MS techniques for plant and drug metabolism studies. SciSpace. Available at: [Link]
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- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ajrconline.org [ajrconline.org]
Application Note & Protocol: A Scalable Synthesis of Methyl 6-chloro-2-oxoindoline-3-carboxylate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Methyl 6-chloro-2-oxoindoline-3-carboxylate, a key heterocyclic building block in pharmaceutical research and development. The protocol herein is designed for robustness, scalability, and high purity, moving beyond bench-scale procedures to address the challenges of multi-gram to kilogram production. We will detail a validated two-step synthetic route commencing from commercially available precursors, focusing on the causality behind experimental choices, process safety, and analytical validation to ensure trustworthiness and reproducibility for researchers, chemists, and drug development professionals.
Introduction and Strategic Overview
This guide focuses on a well-established and scalable strategy: the reductive cyclization of a substituted nitrophenyl malonate derivative. This approach is favored for scale-up due to:
-
Convergent Synthesis: Key bonds are formed efficiently in the final steps.
-
Precursor Availability: The starting materials are derived from readily available industrial chemicals.
-
Robust Reactions: The chosen transformations are known to be tolerant of minor variations and are generally high-yielding.
Retrosynthetic Analysis
The logical disconnection of the target molecule points towards a robust and scalable synthetic pathway. The core oxindole ring is envisioned to be formed via an intramolecular reductive cyclization of a dimalonate precursor. This precursor, in turn, can be synthesized through a nucleophilic aromatic substitution (SNAr) reaction.
Figure 1: Retrosynthetic analysis of the target compound.
Detailed Synthesis Protocol
This section outlines the step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel, adhering to all institutional safety guidelines.
Step 1: Synthesis of Dimethyl [4-chloro-2-nitrophenyl]propanedioate
This initial step involves a nucleophilic aromatic substitution reaction. The highly electron-deficient aromatic ring of 1,4-dichloro-2-nitrobenzene is activated towards substitution by the malonate enolate.
Reaction Scheme: (Image of the chemical reaction for Step 1)
Causality and Experimental Choices:
-
Base Selection: Potassium tert-butoxide is a strong, non-nucleophilic base, ideal for quantitatively deprotonating dimethyl malonate without competing side reactions like transesterification. Its use is well-documented for similar transformations.[2]
-
Solvent: Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the malonate enolate and accelerating the SNAr reaction.
-
Temperature Control: The initial deprotonation and subsequent addition of the aryl chloride are conducted at a controlled temperature (20-25°C) to manage the exothermicity of the reaction and prevent potential side reactions.
Protocol:
-
To a clean, dry, jacketed reactor equipped with mechanical stirring, a nitrogen inlet, and a temperature probe, add dimethyl sulfoxide (5 volumes, e.g., 500 mL for 100g scale).
-
Add dimethyl malonate (1.05 equivalents) to the DMSO.
-
Begin stirring and cool the solution to 20-25°C.
-
Slowly portion-wise add potassium tert-butoxide (1.1 equivalents) to the mixture, ensuring the internal temperature does not exceed 30°C.
-
Stir the resulting slurry for 2 hours at 20-25°C to ensure complete enolate formation.
-
In a separate vessel, dissolve 1,4-dichloro-2-nitrobenzene (1.0 equivalent) in DMSO (3 volumes).
-
Slowly add the solution of 1,4-dichloro-2-nitrobenzene to the malonate slurry over at least 1 hour, maintaining the internal temperature at 20-25°C.
-
Stir the reaction mixture for an additional 2-3 hours post-addition, monitoring for completion by HPLC or TLC.
-
Upon completion, carefully quench the reaction by adding it to a mixture of ice-water (20 volumes) and hydrochloric acid (to adjust pH to ~2-3).
-
Extract the aqueous layer with a suitable solvent like methyl tert-butyl ether (MTBE) (2 x 10 volumes).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude product, which can be used in the next step or purified further by recrystallization from isopropanol if necessary.
Step 2: Reductive Cyclization to Methyl 6-chloro-2-oxoindoline-3-carboxylate
This key transformation involves the reduction of the nitro group to an amine, which spontaneously undergoes an intramolecular cyclization (lactamization) to form the desired oxindole ring system.
Reaction Scheme: (Image of the chemical reaction for Step 2)
Causality and Experimental Choices:
-
Reducing Agent: Sodium dithionite (often called "hydrose") is a cost-effective, safe, and powerful reducing agent for aromatic nitro groups, particularly in acidic media.[2] It avoids the use of heavy metal catalysts (like Palladium or Raney Nickel) or pyrophoric reagents, which simplifies workup and improves the process safety profile for scale-up.
-
Solvent System: Acetic acid serves as both a solvent and a proton source, facilitating the reduction and the subsequent cyclization. The presence of water is also crucial for the dithionite reduction mechanism.[2]
-
High Temperature: Heating the reaction to reflux (~120-125°C) provides the necessary activation energy for both the reduction and the intramolecular lactamization, driving the reaction to completion in a reasonable timeframe.[2]
Protocol:
-
Charge the reactor with the crude Dimethyl [4-chloro-2-nitrophenyl]propanedioate (1.0 equivalent) from the previous step.
-
Add acetic acid (5 volumes) and water (5 volumes).
-
Begin stirring to form a suspension.
-
Add sodium dithionite (approx. 4-5 equivalents) portion-wise to the mixture at 25-30°C. The addition can be exothermic; maintain control.
-
After the addition is complete, heat the reaction mixture to 120-125°C and maintain for 2-4 hours. Monitor the reaction for completion by HPLC.
-
Once complete, cool the mixture to 15-20°C. A precipitate of the product should form.
-
Carefully add aqueous ammonia to the mixture to neutralize the acetic acid (target pH 7-8). This step is crucial for isolating the final product and should be done slowly as it is highly exothermic.
-
Stir the resulting slurry for 2 hours at 15-20°C to ensure complete precipitation.
-
Filter the solid product using a Nutsche filter or similar apparatus.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Dry the product under vacuum at 50-60°C to a constant weight.
Process Workflow and Controls
A successful scale-up relies on a well-defined workflow with critical quality control points.
Figure 2: Overall workflow for the scale-up synthesis.
Analytical and Quality Control
To ensure the identity and purity of the final product, a suite of analytical tests should be performed.
| Parameter | Method | Specification |
| Appearance | Visual | Off-white to pale yellow solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the structure of the target compound |
| Identity | LC-MS | [M+H]⁺ peak corresponds to the molecular weight |
| Purity | HPLC | ≥ 98.0% (by area %) |
| Melting Point | Melting Point Apparatus | To be established (e.g., 210-215 °C) |
| Residual Solvents | GC-HS | Acetic Acid < 5000 ppm; MTBE < 5000 ppm |
Process Safety Considerations
Scaling up chemical reactions introduces hazards that may not be apparent at the laboratory scale. A thorough risk assessment is mandatory.
-
Potassium tert-butoxide: A strong base that is corrosive and reacts violently with water. Handle in a dry, inert atmosphere.
-
Dimethyl Sulfoxide (DMSO): Can increase the absorption of other chemicals through the skin. Always use appropriate gloves.
-
Exothermic Reactions: Both the deprotonation with potassium tert-butoxide and the neutralization of acetic acid with ammonia are highly exothermic. Slow, controlled addition and efficient heat removal via a jacketed reactor are critical to prevent thermal runaway.
-
Sodium Dithionite: Can undergo self-decomposition if stored improperly or contaminated, potentially releasing toxic sulfur dioxide gas. Store in a cool, dry place. The reduction reaction itself can be vigorous.
-
Pressure Management: The reactor should be equipped with a pressure relief system, especially during heating stages.
Conclusion
The synthetic route and detailed protocols described in this application note provide a robust, scalable, and economically viable pathway to Methyl 6-chloro-2-oxoindoline-3-carboxylate. By focusing on process safety, understanding the rationale behind reagent and condition selection, and implementing stringent in-process and final quality controls, this guide equips researchers and development professionals with a reliable method for producing this valuable intermediate at scale. The avoidance of chromatographic purification is a key advantage, making the process more aligned with the principles of green and efficient industrial chemistry.
References
-
Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022). Technical Disclosure Commons. [Link]
-
Synthesis of oxindoles. Organic Chemistry Portal. [Link]
-
Yamai, Y., et al. (2018). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, Vol. 97, No. 1. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-chlorooxoindoline-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 6-chlorooxoindoline-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals. Here, we address common challenges encountered during the synthesis, providing troubleshooting advice and detailed protocols in a practical question-and-answer format. Our goal is to equip you with the expertise to navigate the complexities of this synthesis with confidence and achieve reliable, high-yield results.
Section 1: Synthesis Strategy and Workflow
The synthesis of Methyl 6-chlorooxoindoline-3-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A robust and commonly employed strategy involves the reductive cyclization of a substituted nitrophenyl malonate precursor. This method is advantageous as it builds the core oxindole structure while incorporating the necessary substituents from readily available starting materials.
The overall workflow can be visualized as a three-stage process:
Caption: General workflow for the synthesis of Methyl 6-chlorooxoindoline-3-carboxylate.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis.
Q1: My overall yield is consistently low. Which steps are the most critical for optimization?
A1: Low overall yield typically points to inefficiencies in one of two key transformations: the initial formation of the malonate intermediate or the final reductive cyclization step.
Causality:
-
Nucleophilic Aromatic Substitution (SNAr): The reaction of a halo-nitroarene with dimethyl malonate is the first critical juncture. Incomplete reaction or side reactions here will severely impact the final yield. The electron-withdrawing nitro group is essential to activate the ring for nucleophilic attack.
Troubleshooting Table:
| Problem Area | Common Issue | Recommended Solution & Rationale |
| Precursor Synthesis (SNAr) | Incomplete reaction of the halo-nitroarene with dimethyl malonate. | Increase Temperature: Gently heat the reaction (e.g., to 50-60 °C) to improve kinetics. Use a Stronger Base/Solvent System: A system like potassium tert-butoxide in DMSO is highly effective for deprotonating dimethyl malonate and facilitating the SNAr reaction.[2] Ensure Anhydrous Conditions: Water can quench the malonate enolate, halting the reaction. |
| Reductive Cyclization | The reaction stalls after the nitro group is reduced, and no cyclization occurs. | Choice of Acid: The presence of an acid like acetic acid is often crucial. It protonates the intermediate aniline, making it less prone to air oxidation, and catalyzes the final intramolecular amidation (lactamization) step.[1] |
| Formation of complex mixtures or polymeric materials. | Control Reaction Temperature: Exothermic reductions can lead to side reactions. Add the reducing agent portion-wise or use an ice bath to maintain control. Inert Atmosphere: The intermediate aniline is susceptible to oxidation. Performing the reaction under an inert atmosphere (N₂ or Ar) can prevent the formation of colored, polymeric byproducts. | |
| Ester hydrolysis occurs during the workup. | Avoid Strong Aqueous Base: During workup, use a mild base like sodium bicarbonate to neutralize the acid. Prolonged exposure to strong bases (like NaOH) can saponify the methyl ester. |
Q2: I am observing a significant, hard-to-remove impurity after the reductive cyclization step. What could it be?
A2: A common and problematic side product is the corresponding α,β-unsaturated amide, which can form via an alternative reaction pathway.
Mechanistic Insight: The desired reaction is an intramolecular cyclization. However, if conditions are not optimal, side reactions can dominate. The formation of certain by-products can be rationalized by considering the reactivity of the intermediate enolates or radicals.[3][4]
Caption: Competing reaction pathways during the cyclization step.
Troubleshooting Strategies:
-
Solvent Choice: The choice of solvent can influence the regioselectivity of cyclization reactions.[5] Ensure the solvent (e.g., acetic acid, ethanol) fully dissolves the starting material to promote the desired intramolecular reaction over intermolecular side reactions.
-
Purification: If a side product with similar polarity forms, purification can be challenging. Consider derivatization of the impurity to alter its polarity, or use an alternative purification method like preparative HPLC if the quantity is small. Recrystallization is often the most effective method for removing closely related impurities on a larger scale.
Q3: What is the best method to purify the final product, Methyl 6-chlorooxoindoline-3-carboxylate?
A3: While silica gel chromatography is a common technique, recrystallization is often superior for this class of compounds, as it can efficiently remove minor impurities and provide highly crystalline material.
Rationale: Oxindoles are polar, crystalline solids. The N-H bond and the carbonyl group allow for hydrogen bonding, which facilitates the formation of a stable crystal lattice. Impurities that do not fit well into this lattice remain in the solvent.
Recommended Solvent Systems for Recrystallization:
| Solvent System | Application Notes |
| Ethanol/Water | Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly. Excellent for moderately polar compounds. |
| Ethyl Acetate/Hexanes | Dissolve in a minimum of hot ethyl acetate. Add hexanes slowly until persistent cloudiness is observed. A versatile system for a wide range of polarities. |
| Isopropanol | A single-solvent system that often works well. Its higher boiling point compared to ethanol allows for good dissolution of the crude product. |
Protocol Validation: Before committing the bulk of your material, always perform a small-scale test with a few milligrams of crude product to identify the optimal solvent system.
Q4: My purified product seems to change color or degrade over time. What are the proper storage conditions?
A4: The oxindole core, particularly with an electron-withdrawing group at the C3 position, can be susceptible to oxidation and other degradation pathways. The proton at the C3 position is acidic and can be removed by base, leading to potential side reactions.
Recommended Storage Protocol:
-
Ensure Purity: Ensure the product is free of residual acid or base from the workup. Wash with a neutral solvent (like cold diethyl ether) and dry thoroughly under high vacuum.
-
Inert Atmosphere: Store the solid product in a sealed vial under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, which often leads to coloration.
-
Temperature: Store at a low temperature (0-4 °C).
-
Light Protection: Use an amber vial or store in the dark to prevent potential photochemical degradation.
Section 3: Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment and optimization.
Protocol 1: Synthesis of Dimethyl (4-chloro-2-nitrophenyl)malonate
This procedure is adapted from established methods for the synthesis of similar intermediates.[2]
Materials:
-
4-Chloro-1-fluoro-2-nitrobenzene (or 1,4-dichloro-2-nitrobenzene)
-
Dimethyl malonate
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (1M)
Procedure:
-
To a dry, three-necked flask under a nitrogen atmosphere, add anhydrous DMSO (5 volumes relative to dimethyl malonate).
-
Add dimethyl malonate (1.1 equivalents) to the DMSO at room temperature (20-25 °C).
-
Carefully add potassium tert-butoxide (1.1 equivalents) portion-wise, ensuring the temperature does not exceed 30 °C. Stir the resulting mixture for 1 hour.
-
Slowly add a solution of 4-chloro-1-fluoro-2-nitrobenzene (1.0 equivalent) in DMSO (2 volumes) to the reaction mixture, maintaining the temperature between 20-25 °C.
-
Stir the reaction for 2-4 hours, monitoring for completion by TLC or LC-MS.
-
Once complete, carefully quench the reaction by pouring it into ice-cold water.
-
Acidify the aqueous mixture to pH ~5-6 with 1M HCl.
-
Extract the product with MTBE (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) or used directly in the next step if sufficiently pure.
Protocol 2: Reductive Cyclization to Methyl 6-chlorooxoindoline-3-carboxylate
Materials:
-
Dimethyl (4-chloro-2-nitrophenyl)malonate
-
Iron powder (Fe), fine grade
-
Acetic acid (AcOH), glacial
-
Ethanol (EtOH)
-
Water
Procedure:
-
In a round-bottom flask, suspend dimethyl (4-chloro-2-nitrophenyl)malonate (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 ratio).
-
Add glacial acetic acid (5-10 equivalents).
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Once at reflux, add iron powder (4-5 equivalents) portion-wise over 30-60 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
After the addition is complete, continue to stir at reflux for 2-3 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvent.
-
Add water to the residue, which should cause the product to precipitate. If an oil forms, extract with ethyl acetate.
-
Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol or ether to remove colored impurities.
-
Dry the solid under high vacuum. For higher purity, recrystallize from a suitable solvent system identified in the FAQ section.
References
-
Caldora, H. P., et al. (2022). A de novo Synthesis of Oxindoles from Cyclohexanone-Derived γ-Keto-Ester Acceptors Using a Desaturative Amination–Cyclization Approach. Chemical Science. Available at: [Link]
-
He, Z., et al. (2022). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. Chemical Science, 13(12), 3533–3538. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of oxindoles. Retrieved from [Link]
- Gassman, P. G., & van Bergen, T. J. (1974). Synthesis of oxindoles from anilines and intermediates therein. U.S. Patent No. 3,897,451.
-
Ahluwalia, V. K., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14931-14963. Available at: [Link]
-
Don, J. R., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(15), 3446-3449. Available at: [Link]
-
He, Z., et al. (2022). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. National Institutes of Health. Available at: [Link]
-
Kumar, A., & Kumar, V. (2021). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules, 26(16), 4994. Available at: [Link]
-
Zhao, J. Y. (2022). Synthesis Of 2-oxindoles Via Intramolecular Cyclization Of N-arylamides. Globe Thesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Nagarajan, R., & Perumal, P. T. (2004). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Synthetic Communications, 34(15), 2127-2133. Available at: [Link]
-
Xu, H. L., et al. (2021). Friedel–Crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate. Synthetic Communications, 51(18), 2751-2761. Available at: [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. Available at: [Link]
-
MDPI. (2023). Intramolecular Cyclization. Encyclopedia. Available at: [Link]
-
Feng, X., et al. (2014). Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. The Journal of Organic Chemistry, 79(21), 10334-10341. Available at: [Link]
-
Yamai, Y., et al. (2018). SYNTHESIS OF t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Heterocycles, 97(1), 455-468. Available at: [Link]
Sources
- 1. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 2. tdcommons.org [tdcommons.org]
- 3. Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07134C [pubs.rsc.org]
- 4. Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxindole synthesis [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for 6-Chlorooxoindoline Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chlorooxoindoline (also known as 6-chloro-2-oxindole). As a crucial intermediate in the manufacturing of pharmaceuticals like the antipsychotic drug Ziprasidone, optimizing its synthesis is critical for achieving high yield, purity, and process efficiency.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It focuses on the prevalent multi-step synthesis beginning with 2,5-dichloronitrobenzene, explaining the causality behind experimental choices to ensure both scientific integrity and practical success in the laboratory.
Section 1: Overview of the Primary Synthetic Route
The most common and scalable synthesis of 6-chlorooxoindoline involves a three-step process starting from 2,5-dichloronitrobenzene and dimethyl malonate.[3] The sequence involves a nucleophilic aromatic substitution, followed by hydrolysis and decarboxylation, and finally, a reductive cyclization to form the target oxindole ring system.
Sources
Technical Support Center: Purification Strategies for Methyl 6-chlorooxoindoline-3-carboxylate
Welcome to the technical support center for the purification of Methyl 6-chlorooxoindoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this key intermediate in high purity. The following troubleshooting guides and FAQs are based on established principles of organic chemistry and extensive experience in the purification of complex heterocyclic molecules.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Methyl 6-chlorooxoindoline-3-carboxylate.
Question 1: My crude product is a persistent oil and won't solidify. How can I proceed with purification?
Answer:
"Oiling out" is a common issue, especially when impurities are present that depress the melting point of the desired compound.[1][2] Here is a systematic approach to address this:
-
Initial Solvent Trituration: Before attempting a full-scale purification, try triturating a small sample of the crude oil with a non-polar solvent in which the desired product is expected to have low solubility, such as hexanes, diethyl ether, or a mixture of the two. This can often wash away non-polar impurities and induce crystallization.
-
Solvent Removal under High Vacuum: Ensure that all residual solvents from the reaction workup (e.g., toluene, ethyl acetate) have been thoroughly removed under high vacuum, sometimes with gentle heating. Trapped solvent can prevent solidification.
-
Proceed with Chromatography: If the product remains an oil, the most effective next step is purification by column chromatography. The silica gel will separate the desired compound from the impurities that are preventing crystallization.
Question 2: I'm having trouble with the recrystallization of Methyl 6-chlorooxoindoline-3-carboxylate. It either "oils out" or the recovery is very low. What can I do?
Answer:
Recrystallization is a powerful technique, but it is highly dependent on the choice of solvent and the purity of the material.
-
For "Oiling Out":
-
Cause: This often happens when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is supersaturated with impurities.[2]
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool very slowly. A heated oil bath that is allowed to cool to room temperature overnight can be effective.
-
If the problem persists, consider a different solvent system with a lower boiling point. A solvent pair, such as ethanol/water or ethyl acetate/hexanes, can also be effective.[3][4] Dissolve the compound in the minimum amount of the "good" boiling solvent (e.g., ethanol, ethyl acetate) and then slowly add the "poor" solvent (e.g., water, hexanes) until the solution becomes cloudy. Reheat to clarify and then cool slowly.
-
-
-
For Low Recovery:
-
Cause: The most common reason for low recovery is using too much solvent during the initial dissolution.[5][6] The compound has some solubility even in the cold solvent.
-
Solution:
-
Use the absolute minimum amount of boiling solvent to dissolve your compound.
-
Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize precipitation.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent.
-
-
Question 3: During silica gel chromatography, my product is streaking or I'm getting poor separation from a closely eluting impurity. How can I improve the separation?
Answer:
Streaking and poor separation are common chromatographic challenges.
-
For Streaking:
-
Cause: Streaking of polar compounds like oxindoles on silica gel can be due to strong interactions with the acidic silanol groups.
-
Solution:
-
Add a modifier to the eluent: For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.
-
Consider an alternative stationary phase: If streaking persists, using a less acidic stationary phase like neutral alumina or a functionalized silica gel (e.g., amine-functionalized) can be beneficial.[7]
-
-
-
For Poor Separation:
-
Cause: The polarity of the eluent may not be optimal for resolving your product from the impurity.
-
Solution:
-
Optimize the solvent system: A shallower gradient or an isocratic elution with a finely tuned solvent mixture can improve resolution. Test different solvent systems using Thin Layer Chromatography (TLC) first. Common solvent systems for compounds of this type include ethyl acetate/hexanes and dichloromethane/methanol.[1]
-
Dry Loading: If the compound is not very soluble in the initial mobile phase, consider dry loading onto the column. Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of the column.
-
-
Question 4: I'm concerned about the stability of the chloro and methyl ester functionalities during purification. Are there any precautions I should take?
Answer:
This is a valid concern as both chloro-substituted heterocycles and methyl esters can be sensitive to certain conditions.
-
Hydrolysis of the Methyl Ester:
-
Risk: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under strongly acidic or basic conditions, especially in the presence of water.[3][8][9] While silica gel is generally considered acidic, prolonged exposure, especially with polar protic solvents, could potentially lead to some hydrolysis.
-
Precaution:
-
Avoid strongly acidic or basic conditions in your workup and purification.
-
When performing chromatography, do not let the compound sit on the column for an extended period.
-
Ensure solvents are dry if hydrolysis is a significant concern.
-
-
-
Stability of the Chlorinated Ring:
-
Risk: While generally stable, some chlorinated heterocycles can be susceptible to degradation under certain conditions, such as high temperatures or prolonged exposure to light.
-
Precaution:
-
Avoid excessive heat during solvent evaporation.
-
Store the purified compound in a cool, dark place, preferably under an inert atmosphere.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of Methyl 6-chlorooxoindoline-3-carboxylate and how does this guide solvent selection?
A1: Methyl 6-chlorooxoindoline-3-carboxylate is expected to be a moderately polar compound due to the presence of the lactam, ester, and chloro functionalities. This polarity guides the choice of solvents for both chromatography and recrystallization. For silica gel chromatography, a mobile phase of intermediate polarity, such as a mixture of ethyl acetate and hexanes, is a good starting point. For recrystallization, you would look for a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Alcohols like ethanol or isopropanol, or esters like ethyl acetate, are good candidates to try.
Q2: What are the best analytical techniques to assess the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive assessment of purity:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column with a mobile phase such as acetonitrile/water or methanol/water is a common choice for this type of molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities if their signals are visible.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q3: What are some potential impurities I should be aware of from the synthesis of Methyl 6-chlorooxoindoline-3-carboxylate?
A3: While the exact impurity profile depends on the synthetic route, some common possibilities include:
-
Starting materials: Unreacted precursors from the cyclization or subsequent functionalization steps.
-
Over- or under-halogenated species: If the chlorination step is not well-controlled.
-
Hydrolysis product: The corresponding carboxylic acid if the methyl ester is cleaved.
-
Isomers: Positional isomers if the directing effects during synthesis are not completely selective.
Q4: How should I store purified Methyl 6-chlorooxoindoline-3-carboxylate to ensure its long-term stability?
A4: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container (e.g., an amber glass vial) in a cool, dark, and dry place. For enhanced stability, storage in a desiccator or under an inert atmosphere (nitrogen or argon) is advisable to protect against moisture and oxidative degradation.
Detailed Purification Protocol: Column Chromatography followed by Recrystallization
This protocol is a general guideline and may require optimization based on your specific impurity profile.
Part 1: Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an eluent that gives a retention factor (Rf) of approximately 0.2-0.3 for the desired product and good separation from impurities. A good starting point is 30-50% ethyl acetate in hexanes.
-
-
Column Preparation:
-
Choose an appropriately sized glass column and pack it with silica gel (60-120 mesh is suitable for general purification) as a slurry in the initial, less polar mobile phase (e.g., 20% ethyl acetate in hexanes). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude Methyl 6-chlorooxoindoline-3-carboxylate in a minimal amount of dichloromethane or the mobile phase.
-
Carefully load the solution onto the top of the silica gel bed.
-
Alternatively, for better resolution, perform a "dry load" as described in the Troubleshooting Guide.
-
-
Elution:
-
Begin eluting with the initial, less polar solvent mixture.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the partially purified product.
-
Part 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the product from the chromatography step into a test tube.
-
Add a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Gently heat the test tube. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the bulk of the partially purified product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise to the boiling solution until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Cooling and Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Purification Strategy Decision Workflow
The following diagram illustrates a decision-making process for selecting the appropriate purification strategy.
Caption: Decision workflow for purification of Methyl 6-chlorooxoindoline-3-carboxylate.
References
-
University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." Available at: [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Reddit r/Chempros. "Go-to recrystallization solvent mixtures." Available at: [Link]
-
University of Calgary, Department of Chemistry. "Recrystallisation." Available at: [Link]
-
Common Organic Chemistry. "Solvent Systems for Silica Gel Column Chromatography." Available at: [Link]
-
Wired Chemist. "Recrystallization." Available at: [Link]
-
Biocyclopedia. "Problems in recrystallization." Available at: [Link]
-
University of York, Chemistry Teaching Labs. "Problems with Recrystallisations." Available at: [Link]
-
ResearchGate. "Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?" Available at: [Link]
-
PharmaCompass. "Purification & Separation | Chromatography | HPLC | CDMO." Available at: [Link]
- Google Patents. "Hydrolysis of methyl esters.
-
Organic Chemistry Portal. "Methyl Esters." Available at: [Link]
-
ResearchGate. "Hydrolysis of methyl esters and alkylation to phenacyl esters." Available at: [Link]
-
National Center for Biotechnology Information. "Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate." Available at: [Link]
-
MDPI. "The Influence of the Structure of Organochlorine Compounds on Their Decomposition Process in a Dielectric Barrier Discharge." Available at: [Link]
-
Teledyne ISCO. "Introduction to Functionalized Silica Gel and Alumina RediSep Columns." Available at: [Link]
Sources
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. Recrystallization [wiredchemist.com]
- 3. d-nb.info [d-nb.info]
- 4. reddit.com [reddit.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 9. Methyl Esters [organic-chemistry.org]
"troubleshooting guide for the synthesis of oxoindoline carboxylates"
Welcome to the technical support center for the synthesis of oxoindoline carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting advice, detailed protocols, and the rationale behind experimental choices to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield of my desired oxoindoline carboxylate. What are the primary factors I should investigate?
Low yields are a frequent challenge and can often be traced back to several key experimental parameters. A systematic approach to troubleshooting is crucial.
-
Sub-optimal Reaction Conditions: The delicate balance of temperature, reaction time, and reactant concentration is paramount. Harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of starting materials or the desired product.[1] It is advisable to perform small-scale test reactions to screen for optimal conditions.
-
Poor Quality of Starting Materials: The purity of your aniline derivative and the carboxylate precursor is critical. Impurities can act as catalyst poisons or participate in unwanted side reactions, significantly diminishing your yield.[2] Always ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, LC-MS) and purify them if necessary.
-
Inefficient Catalyst Activity: In catalyzed reactions, particularly those employing palladium, the choice of ligand, catalyst loading, and the presence of inhibitors are crucial factors.[3] Ensure your catalyst is fresh and consider screening different ligands to find the optimal one for your specific substrate.
-
Side Reactions: Competing reactions, such as self-condensation of starting materials or the formation of regioisomers, can significantly reduce the yield of the target molecule.[1] Careful analysis of your crude reaction mixture by LC-MS can help identify these byproducts and inform your optimization strategy.
Q2: My primary side product appears to be a decarboxylated version of my target molecule. How can I prevent this?
Unwanted decarboxylation is a common issue, especially when the carboxylate is at the C3 position of the oxoindoline ring. This is often promoted by heat or acidic/basic conditions.
-
Mechanism of Decarboxylation: The C3 carboxylate group is prone to cleavage due to the relative stability of the resulting enolate intermediate. This process can be catalyzed by trace amounts of acid or base, or it can occur thermally.
-
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of decarboxylation.[4] If the reaction requires elevated temperatures, aim for the lowest effective temperature and minimize the reaction time.
-
pH Control: Maintaining a neutral pH during the reaction and work-up is crucial. If an acid or base is required for the main reaction, it should be carefully neutralized upon completion.
-
Q3: I am struggling with the purification of my oxoindoline carboxylate. What are some effective strategies?
Purification can be challenging due to the polarity of the oxoindoline core and the potential for the product to be sensitive to silica gel.
-
Column Chromatography:
-
Stationary Phase: While silica gel is common, it can sometimes cause degradation of sensitive compounds. Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in your eluent.[6]
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
-
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[6] Common solvents for recrystallizing oxoindoline derivatives include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes.
-
-
Precipitation/Trituration: If your product is a solid and the impurities are significantly more soluble, you can often achieve good purification by precipitating the product from a concentrated solution by adding a non-solvent or by triturating the crude solid with a solvent that dissolves the impurities but not the product.[7]
Troubleshooting Guide: Common Synthetic Routes
This section details troubleshooting strategies for specific, widely used methods for synthesizing oxoindoline carboxylates.
Scenario 1: Palladium-Catalyzed Intramolecular α-Arylation
This is a powerful method for constructing the oxoindoline core.[3][8] However, its success is highly dependent on the catalytic system.
Problem: Low or no conversion of the starting α-halo anilide.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently, or the catalyst may be poisoned. | Use a fresh source of palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃). Ensure all reagents and solvents are anhydrous and degassed to prevent oxidation of the catalyst.[3] |
| Inappropriate Ligand | The ligand plays a crucial role in stabilizing the palladium center and facilitating oxidative addition and reductive elimination. | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. For electron-rich anilides, bulky, electron-rich ligands like PCy₃ or specific NHCs have shown to be effective.[3] |
| Suboptimal Base | The base is required to form the palladium enolate intermediate. Its strength and solubility are critical. | Strong, non-nucleophilic bases like NaOtBu or K₂CO₃ are commonly used. Ensure the base is sufficiently soluble in the reaction solvent.[3] |
| Incorrect Solvent | The solvent must be able to dissolve the reactants and stabilize the catalytic intermediates. | Aprotic polar solvents like toluene, dioxane, or DMF are typically effective.[8] |
Experimental Protocol: Palladium-Catalyzed Synthesis of an Oxoindole Carboxylate
-
To an oven-dried Schlenk tube, add the α-halo anilide (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and the chosen ligand (4-10 mol%).
-
Add the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Scenario 2: Reductive Cyclization of a Nitroaryl Malonate
Problem: Incomplete cyclization, isolation of the aniline intermediate.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficiently Reactive Ester | The electrophilicity of the ester carbonyl is crucial for the final lactamization step. | tert-Butyl esters can be less reactive. The presence of a mild Brønsted acid, such as acetic acid, can protonate the ester carbonyl, increasing its electrophilicity and promoting cyclization.[5] |
| Steric Hindrance | Bulky substituents on the aniline or the malonate can disfavor the conformation required for cyclization. | Introducing an α-substituent on the malonate can actually promote cyclization by favoring a conformation where the ester group is more accessible to the aniline nitrogen.[5] |
| Reduction Conditions Too Mild | If the nitro group is not fully reduced to the amine, cyclization will not occur. | Ensure complete reduction by using a sufficient amount of reducing agent (e.g., H₂ with Pd/C, or Fe in acetic acid). Monitor the disappearance of the nitro starting material by TLC. |
Experimental Protocol: Tandem Reduction-Lactamization
-
Dissolve the di-tert-butyl 2-alkyl-2-(2-nitrophenyl)malonate (1.0 equiv) in a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a catalytic amount of Pd/C (5-10 mol% by weight).
-
Place the reaction mixture under an atmosphere of hydrogen (e.g., using a balloon or a Parr shaker) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
Visualizing Key Processes
To further aid in understanding the critical steps and troubleshooting logic, the following diagrams illustrate a general troubleshooting workflow and a simplified mechanism for a common synthetic route.
Caption: A general workflow for troubleshooting low-yield reactions.
Caption: Key steps in the palladium-catalyzed α-arylation for oxoindoline synthesis.
References
-
Molecules. (2006). An Efficient Synthesis of a Spirocyclic Oxindole Analogue. [Link]
-
Angewandte Chemie International Edition. (2017). Decarboxylative Synthesis of Functionalized Oxindoles via An Iron-Initiated Radical Chain Process and Application in Constructing Diverse Fused-Indoline Heterocycles. [Link]
-
HETEROCYCLES. (2018). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. [Link]
-
RSC Advances. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Oxindole synthesis. [Link]
-
Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. [Link]
-
Chemistry. (2022). Palladium-Catalyzed Enantioselective Intramolecular Heck Carbonylation Reactions: Asymmetric Synthesis of 2-Oxindole Ynones and Carboxylic Acids. [Link]
-
The Journal of Organic Chemistry. (2023). Photoredox Iron-Catalyzed Decarboxylative Radical Cyclization for the Synthesis of Oxindoles and Chroman-4-ones. [Link]
-
The Journal of Organic Chemistry. (2001). Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations. [Link]
-
PubChem. (n.d.). 2-Oxoindoline-3-carboxylic acid. [Link]
-
Molecules. (2020). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. [Link]
-
ACS Catalysis. (2024). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. [Link]
- Google Patents. (2014). WO2014162319A2 - Oxindole compounds, solvent-free synthesis and use thereof.
-
ACS Catalysis. (2024). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. [Link]
-
Tetrahedron. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. [Link]
- Google Patents. (2009). CA2705490A1 - Indolinone derivatives and process for their manufacture.
-
ResearchGate. (2021). Synthesis of 3,3-Dihalo-2-oxindoles from 2-Substituted Indoles via Halogenation–Decarboxylation/Desulfonamidation–Oxidation Process. [Link]
- Google Patents. (2019). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Advanced Synthesis & Catalysis. (2016). Property-Guided Synthesis of Aza-Tricyclic Indolines: Development of Gold Catalysis En Route. [Link]
-
Molecules. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
-
Organic Letters. (2012). A new route to indolines by the Cu-catalyzed cyclization reaction of 2-ethynylanilines with sulfonyl azides. [Link]
-
Archiv der Pharmazie. (2007). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. [Link]
-
ResearchGate. (2019). Cyclization Reactions for the Synthesis of Phthalans and Isoindolines. [Link]
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Technical Support Center: Managing Regioselectivity in Reactions of 6-Chlorooxoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving 6-chlorooxoindoline derivatives. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the 6-chlorooxoindoline core, and what factors govern regioselectivity?
The 6-chlorooxoindoline scaffold presents several potential sites for reaction, primarily the lactam nitrogen (N1), the C3 position, and the aromatic ring at positions C4, C5, and C7. The regioselectivity of a given reaction is a delicate interplay of electronic and steric factors inherent to the substrate, as well as the nature of the electrophile/nucleophile, catalyst, solvent, and protecting groups employed.
The protons at the N1 and C3 positions of oxindole have nearly identical acidities (pKa ≈ 18.5), making selective functionalization at either site a significant challenge.[1] Deprotonation is often kinetically faster from the N-H bond compared to the C-H bond at the C3 position.[1][2]
Q2: How can I selectively favor N-alkylation or N-arylation over C3-functionalization?
Achieving selective N-functionalization often hinges on the choice of catalyst and reaction conditions. For N-arylation, copper-based catalyst systems, such as copper iodide with a diamine ligand, have demonstrated excellent selectivity for the nitrogen atom.[2][3] In contrast, palladium-based catalysts with dialkylbiarylphosphine ligands tend to favor C3-arylation.[2]
The choice of base is also critical. Strong, non-nucleophilic bases can be used to generate the desired anion, and careful control of temperature can influence the kinetic versus thermodynamic product distribution.
Q3: What is the role of protecting groups in directing regioselectivity?
Protecting the lactam nitrogen is a common and effective strategy to prevent N-functionalization and direct reactions to other positions.[4] Electron-withdrawing protecting groups on the indole nitrogen can decrease the nucleophilicity at the C3 position, which can favor reactions at other sites, such as the formation of 4,5-fused indoles in certain cyclization reactions.[5] The choice of protecting group can also influence the stability of intermediates and transition states, thereby altering the regiochemical outcome.[6] For instance, the use of an N-protecting group that draws electrons can activate spirocyclopropyl oxindoles for certain cycloaddition reactions.[7]
Commonly used protecting groups for the indole nitrogen include Boc (tert-butyloxycarbonyl), tosyl (Ts), and SEM (2-(trimethylsilyl)ethoxymethyl).[8]
Q4: Which catalytic systems are recommended for targeting specific positions on the aromatic ring (C4, C5, C7)?
Directed C-H functionalization is a powerful tool for selectively modifying the aromatic ring of 6-chlorooxoindoline. The choice of directing group and metal catalyst is paramount. For instance, a pivaloyl group can direct palladium-catalyzed C-H activation to the C4 position.[9] In some cases, copper catalysis with a diaryliodonium salt can favor arylation at the C5 position.[9] C6 arylation of certain azaindole derivatives has been achieved using a palladium acetate catalyst with a specific phosphine ligand.[9]
Troubleshooting Guides
Problem 1: My reaction yields a mixture of N1- and C3-arylated products. How can I improve selectivity?
This is a common challenge due to the similar acidities of the N1 and C3 protons.[1] Here’s a systematic approach to troubleshoot this issue:
Causality Checklist:
-
Catalyst System: Are you using a catalyst known to favor one position over the other? As a general rule, copper-based systems often favor N-arylation, while palladium-based systems can favor C3-arylation.[2]
-
Ligand Choice: The ligand coordinated to the metal center plays a crucial role in determining the steric and electronic environment of the catalytic complex, thereby influencing regioselectivity.
-
Base Selection: The choice of base can influence which proton is abstracted. A bulky, non-nucleophilic base might favor deprotonation at the less sterically hindered nitrogen.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the solubility of reactants and the stability of intermediates.
Troubleshooting Workflow:
Troubleshooting Product Mixtures
Experimental Protocol: Catalyst Screening for Selective N-Arylation
-
Setup: In parallel reaction vials under an inert atmosphere, add 6-chlorooxoindoline (1 equiv.), the desired aryl halide (1.2 equiv.), and a suitable base (e.g., K2CO3, 2 equiv.).
-
Catalyst Addition: To each vial, add a different copper catalyst/ligand combination (e.g., CuI/N,N'-dimethylethylene diamine, Cu(OAc)2/phenanthroline).
-
Solvent: Add a degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reactions to the desired temperature (e.g., 110 °C) and monitor by TLC or LC-MS.
-
Analysis: After a set time, quench the reactions and analyze the product ratios to identify the most selective catalyst system.
Problem 2: The reaction is not proceeding at the desired aromatic position (C4, C5, or C7).
Directing reactions to a specific position on the benzene ring of the 6-chlorooxoindoline core requires careful selection of a directing group and the appropriate catalytic system.
Causality Checklist:
-
Directing Group: Is a directing group present and correctly installed? The electronic nature and coordinating ability of the directing group are crucial.
-
Catalyst Compatibility: Is the chosen catalyst known to be effective with your specific directing group and substrate?
-
Oxidant/Reductant: Do the reaction conditions include the necessary oxidant or reductant for the catalytic cycle to proceed?[9]
-
Steric Hindrance: Bulky substituents on the substrate or the coupling partner may prevent the reaction from occurring at the desired site.
Decision Tree for Aromatic C-H Functionalization:
Aromatic C-H Functionalization Workflow
Problem 3: Low yields are obtained despite achieving the desired regioselectivity.
Even with perfect regiocontrol, low yields can be a significant hurdle.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Systematically optimize temperature, reaction time, and reactant concentrations.[10] |
| Poor Quality of Reagents | Ensure the purity of starting materials, as impurities can lead to side reactions and inhibit the catalyst.[10] |
| Atmospheric Moisture or Oxygen | If the reaction is sensitive to air or moisture, use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] |
| Catalyst Deactivation | The catalyst may be degrading under the reaction conditions. Consider using a more robust catalyst or adding a co-catalyst or additive to stabilize the active species. |
| Product Instability | The desired product may be unstable under the reaction conditions. Monitor the reaction progress by TLC or LC-MS to determine if the product is degrading over time. If so, try to isolate it after a shorter reaction time. |
Experimental Protocol: Reaction Optimization
-
Design of Experiment (DoE): Use a DoE approach to systematically vary key parameters such as temperature, catalyst loading, and base concentration.
-
Small-Scale Screening: Perform the reactions on a small scale to efficiently screen a wide range of conditions.
-
In-Process Controls: Use analytical techniques like UPLC or GC to monitor the formation of the product and the consumption of starting materials in real-time.
-
Purification: Once optimal conditions are identified, scale up the reaction. Be aware that purification of indole derivatives can be challenging; column chromatography with an appropriate solvent system is often effective.[8]
References
-
Beilstein Journals. (2022, March 8). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Regioselectivity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Retrieved from [Link]
-
ResearchGate. (2025, July 9). Continuous-Flow Regioselective Reductive Alkylation of Oxindole with Alcohols and Aldehydes in a Fast and Economical Manner | Request PDF. Retrieved from [Link]
-
PubMed Central. (2024, April 18). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Retrieved from [Link]
-
MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]
-
RSC Publishing. (2023, May 11). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Orthogonal Pd- and Cu-Based Catalyst Systems for C- and N-Arylation of Oxindoles. Retrieved from [Link]
-
National Institutes of Health. (2019, April 17). regio- and chemoselective synthesis of cyclopropane- and dihydrofuran-fused spirooxindoles. Retrieved from [Link]
-
ACS Publications. (n.d.). Regiodivergent Ring-Expansion of Oxindoles to Quinolinones. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Copper-Catalyzed N-Arylation of Oxindoles. | Request PDF. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Synthesis and Reactions of Novel Oxindoles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Catalytic Intermolecular Functionalization of Benzimidazoles. Retrieved from [Link]
-
American Chemical Society. (2025, December 30). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. Retrieved from [Link]
-
Synthesis of Protected Oxindole. (n.d.). Retrieved from [Link]
-
RSC Publishing. (2019). Transition-metal-free α-arylation of oxindoles via visible-light-promoted electron transfer. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A New Protecting-Group Strategy for Indoles | Request PDF. Retrieved from [Link]
-
Beilstein Journals. (n.d.). When metal-catalyzed C–H functionalization meets visible-light photocatalysis. Retrieved from [Link]
-
PubMed Central. (2023, May 11). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Retrieved from [Link]
-
Sci-Hub. (n.d.). Isoxazoline derivatives. Part VI. Regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides to αβ-unsaturated ketones. Retrieved from [Link]
-
PubMed. (2004, February 19). Catalytic C-H functionalization driven by CO as a stoichiometric reductant: application to carbazole synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Isoxazoline derivatives. Part VI. Regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides to αβ-unsaturated ketones. Retrieved from [Link]
Sources
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Technical Support Center: Improving Yield and Purity of Methyl 6-chloro-2-oxoindoline-3-carboxylate
Welcome to the technical support center for the synthesis and purification of Methyl 6-chloro-2-oxoindoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important oxindole intermediate. Here, we address common challenges encountered during its preparation, offering in-depth troubleshooting advice and optimized protocols to help you enhance both the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize Methyl 6-chloro-2-oxoindoline-3-carboxylate has a very low yield. What are the most common causes?
A1: Low yields in oxindole syntheses, particularly those involving cyclization, often stem from a few critical factors.[1][2] First, ensure the purity and dryness of your starting materials and solvents, as moisture can quench the strong bases typically used. Second, the choice and handling of the base (e.g., sodium hydride, sodium methoxide) are crucial; use fresh, high-purity base under strictly anhydrous conditions. Finally, suboptimal reaction temperature or time can lead to incomplete conversion or the formation of side products.[3] Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to determine the optimal endpoint.
Q2: The final product has a persistent yellow or brownish discoloration. How can I remove it?
A2: Discoloration often indicates the presence of oxidized impurities or residual starting materials. Purification by recrystallization is the most effective method to address this. Screen various solvents to find the ideal one that dissolves your product well at high temperatures but poorly at room temperature. Common solvents for oxindole derivatives include ethyl acetate/hexane mixtures, methanol, or isopropanol.[4][5] If recrystallization is insufficient, column chromatography on silica gel is a reliable secondary option.[4]
Q3: I'm struggling to remove the unreacted starting material, dimethyl [4-(chloro)-2-nitrophenyl]propanedioate. What's the best approach?
A3: If the starting material persists after the reaction, it suggests incomplete cyclization. During the work-up, a carefully controlled aqueous wash can sometimes help remove more polar starting materials. However, the most robust solution is purification via silica gel column chromatography.[4] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, will effectively separate the less polar starting material from the more polar oxindole product.
Q4: What is the best analytical method to confirm the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of oxindole derivatives.[6][7] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential to confirm the chemical structure and can reveal the presence of impurities if their signals are distinct from the product's signals.[4] Finally, melting point determination is a simple yet effective way to gauge purity; a sharp melting point range close to the literature value (208-211 °C for the related methyl 2-oxoindoline-6-carboxylate) indicates high purity.[8]
Synthesis and Troubleshooting Guide
The synthesis of Methyl 6-chloro-2-oxoindoline-3-carboxylate typically involves the reductive cyclization of a substituted nitrophenyl derivative, such as dimethyl [4-(chloro)-2-nitrophenyl]propanedioate. This guide breaks down the process into key stages and addresses potential pitfalls.
Stage 1: Reductive Cyclization Reaction
This critical step involves the reduction of the nitro group to an amine, which then undergoes an intramolecular nucleophilic attack to form the oxindole ring.
Caption: General synthesis pathway for oxindole formation.
Troubleshooting Common Issues in Cyclization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Reducing Agent: The reducing agent (e.g., iron powder, Pd/C catalyst) may be old or deactivated.[1] 2. Suboptimal pH: The acidity of the medium (e.g., acetic acid) is critical for the reduction of the nitro group. 3. Low Temperature: The reaction may require heating to overcome the activation energy for cyclization.[9] | 1. Use fresh, high-quality reducing agents. For catalytic hydrogenation, ensure the catalyst has not been poisoned. 2. Optimize the amount of acid used. Acetic acid is commonly employed and serves as both a solvent and a proton source.[9] 3. Heat the reaction mixture, typically to reflux, while carefully monitoring with TLC to avoid decomposition.[9] |
| Formation of Side Products | 1. Over-reduction: Harsh reduction conditions can sometimes lead to the reduction of the ester group. 2. Dimerization/Polymerization: Impurities in starting materials or incorrect stoichiometry can sometimes lead to intermolecular reactions.[10] 3. Incomplete Cyclization: The intermediate aniline may be stable under the reaction conditions and fail to cyclize.[11] | 1. Choose a milder reducing agent or optimize conditions (temperature, pressure for hydrogenation). 2. Ensure high purity of the starting malonate derivative.[1] 3. After the reduction is complete, you may need to adjust conditions (e.g., increase temperature) to drive the final lactamization step.[11] |
Stage 2: Work-up and Isolation
Proper work-up is essential to remove reagents, byproducts, and catalyst, setting the stage for successful purification.
Caption: A decision-making flowchart for troubleshooting.
Q&A: Work-up and Isolation
Q: My crude product is an oil and won't solidify. What should I do?
A: This is a common issue indicating the presence of impurities that are inhibiting crystallization. First, ensure all solvent has been thoroughly removed under high vacuum. If it remains an oil, attempt to triturate the crude material with a non-polar solvent like hexane or diethyl ether. This can often wash away oily impurities and induce precipitation of the desired product. If this fails, the next step is purification by column chromatography.
Q: How do I effectively remove the iron salts after using Fe/AcOH for the reduction?
A: After the reaction, the mixture is typically filtered to remove the bulk of the iron and catalyst. The filtrate is then concentrated. The residue can be dissolved in an organic solvent like ethyl acetate and washed extensively with water and brine to remove the remaining inorganic salts. A final filtration of the organic layer through a pad of celite can help remove any finely dispersed solids before drying and concentration.
Stage 3: Purification
Achieving high purity (>98%) is critical for subsequent applications. Recrystallization and column chromatography are the primary methods.
Protocol: Optimized Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile) and solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol).
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystallization appears complete, cool the flask in an ice bath for 30-60 minutes to maximize recovery.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Table: Solvent Systems for Purification
| Purification Method | Solvent System | Typical Application | Expected Outcome |
| Recrystallization | Methanol or Isopropanol | Removing non-polar impurities and improving color. | Yields of >80% with purity >98%.[5] |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 1:1) | Separating starting material and closely related impurities. | Purity >99% can be achieved.[4] |
| Trituration | Hexane or Diethyl Ether | Inducing crystallization from an oil; removing greasy impurities. | Solid product suitable for further purification. |
References
-
Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. (n.d.). PubMed Central. [Link]
-
Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription. (2022). National Institutes of Health (NIH). [Link]
-
Synthesis of 2-indolinone derivatives. (2020). Justia Patents. [Link]
-
A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids. (2021). Beilstein Journals. [Link]
-
2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). RSC Advances. [Link]
- Patent Application Publication: US 2011/0201812 A1. (2011).
-
Synthesis of New Oxindoles and Determination of Their Antibacterial Properties. (2020). Hindawi. [Link]
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Oxindole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Indolinone derivatives and process for their manufacture. (n.d.).
-
A NEW SYNTHETIC ROUTE TO t-BUTYL 3-ALKYL-2-OXOINDOLINE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. (2018). J-STAGE. [Link]
-
Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022). Technical Disclosure Commons. [Link]
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Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid. (2000). Patsnap. [Link]
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Technical Support Center: Dehalogenation Side Reactions in Indolinone Synthesis
Welcome to the Technical Support Center for troubleshooting dehalogenation side reactions in indolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of hydrodehalogenation, a prevalent side reaction that can significantly impact reaction yield and purity. This resource provides in-depth troubleshooting strategies, frequently asked questions, and optimized protocols grounded in mechanistic principles to enhance the success of your synthetic endeavors.
Troubleshooting Guide: Dehalogenation in Indolinone Synthesis
Dehalogenation, the premature replacement of a halogen atom with hydrogen on your starting material, is a common pitfall in palladium-catalyzed cyclizations leading to indolinones, such as the intramolecular Heck reaction. This side reaction leads to the formation of a dehalogenated starting material or related byproducts, reducing the overall yield of the desired indolinone. The following table outlines common issues, their probable causes, and actionable solutions.
| Observed Issue | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| High percentage of dehalogenated starting material in crude reaction mixture. | 1. Formation of Palladium-Hydride (Pd-H) Species: The primary culprit for dehalogenation is the formation of Pd-H species in the catalytic cycle. These can arise from reactions of the palladium complex with bases, impurities (like water), or certain solvents (e.g., alcohols, DMF). The Pd-H species can then reductively eliminate with the aryl halide, leading to the dehalogenated arene. | - Optimize Base Selection: Use a non-hydridic, sterically hindered base. Weakly coordinating bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are often effective.[1] Avoid strong, nucleophilic bases that can readily form hydrides. - Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents to minimize water content, a potential source of protons for Pd-H formation. - Solvent Choice: Switch from potentially reducible solvents like DMF to less reactive options such as toluene or dioxane. |
| Low yield of indolinone product despite consumption of starting material. | 1. Slow Reductive Elimination: If the desired reductive elimination to form the C-C bond of the indolinone is slow, the competing dehalogenation pathway can dominate. 2. Substrate Reactivity: Electron-deficient aryl halides and certain N-heterocyclic halides are more susceptible to dehalogenation. | - Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination, favoring the desired product formation over dehalogenation. Examples include tri(tert-butyl)phosphine (P(t-Bu)₃) or Buchwald-type ligands.[2] - Modify N-Substituent: The electronic nature of the nitrogen substituent can influence the reactivity of the aryl halide. Protecting the N-H group or using an electron-donating substituent may alter the electron density of the ring and potentially suppress dehalogenation. |
| Reaction is sluggish and requires high temperatures, leading to increased dehalogenation. | 1. Low Catalyst Activity: The chosen palladium catalyst or precatalyst may not efficiently form the active Pd(0) species under the reaction conditions. 2. Halide Reactivity Order: The propensity for dehalogenation often follows the order of halide reactivity: I > Br > Cl.[3] While aryl iodides are more reactive in the desired coupling, they are also more prone to dehalogenation. | - Use a More Active Catalyst: Consider a pre-catalyst that readily forms the active Pd(0) species. - Optimize Temperature: Carefully lower the reaction temperature. While this may slow the reaction, it can disproportionately disfavor the dehalogenation side reaction.[1] Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and shorter reaction times.[1] - Consider a Different Halide: If possible, switching from an aryl iodide to a bromide or chloride may reduce dehalogenation, although harsher conditions might be needed for the desired cyclization. |
| Inconsistent results and variable levels of dehalogenation between batches. | 1. Purity of Reagents: Impurities in starting materials, solvents, or bases can act as sources for Pd-H formation. 2. Atmospheric Conditions: Reactions run under air may introduce moisture and oxygen, which can affect the catalyst's stability and promote side reactions. | - Purify Starting Materials: Ensure the purity of the aryl halide and other reagents. - Degas Solvents: Thoroughly degas solvents to remove dissolved oxygen. - Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst and minimize exposure to moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed indolinone synthesis?
A1: The most widely accepted mechanism for dehalogenation involves the in-situ formation of a palladium-hydride (Pd-H) species.[3] This can happen through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols or DMF), or trace amounts of water. Once formed, the Pd-H species can undergo oxidative addition to the aryl halide, or more commonly, the aryl-palladium-halide intermediate (Ar-Pd-X) can react with the hydride. This is followed by reductive elimination to yield the dehalogenated arene (Ar-H) and regenerate the palladium catalyst, thus consuming the starting material in an unproductive pathway.
Q2: How does the choice of phosphine ligand influence the extent of dehalogenation?
A2: Phosphine ligands are crucial in modulating the electronic and steric properties of the palladium catalyst.[4][5] Bulky, electron-rich phosphine ligands, such as trialkylphosphines or specialized biarylphosphines (e.g., Buchwald ligands), generally favor the desired C-C bond formation.[6] They do this by accelerating the reductive elimination step of the catalytic cycle, which leads to the indolinone product.[6] A faster reductive elimination outcompetes the dehalogenation pathway. Conversely, less bulky or electron-poor ligands might lead to a longer-lived Ar-Pd-X intermediate, providing more opportunity for it to encounter and react with a hydride source.
Q3: Can the solvent choice really make a significant difference in preventing dehalogenation?
A3: Absolutely. The solvent can play multiple roles in the dehalogenation side reaction. Some solvents, like DMF and NMP, can act as a hydride source, especially at elevated temperatures, directly contributing to the formation of Pd-H species.[1] Other solvents, such as dioxane, have also been observed to promote dehalogenation more than non-polar solvents like toluene.[7] The polarity of the solvent can also influence the stability of intermediates in the catalytic cycle.[8] Therefore, screening solvents is a critical step in optimizing your reaction, with less reducible and aprotic solvents like toluene or dioxane often being a better starting point if dehalogenation is a concern.
Q4: My starting material has an N-H group. Should I protect it?
A4: For N-H containing precursors, deprotonation by the base can increase the electron density of the ring system, which can influence the reaction outcome. In some cases, protecting the N-H group with a suitable protecting group (e.g., Boc, Ts) can suppress dehalogenation by altering the electronic properties of the substrate and preventing potential coordination of the N-H proton to the palladium center.[3] However, the necessity of a protecting group is substrate-dependent and should be evaluated on a case-by-case basis.
Q5: How can I detect and quantify the dehalogenated byproduct?
A5: The dehalogenated byproduct can often be detected by thin-layer chromatography (TLC) as a new, typically less polar spot compared to the starting material. For quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods. Mass spectrometry (MS), particularly LC-MS, is invaluable for confirming the identity of the byproduct by its molecular weight, which will be lower than the starting material by the mass of the halogen minus the mass of a hydrogen atom. UHPLC coupled with high-resolution mass spectrometry (HRMS) is particularly powerful for unambiguously identifying such impurities.
Visualizing the Dehalogenation Problem
The Catalytic Cycle and the Dehalogenation Off-Ramp
The following diagram illustrates the intramolecular Heck reaction for indolinone synthesis and the point at which the dehalogenation side reaction can occur.
Caption: Intramolecular Heck cycle for indolinone synthesis and the competing dehalogenation pathway.
Troubleshooting Workflow for Dehalogenation
This flowchart provides a systematic approach to addressing dehalogenation issues in your indolinone synthesis.
Caption: A step-by-step workflow for troubleshooting dehalogenation side reactions.
Optimized Protocol: Synthesis of 3-methyl-1-benzyl-indolin-2-one via Intramolecular Heck Reaction
This protocol is adapted from literature procedures that have demonstrated high yields with minimal side reactions.
Reaction: Intramolecular cyclization of N-allyl-N-benzyl-2-iodoaniline
-
Reagent Preparation:
-
N-allyl-N-benzyl-2-iodoaniline (1 equivalent)
-
Palladium(II) chloride (PdCl₂) (2 mol%)
-
Triphenyl phosphite (P(OPh)₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (4 equivalents, finely ground and dried)
-
Anhydrous N,N-Dimethylformamide (DMF) (ensure it is from a freshly opened bottle or properly dried)
-
-
Reaction Setup:
-
To a flame-dried Schlenk tube under an argon atmosphere, add N-allyl-N-benzyl-2-iodoaniline, PdCl₂, P(OPh)₃, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at 90 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford the desired indolinone product.
-
Note: While this protocol uses DMF, the specific combination of a less active palladium source with a phosphite ligand has been shown to be effective. If dehalogenation is still observed, switching the solvent to anhydrous toluene is the recommended next step.
References
-
Reddit. (2019). Significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]
-
Wikipedia. (2023). Intramolecular Heck reaction. Retrieved from [Link]
- Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. DOI: 10.1002/0471264180.or060.02
- Yang, H., Sun, P., Zhu, Y., Yan, H., Lu, L., Liu, D., Rong, G., & Mao, J. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.
- Regalado, E. L., Dermenjian, R. K., Joyce, L. A., & Welch, C. J. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1-5.
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Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
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- Gessner, V. H. (2022). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.
- Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-441.
- Dong, J., & Dong, G. (2021). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization.
- Liu, G. (2022). Catalytic remote hydrohalogenation of internal alkenes.
- Erdem, M., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules, 29(8), 1869.
- Wang, X., et al. (2021). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 19, 873-877.
-
ResearchGate. (2016). (PDF) Substituent Effects on the [N–I–N]+ Halogen Bond. Retrieved from [Link]
-
MDPI. (2021). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Retrieved from [Link]
-
ResearchGate. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Retrieved from [Link]
-
ResearchGate. (2020). Influence of N-Substitution on the Formation and Oxidation of NHC-CAAC Derived Triazaalkenes. Retrieved from [Link]
-
PubMed. (2009). Practical imidazole-based phosphine ligands for selective palladium-catalyzed hydroxylation of aryl halides. Retrieved from [Link]
-
MDPI. (2020). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of indole-phosphine oxazoline (IndPHOX) ligands and their application in allylic alkylation. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Dehalogenation – Knowledge and References. Retrieved from [Link]
-
Semantic Scholar. (2002). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Retrieved from [Link]
-
University of Bath's research portal. (2022). Hydrogen-Halogen Exchange of Phosphines for the Rapid Formation of Cyclopolyphosphines. Retrieved from [Link]
-
MDPI. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
RSC Publishing. (2015). Metal catalyzed defunctionalization reactions. Retrieved from [Link]
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ACS Publications. (2016). Modern Transition-Metal-Catalyzed Carbon–Halogen Bond Formation. Retrieved from [Link]
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ResearchGate. (n.d.). Halide Effects in Transition Metal Catalysis. Retrieved from [Link]
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NIH. (n.d.). Influence of Solvents upon Diketopiperazine Formation of FPG8K. Retrieved from [Link]
-
ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.9: Phosphines. Retrieved from [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]
-
NIH. (n.d.). Visible Light-Induced Transition Metal Catalysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
NIH. (n.d.). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solvent effect on halogen bonding: The case of the I⋯O interaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Retrieved from [Link]
-
NIH. (n.d.). Deciphering complexity in Pd–catalyzed cross-couplings. Retrieved from [Link]
-
ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. Retrieved from [Link]
-
RSC Publishing. (n.d.). Acceptorless dehydrogenative condensation: synthesis of indoles and quinolines from diols and anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition-Metal-Catalyzed Site-Selective C−H Halogenation Reactions. Retrieved from [Link]
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Technical Support Center: Methyl 6-chlorooxoindoline-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Methyl 6-chlorooxoindoline-3-carboxylate (CAS No. 151056-78-9). This document provides in-depth guidance on the safe handling, storage, and troubleshooting of common experimental issues for researchers, scientists, and drug development professionals. Our goal is to synthesize technical data with practical, field-proven insights to ensure the integrity and success of your research.
Section 1: Compound Profile & Key Data
| Property | Data | Source |
| CAS Number | 151056-78-9 | [3] |
| Molecular Formula | C₁₀H₈ClNO₃ | [3] |
| Molecular Weight | 225.63 g/mol | [3] |
| Appearance | Typically an off-white to yellow or brown solid/powder | General chemical properties |
| Incompatible Materials | Strong oxidizing agents, strong bases | [4][5] |
| Hazardous Decomposition | Emits Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), and Hydrogen chloride gas upon combustion. | [4][6] |
Section 2: Safety & Handling FAQs
Proper handling is the foundation of reproducible science and personnel safety. These FAQs address the most common safety and handling inquiries.
Q1: What are the primary hazards associated with Methyl 6-chlorooxoindoline-3-carboxylate?
A1: Based on data from structurally related compounds, Methyl 6-chlorooxoindoline-3-carboxylate should be handled as a hazardous substance. The primary risks include:
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[5][7]
-
Allergic Reaction: May cause an allergic skin reaction in sensitive individuals.[4]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive PPE strategy is essential. Always use the following:
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[4][7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.
-
Body Protection: Wear a standard laboratory coat. Ensure it is kept clean and is not taken outside the laboratory.
-
Respiratory Protection: Handle only in a well-ventilated area, such as a chemical fume hood, to avoid dust formation and inhalation.[7] If engineering controls are insufficient, a NIOSH-approved particulate respirator may be necessary.[6][8]
Q3: How should I handle an accidental spill?
A3: For small spills, first ensure the area is well-ventilated and you are wearing your full PPE.[7] Avoid generating dust.[7] Gently sweep or scoop the solid material into a suitable, labeled container for disposal.[4][7] Clean the affected area thoroughly with soap and water. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department. Do not allow the product to enter drains or waterways.[4][6][7]
Q4: What are the immediate first-aid procedures for exposure?
A4: Swift and correct action can mitigate harm.
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[4][7]
-
If in Eyes: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][7]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If symptoms like coughing or shortness of breath occur, seek medical attention.[7]
-
If Swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]
Section 3: Storage & Stability FAQs
The chemical integrity of your starting material is paramount. Improper storage can lead to degradation, introducing impurities that can compromise your experiments.
Q1: What are the optimal long-term storage conditions?
A1: To ensure stability and prevent degradation, store the compound under the following conditions:
-
Temperature: Store in a cool, dry place.[5][8] Refrigeration (2-8°C) is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially after the container has been opened. This minimizes exposure to moisture and oxygen.
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[5][8]
-
Light: Protect from direct sunlight and strong light sources.[8]
Q2: My compound has changed color from off-white to yellow/brown. Is it degraded?
A2: A color change often indicates potential degradation. Oxindoles can be susceptible to oxidation over time, which can lead to the formation of colored impurities. While a slight color change may not significantly impact all reactions, it is a sign of declining purity. Before use, we strongly recommend verifying the compound's integrity using an analytical technique such as:
-
¹H NMR Spectroscopy: Check for the appearance of new signals or broadening of existing peaks.
-
LC-MS: Look for the presence of new peaks or a decrease in the area of the main product peak.
-
Thin-Layer Chromatography (TLC): Observe for streaking or the appearance of new spots.
Q3: What substances are incompatible with Methyl 6-chlorooxoindoline-3-carboxylate?
A3: Avoid storing or mixing this compound with strong oxidizing agents and strong bases.[4][5]
-
Why Strong Bases? The N-H proton of the oxindole ring is weakly acidic. A strong base can deprotonate it, forming an anion that may be unstable or lead to undesired side reactions, such as alkylation on the nitrogen.
-
Why Strong Oxidizing Agents? The electron-rich oxindole ring system can be susceptible to oxidation, which can lead to decomposition or the formation of unwanted byproducts.
Section 4: Experimental Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction is showing low yield or has stalled. What are the common causes and how can I troubleshoot it?
A1: Low conversion is a frequent issue in synthesis. A systematic approach is key to identifying the root cause. Follow the logical workflow below.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing unexpected side products in my analysis. What are the potential reactive sites on the molecule?
A2: Methyl 6-chlorooxoindoline-3-carboxylate has several reactive sites that can lead to side products depending on the reaction conditions. Understanding these sites is crucial for predicting and minimizing undesired outcomes.
Caption: Potential reactive sites on the molecule.
-
Ester Group: Susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. It can also undergo aminolysis or transesterification.
-
Lactam N-H: The nitrogen proton is acidic and can be removed by a base. The resulting anion can participate in reactions like N-alkylation or N-acylation.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The existing substituents will direct incoming electrophiles.
-
α-Carbon: The C3 position is a quaternary center, making enolization less likely than in standard oxindoles. However, under forcing conditions, chemistry at this position could be possible.
Q3: I'm having difficulty dissolving the compound. What solvents can I use?
A3: Solubility is highly dependent on the reaction conditions. For general laboratory use and analysis, the following solvents are common starting points:
-
Good Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).
-
Moderate/Heating Required: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Ethyl Acetate (EtOAc).
-
Poor Solubility: Water, Hexanes, Diethyl Ether.
Always perform a small-scale solubility test before committing your full batch of material. For reactions, ensure the chosen solvent is anhydrous and compatible with your reagents.
Section 5: Standard Operating Protocol
Protocol: Safe Weighing and Handling of Solid Methyl 6-chlorooxoindoline-3-carboxylate
-
Preparation:
-
Confirm the chemical fume hood has adequate flow.
-
Don all required PPE: safety goggles, lab coat, and appropriate gloves.
-
Decontaminate the work surface and analytical balance.
-
Place a clean weigh boat or appropriate glassware on the balance and tare it.
-
-
Dispensing:
-
Retrieve the stock bottle from its designated storage location (e.g., refrigerator). Allow it to equilibrate to room temperature before opening to prevent moisture condensation.
-
Inside the fume hood, carefully open the container. Avoid creating airborne dust.
-
Using a clean spatula, carefully transfer the desired amount of solid to the tared weigh boat.
-
If weighing into a reaction flask, use a powder funnel to avoid contaminating the flask's ground glass joint.
-
-
Post-Dispensing:
-
Securely close the main stock bottle. If the bottle was stored under an inert atmosphere, purge the headspace with nitrogen or argon before sealing.
-
Clean the spatula thoroughly.
-
Wipe down the work surface and balance to remove any residual powder.
-
Dispose of any contaminated materials (e.g., weigh boat, wipes) in the designated solid chemical waste container.
-
-
Final Steps:
-
Record the exact amount weighed in your laboratory notebook.
-
Return the stock bottle to its proper storage location.
-
Remove PPE and wash hands thoroughly with soap and water.[7]
-
References
-
Material Safety Data Sheet. (2021). Generic MSDS. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
-
Sørensen, S. R., et al. (2025). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). ResearchGate. Retrieved from [Link]
-
Li, S., et al. (n.d.). Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2025). ResearchGate. Retrieved from [Link]
-
Degradation Pathways of Chlorsulfuron and Metsulfuron-Methyl by a Pseudomonas fluorescens Strain. (2025). ResearchGate. Retrieved from [Link]
-
Yamai, Y., et al. (2017). A NOVEL SYNTHESIS OF t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 94(12), 2307. Retrieved from [Link]
-
Sundar, J. K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]
-
Zholob, O., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed. Retrieved from [Link]
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Romo, P. E., et al. (2021). 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. ResearchGate. Retrieved from [Link]
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Technical Support Center: Derivatization of Oxoindoline-3-carboxylates
Welcome to the technical support center for the synthesis and derivatization of oxoindoline-3-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile scaffold. Here, we address common experimental challenges, providing not just solutions but also the underlying chemical principles to empower your research and development.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: My N-alkylation of ethyl 2-oxoindoline-3-carboxylate is giving a mixture of N-alkylated and C3-alkylated products. How can I improve the selectivity for N-alkylation?
This is a classic issue of competing nucleophilicity. The nitrogen of the oxindole is a soft nucleophile, while the enolizable C3 position presents a competing carbon nucleophile. To favor N-alkylation, consider the following strategies:
-
Choice of Base and Solvent: The choice of base is critical. Strong, non-nucleophilic bases such as sodium hydride (NaH) are often used to deprotonate the nitrogen. The reaction is typically run in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, which can solvate the cation without interfering with the nucleophilic attack of the nitrogen.[1] Using weaker bases or protic solvents can lead to an equilibrium between the N-anion and the C3-enolate, resulting in a mixture of products.
-
Protecting the C3 Position: A robust strategy is to temporarily protect the C3 position. One effective method involves using (N-methylpyrrol-2-yl)methylidene as a protecting group. This group can be introduced at the C3 position and later removed under mild conditions, for example, with hydrazine hydrate.[1]
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C-alkylated product.
FAQ 2: I am attempting a C3-alkylation on my oxoindoline-3-carboxylate, but I am observing a significant amount of O-alkylation. What is causing this and how can I prevent it?
The issue of C- versus O-alkylation is governed by Hard and Soft Acid and Base (HSAB) theory.[2] The enolate of the oxoindoline-3-carboxylate is an ambident nucleophile with a "hard" oxygen center and a "soft" carbon center at the C3 position.
-
Nature of the Electrophile: "Hard" electrophiles, such as alkyl chlorides and triflates, tend to react preferentially at the hard oxygen center, leading to O-alkylation.[2] Conversely, "soft" electrophiles, like alkyl iodides and bromides, favor reaction at the soft carbon center, resulting in the desired C-alkylation.[2] Therefore, switching your alkylating agent from a chloride to an iodide can significantly improve the yield of the C-alkylated product.
-
Solvent Effects: The choice of solvent can influence the reactivity of the enolate. Protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation and thus favoring C-alkylation. However, protic solvents can also decrease the overall reactivity of the enolate. Aprotic polar solvents are generally a good choice for these reactions.[3]
-
Counter-ion: The nature of the counter-ion associated with the enolate can also play a role. Tightly coordinating cations (like Li+) can associate with the oxygen, potentially favoring C-alkylation.
FAQ 3: My oxoindoline-3-carboxylate appears to be hydrolyzing or decarboxylating during my reaction or workup. How can I mitigate this instability?
Oxoindoline-3-carboxylates can be susceptible to both hydrolysis of the ester and decarboxylation, particularly under harsh conditions.
-
Hydrolysis: The ester group can be hydrolyzed under either acidic or basic conditions, especially with heating. If your reaction conditions are strongly acidic or basic, consider if a milder base or acid could be used. During aqueous workup, ensure the solution is neutralized promptly and avoid prolonged exposure to acidic or basic layers.
-
Decarboxylation: Decarboxylation of the 3-carboxylic acid moiety is often promoted by heat.[4] If your reaction requires high temperatures, you may observe loss of the carboxylate group. If the free carboxylic acid is desired, the ester can be hydrolyzed under mild conditions (e.g., using lithium hydroxide in a THF/water mixture at room temperature) to minimize the risk of decarboxylation. Some decarboxylation methods intentionally use high temperatures in polar aprotic solvents like DMF.[4] Be mindful of these conditions if decarboxylation is an undesired side reaction.
Section 2: Troubleshooting Guides
Guide 1: Low Yield in the Cyclization to Form the Oxoindoline-3-carboxylate Core
Problem: You are performing a tandem reduction-cyclization of a 2-(2-nitrophenyl)malonate derivative to form the oxoindoline-3-carboxylate, but the yield is consistently low.
| Potential Cause | Troubleshooting Steps | Underlying Principle |
| Incomplete Reduction of the Nitro Group | Monitor the reduction step carefully by TLC or LC-MS. Ensure the catalyst (e.g., Pd/C) is active and the hydrogen source is adequate.[5] | The cyclization to form the lactam requires the free aniline, which is generated by the reduction of the nitro group. Incomplete reduction will result in unreacted starting material. |
| Slow or Inefficient Cyclization | The addition of a Brønsted acid, such as acetic acid or citric acid, can promote the cyclization step.[5] | The acid additive can protonate one of the ester carbonyls, increasing its electrophilicity and facilitating the intramolecular nucleophilic attack by the aniline nitrogen. |
| Formation of By-products | Stronger acids like p-toluenesulfonic acid or Lewis acids (e.g., BF3·OEt2, AlCl3) can sometimes lead to the formation of N-hydroxyoxindole by-products.[5] | These stronger acids may promote side reactions. Using a milder Brønsted acid is often sufficient to catalyze the desired cyclization without leading to unwanted by-products. |
| Steric Hindrance | If the malonate is sterically hindered, the cyclization may be slow. Increasing the reaction temperature may be necessary, but be mindful of potential side reactions. | Steric hindrance around the reacting centers can decrease the rate of the intramolecular cyclization. |
Guide 2: Purification Challenges
Problem: You have successfully synthesized your desired oxoindoline-3-carboxylate derivative, but you are struggling with its purification.
| Potential Cause | Troubleshooting Steps | Underlying Principle |
| Co-eluting Impurities | If impurities are co-eluting with your product during silica gel chromatography, try a different solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[5] | The polarity of the solvent system affects the retention of compounds on the silica gel. By carefully adjusting the solvent polarity, you can often achieve better separation of your product from impurities. |
| Product is an Oil | If your product is a non-crystalline oil, crystallization may not be a viable purification method. Consider alternative purification techniques such as preparative HPLC. | Some organic compounds do not readily form crystalline solids. In such cases, chromatographic methods are the primary means of purification. |
| Product is a Solid but Difficult to Crystallize | If your product is a solid but difficult to crystallize from a single solvent, try a binary solvent system. Dissolve the crude product in a good solvent and then slowly add a poor solvent until the solution becomes turbid. Allow the solution to slowly cool to induce crystallization. | The principle of crystallization relies on the differential solubility of the product and impurities in a given solvent or solvent system at different temperatures. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for N-Alkylation with C3-Position Protection
This protocol is adapted from a strategy for selective N-alkylation.[1]
Step 1: Protection of the C3 Position
-
To a solution of the oxoindoline-3-carboxylate (1.0 equiv) in ethanol, add N-methylpyrrole-2-carboxaldehyde (1.5 equiv) and piperidine (0.67 equiv).
-
Reflux the mixture at 80 °C for 2 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and isolate the C3-protected oxoindoline intermediate.
Step 2: N-Alkylation
-
To a solution of the C3-protected intermediate (1.0 equiv) in DMF, add potassium carbonate (2.0 equiv), a catalytic amount of potassium iodide (0.05 equiv), and the desired alkyl bromide (1.2 equiv).[1]
-
Stir the mixture at 60 °C for 24 hours, monitoring by TLC.
-
After completion, perform an aqueous workup and extract the product with a suitable organic solvent. Purify by column chromatography.
Step 3: Deprotection
-
Dissolve the N-alkylated, C3-protected intermediate (1.0 equiv) in ethanol.
-
Add hydrazine hydrate (10.0 equiv) and stir the mixture at room temperature for 1 hour.[1]
-
Isolate the final N-alkylated oxoindoline-3-carboxylate product.
Diagram 1: Troubleshooting Logic for N- vs. C3-Alkylation
Caption: Decision tree for troubleshooting alkylation selectivity.
Diagram 2: Workflow for Cyclization Optimization
Caption: Workflow for optimizing oxoindoline-3-carboxylate synthesis.
References
-
Wikipedia. Solvent effects. [Link]
-
Yamai, Y., et al. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. [Link]
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Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (2021). [Link]
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Shibata, N., et al. (2012). C- or O-Alkylation? ChemistryViews. [Link]
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Decarboxylative Synthesis of Functionalized Oxindoles via An Iron‐Initiated Radical Chain Process and Application in Constructing Diverse Fused‐Indoline Heterocycles. (2017). [Link]
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A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. (2025). [Link]
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Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. (n.d.). [Link]
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synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. (n.d.). [Link]
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What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. (2011). [Link]
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Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (n.d.). [Link]
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Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (n.d.). [Link]
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Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. (2026). [Link]
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Concentration-responses of 3-oxindole-2-carboxylates on the inhibition of Tat-mediated HIV-1 transcription. (n.d.). [Link]
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Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. (n.d.). [Link]
- 2-Oxoindoline-3-Carboxylic Acids and Esters thereof. (n.d.).
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Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. (n.d.). [Link]
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Synthesis of 3,3‐Dihalo‐2‐oxindoles from 2‐Substituted Indoles via Halogenation–Decarboxylation/Desulfonamidation–Oxidation Process. (n.d.). [Link]
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An Efficient Synthesis of a Spirocyclic Oxindole Analogue. (n.d.). [Link]
- Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.).
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Derivatization of carboxylic groups prior to their LC analysis – A review. (n.d.). [Link]
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Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). [Link]
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Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. (2017). [Link]
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Chemistry of Enolates - C vs O Alkylation. (2011). [Link]
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Derivatization of carboxylic groups prior to their LC analysis - A review. (2024). [Link]
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Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). [Link]
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Derivatization of carboxylic groups prior to their LC analysis – A review. (n.d.). [Link]
- Indolinone derivatives and process for their manufacture. (n.d.).
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Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. (2025). [Link]
-
Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes. (2022). [Link]
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Validation & Comparative
The Halogen Advantage: A Comparative Guide to the Bioactivity of Halogenated vs. Non-Halogenated Oxoindoles
In the landscape of modern drug discovery, the oxoindole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1] Its versatility allows for chemical modifications that can significantly enhance its biological activity. Among these modifications, halogenation—the strategic incorporation of halogen atoms—has emerged as a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] This guide provides an in-depth comparison of the bioactivity of halogenated and non-halogenated oxoindoles, offering experimental insights for researchers in medicinal chemistry and drug development.
The oxoindole core is a bicyclic structure consisting of a fused benzene and pyrrolidone ring, which is found in many natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] Halogenation can profoundly impact a molecule's bioactivity by altering its lipophilicity, metabolic stability, and binding affinity to target proteins.[4] A notable mechanism through which halogens exert their influence is via the formation of halogen bonds, a non-covalent interaction between the halogen atom and a Lewis base on the target protein, which can significantly contribute to the stability of the ligand-target complex.[5][6]
Synthetic Strategies: Crafting the Core Scaffold
The synthesis of oxoindoles, both halogenated and non-halogenated, can be achieved through various routes. The choice of synthetic pathway often depends on the desired substitution pattern and the availability of starting materials.
General Synthesis of Non-Halogenated Oxoindoles
A common approach to synthesizing the oxoindole core involves the cyclization of α-chloroacetanilides, a method that offers high functional group tolerance and regioselectivity without the need for pre-functionalized arenes.[7][8] Another versatile method is the polar-radical crossover of ketene-derived amide enolates, which allows for the synthesis of sterically demanding 3,3-disubstituted oxoindoles.[9]
Synthesis of Halogenated Oxoindoles
Halogenated oxoindoles can be prepared by either incorporating halogenated starting materials in the synthetic scheme or by direct halogenation of a pre-formed oxoindole core. For instance, 3-monohalooxindoles can be synthesized via the acidolysis of 3-phosphate-substituted oxoindoles with haloid acids.[10] Greener methods for the halogenation of indoles using an oxone-halide system have also been developed, offering an environmentally friendly alternative.[11][12]
| Synthetic Strategy | Description | Key Features |
| Palladium-Catalyzed C-H Functionalization | Intramolecular cyclization of α-chloroacetanilides.[7][8] | High functional group tolerance, good to excellent yields, and high regioselectivity. |
| Radical Cyclization | Homolytic aromatic substitution of α-amide radicals generated from amide enolates.[9] | Access to sterically hindered 3,3-disubstituted oxoindoles. |
| Acidolysis of Phosphate-Substituted Oxoindoles | SN1 reaction of 3-phosphate-substituted oxindoles with haloid acids.[10] | Mild reaction conditions, good yields, and readily available starting materials. |
| Oxone-Halide Halogenation | In situ generation of reactive halogenating species for the halogenation of indoles.[11][12] | Environmentally friendly, avoids the use of stoichiometric halogenating agents. |
The Mechanism of Action: Targeting Kinases in Cancer
A significant number of oxindole derivatives exert their anticancer effects by inhibiting protein kinases, particularly receptor tyrosine kinases (RTKs).[13][14] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis—processes that are often dysregulated in cancer.[14] The oxindole scaffold can mimic the ATP molecule, binding to the ATP-binding site of the kinase and preventing its phosphorylation activity.[3]
Halogenation can enhance the inhibitory potency of oxoindoles through several mechanisms. The introduction of a halogen atom can increase the compound's affinity for the kinase's binding pocket through favorable hydrophobic interactions.[4] Furthermore, halogens can form halogen bonds with backbone carbonyls or other Lewis basic residues in the ATP-binding site, providing an additional anchor point and increasing the residence time of the inhibitor.[5][6]
Below is a diagram illustrating a simplified signaling pathway of a receptor tyrosine kinase and its inhibition by an oxindole derivative.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition by a halogenated oxoindole.
Comparative Bioactivity: A Quantitative Look
The true measure of the "halogen advantage" lies in the quantitative comparison of the bioactivity of halogenated versus non-halogenated oxoindoles. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
The following table summarizes representative IC50 values for halogenated and non-halogenated oxoindole derivatives against various cancer cell lines, as extracted from the scientific literature. It is important to note that these are examples and direct comparisons should ideally be made within the same study under identical experimental conditions.
| Compound Type | Halogen Substitution | Target Cell Line | IC50 (µM) | Reference |
| Spiro oxindole | N-benzyl, 6-chloro | MCF-7 (Breast Cancer) | 3.55 ± 0.49 | [15] |
| Spiro oxindole | N-benzyl, 6-chloro | MDA-MB-231 (Breast Cancer) | 4.40 ± 0.468 | [15] |
| Oxindole-based | 5-Substituted (various) | RAMOS (Burkitt's Lymphoma) | < 3 | [16] |
| Indole-based 1,3,4-oxadiazole | 6-ethoxybenzothiazole | HCT116 (Colorectal Carcinoma) | 6.43 ± 0.72 | [17] |
| Indole-based 1,3,4-oxadiazole | 6-ethoxybenzothiazole | A549 (Lung Adenocarcinoma) | 9.62 ± 1.14 | [17] |
| Spiro pyrazole-oxindole | Various | HCT-116 (Colon Cancer) | 5.7 - 21.3 | [18] |
| Spiro pyrazole-oxindole | Various | MCF-7 (Breast Cancer) | 5.8 - 37.4 | [18] |
Note: The table presents a selection of data to illustrate the potency of halogenated derivatives. A direct, controlled comparison would require synthesizing and testing non-halogenated analogues under the same conditions.
Experimental Protocol: Assessing In Vitro Anticancer Activity
To ensure the trustworthiness and reproducibility of bioactivity data, a standardized experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[17][19]
Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.[19]
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the oxindole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain the desired test concentrations.
-
Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound.[19]
-
Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
-
MTT Addition:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19]
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and bioactivity assessment of oxindole derivatives.
Caption: General experimental workflow for the synthesis and bioactivity assessment of oxindole derivatives.
Conclusion
The strategic incorporation of halogens into the oxoindole scaffold is a well-validated approach for enhancing bioactivity, particularly in the context of anticancer drug discovery. Halogenation can improve potency through various mechanisms, including increased binding affinity via halogen bonding and modulation of physicochemical properties. The comparative data, although not always from head-to-head studies, consistently point towards the potential of halogenated oxoindoles as potent therapeutic agents. As synthetic methodologies become more refined and our understanding of halogen bonding deepens, the rational design of halogenated oxoindoles will undoubtedly continue to be a fruitful area of research, paving the way for the development of next-generation targeted therapies.
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- Halogen Bonding: A New Frontier in Medicinal Chemistry - ResearchG
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Public
- Synthesis and biological evaluation of novel oxindole-based RTK inhibitors as anti-cancer agents - PubMed.
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- A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids - Beilstein Journals.
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"validating the structure of Methyl 6-chlorooxoindoline-3-carboxylate derivatives"
An In-Depth Technical Guide to the Structural Validation of Methyl 6-chlorooxoindoline-3-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for further investigation. The oxindole scaffold, particularly derivatives like Methyl 6-chlorooxoindoline-3-carboxylate, represents a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. Ensuring the precise substitution pattern and stereochemistry is paramount, as even minor structural variations can lead to significant changes in biological activity and safety profiles.
This guide provides a comprehensive comparison of the primary analytical techniques used to validate the structure of Methyl 6-chlorooxoindoline-3-carboxylate and its analogues. Moving beyond a simple listing of methods, we delve into the causality behind experimental choices, presenting a self-validating workflow where techniques are used in a complementary fashion to build an unshakeable structural hypothesis, culminating in definitive proof.
The Integrated Workflow for Structural Validation
A robust structural validation strategy does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement constitutes a high-confidence assignment.
Caption: Integrated workflow for structural validation.
Primary Spectroscopic Validation Methods
Spectroscopic techniques form the initial and most accessible line of inquiry into a molecule's structure. They provide detailed information about the chemical environment of atoms and the functional groups present.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution.[1][2] For Methyl 6-chlorooxoindoline-3-carboxylate derivatives, a suite of NMR experiments is essential.
Expertise & Causality: We don't just run a proton NMR; we use a combination of 1D and 2D experiments. A 1D proton (¹H) spectrum gives us information on the number and environment of protons. A 1D carbon (¹³C) spectrum does the same for carbon atoms. However, to connect these atoms, we rely on 2D NMR. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton to the carbon it's directly attached to. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it shows correlations between protons and carbons that are 2 or 3 bonds away, allowing us to piece together the entire molecular puzzle and confirm the substitution pattern.[3]
Expected NMR Data for Methyl 6-chlorooxoindoline-3-carboxylate:
| Technique | Expected Chemical Shift (δ) / Correlation | Rationale for Assignment |
| ¹H NMR | ~10.5 ppm (s, 1H) | Amide N-H proton; broad singlet. |
| ~7.5-7.0 ppm (m, 3H) | Aromatic protons on the chloro-substituted ring. | |
| ~4.5 ppm (s, 1H) | Methine proton at the C3 position. | |
| ~3.7 ppm (s, 3H) | Methyl ester (O-CH₃) protons. | |
| ¹³C NMR | ~175 ppm | Amide carbonyl (C2-oxo) carbon. |
| ~170 ppm | Ester carbonyl carbon. | |
| ~140-120 ppm | Aromatic carbons. | |
| ~70 ppm | Quaternary carbon at C3. | |
| ~52 ppm | Methyl ester (O-CH₃) carbon. | |
| HMBC | N-H → C 2 (oxo), C 7a, C 3a | Confirms the proton is on the indole nitrogen and its proximity to the lactam carbonyl. |
| O-CH₃ → Ester C =O | Confirms the methyl group is part of the ester functionality. | |
| H -3 → Ester C =O, C 3a, C 4 | Confirms the connectivity of the C3 position to the carboxylate and the indole ring. |
B. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, by extension, the elemental composition of a compound, which is a fundamental piece of structural evidence.[4]
Expertise & Causality: Low-resolution MS can be ambiguous. We exclusively specify High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI). HRMS provides a mass measurement accurate to several decimal places. This precision allows for the unambiguous determination of the molecular formula, confirming that the synthesized compound has the correct number of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. This is a critical self-validating step; if the molecular formula is incorrect, the proposed structure is invalid. Fragmentation patterns observed in tandem MS (MS/MS) can further support the structure by showing characteristic losses of fragments like the methyl ester group.[5][6]
C. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expertise & Causality: For the target molecule, the IR spectrum provides a quick and reliable check for the presence of two key carbonyl groups. The distinct stretching frequencies of the amide (lactam) carbonyl and the ester carbonyl provide orthogonal evidence to the ¹³C NMR data.[7] The presence of both peaks is a necessary, though not sufficient, condition for the correct structure.
Characteristic IR Absorption Frequencies:
| Functional Group | Expected Frequency (cm⁻¹) | Vibration Mode |
| N-H (Amide) | 3300-3100 | Stretch |
| C=O (Amide/Lactam) | 1710-1670 | Stretch |
| C=O (Ester) | 1750-1730 | Stretch |
| C-O (Ester) | 1300-1100 | Stretch |
| C-Cl | 800-600 | Stretch |
Definitive Structural Elucidation: Single-Crystal X-ray Diffraction
While the combination of NMR, HRMS, and IR can build a very strong case for a particular structure, only single-crystal X-ray diffraction can be considered definitive proof.[8] It moves from establishing connectivity to providing a precise 3D map of electron density, from which atomic positions can be determined with extreme accuracy.
Expertise & Causality: This technique is the gold standard because it is not based on interpretation of spectral correlations but on the physical diffraction of X-rays by a crystalline lattice.[9] It resolves any ambiguity in isomerism (e.g., confirming the chlorine is at the 6-position and not the 4, 5, or 7-position) and provides the absolute conformation of the molecule in the solid state.[10] The primary challenge, and a key experimental variable, is the ability to grow a single crystal of sufficient size and quality.
Caption: Workflow for X-ray crystallography.
Comparison of Validation Techniques
| Technique | Primary Information | Strengths | Limitations | Role in Validation |
| NMR Spectroscopy | C-H framework, connectivity, stereochemistry in solution. | Rich structural detail; non-destructive.[11] | Requires soluble sample; can be complex to interpret. | Core: Proposes the detailed 2D structure. |
| HRMS | Elemental composition, molecular weight. | High accuracy and sensitivity; confirms formula.[12] | Provides no connectivity information. | Essential: Confirms the correct atoms are present. |
| IR Spectroscopy | Functional groups present. | Fast, simple, inexpensive. | Provides limited structural detail. | Supportive: Confirms key functional groups. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Unambiguous and definitive proof of structure.[13] | Requires a suitable single crystal; structure may differ from solution. | Definitive: The ultimate proof of structure. |
| Computational (DFT) | Predicted spectral data, stable conformations. | Complements experimental data; aids interpretation.[14] | A model, not a direct measurement; accuracy depends on method. | Corroborative: Increases confidence in assignments. |
Detailed Experimental Protocols
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C{¹H} NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
2D Experiments (HSQC, HMBC): Use standard Bruker pulse programs (e.g., hsqcedetgpsp for HSQC, hmbcgplpndqf for HMBC). Optimize the ¹JCH coupling constant for HSQC (~145 Hz) and the long-range coupling constant for HMBC (8 Hz).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using appropriate software (e.g., TopSpin, Mnova). Calibrate the spectra to the residual solvent peak.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode. Set the mass range to scan from m/z 100 to 500.[6] Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument software to calculate the molecular formula based on the accurate mass and compare it to the theoretical mass of the proposed structure.
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, methanol). Allow the solvent to evaporate slowly and undisturbed over several days. Alternatively, use vapor diffusion or liquid-liquid layering techniques.
-
Crystal Selection: Under a microscope, select a clear, well-formed crystal with sharp edges and dimensions of approximately 0.1-0.3 mm.
-
Mounting and Data Collection: Mount the crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. Collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the structure using direct methods or Patterson synthesis to locate the atoms. Refine the atomic positions and thermal parameters anisotropically against the experimental data until convergence is reached.
-
Validation: The final refined structure should have low R-factors (typically R1 < 0.05) and a good-of-fit (GooF) value near 1. The final structure is reported in a Crystallographic Information File (CIF).
References
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Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (2023). MDPI. Available at: [Link]
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Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Available at: [Link]
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Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]
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2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). RSC Advances. Available at: [Link]
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Study of Mass Spectra of Some Indole Derivatives. (2014). ResearchGate. Available at: [Link]
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X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). PMC - NIH. Available at: [Link]
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Identification and structure elucidation by NMR spectroscopy. (2018). ResearchGate. Available at: [Link]
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Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. (n.d.). IntechOpen. Available at: [Link]
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Computational prediction of organic crystal structures. (n.d.). UCL Discovery. Available at: [Link]
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X-ray crystal analyses of indole- and pyrrole-substituted α-trifluoromethylated amines. (n.d.). Wiley Online Library. Available at: [Link]
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Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. (2010). PMC - NIH. Available at: [Link]
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Synthesis of t-Butyl 3-Alkyloxindole-3-carboxylates from Di-t-butyl (2-nitrophenyl)malonates. (2017). HETEROCYCLES. Available at: [Link]
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Computational prediction of organic crystal structures and polymorphism. (2014). ResearchGate. Available at: [Link]
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On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. (2022). Arkivoc. Available at: [Link]
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Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. (2015). PMC - NIH. Available at: [Link]
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Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). PMC - NIH. Available at: [Link]
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Modern Strategies for Heterocycle Synthesis. (2023). ResearchGate. Available at: [Link]
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Determining Covalent Organic Framework Structures Using Electron Crystallography and Computational Intelligence. (n.d.). Journal of the American Chemical Society. Available at: [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). MDPI. Available at: [Link]
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Predicting crystal structures of organic compounds. (2014). Chemical Society Reviews. Available at: [Link]
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Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (2010). ResearchGate. Available at: [Link]
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Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2019). MDPI. Available at: [Link]
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1HNMR spectrometry in structural elucidation of organic compounds. (2015). Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). MDPI. Available at: [Link]
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Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega. Available at: [Link]
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Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022). Technical Disclosure Commons. Available at: [Link]
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Synthesis of oxindole from acetanilide via Ir(iii)-catalyzed C–H carbenoid functionalization. (n.d.). Chemical Communications. Available at: [Link]
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Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]
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Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. (2024). arXiv. Available at: [Link]
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Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2024). RSC Publishing. Available at: [Link]
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Analytical Characterization of Some Synthetic Cannabinoids, Derivatives of indole-3-carboxylic Acid. (2013). PubMed. Available at: [Link]
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Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020). PubMed. Available at: [Link]
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The Oxoindoline Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. Kinases, as central regulators of cellular signaling, are implicated in a vast array of pathologies, most notably cancer.[1] Among the myriad of scaffolds explored for kinase inhibition, the oxoindole core has emerged as a "privileged structure," forming the foundation of several clinically successful drugs.[1] This guide provides an in-depth comparison of Methyl 6-chlorooxoindoline-3-carboxylate with other prominent oxoindoline-based kinase inhibitors, supported by experimental data and detailed protocols to empower your research endeavors.
The Oxoindoline Core: A Versatile Kinase Binding Moiety
The 2-oxindole heterocyclic system provides a rigid and versatile framework for the design of ATP-competitive kinase inhibitors. Its ability to engage in key hydrogen bonding interactions with the kinase hinge region, coupled with the synthetic tractability that allows for diverse substitutions at the 3-position, has made it a fruitful starting point for inhibitor design. These substitutions can be tailored to occupy the hydrophobic pocket and solvent-exposed regions of the ATP-binding site, thereby dictating the inhibitor's potency and selectivity profile.
In Focus: Methyl 6-chlorooxoindoline-3-carboxylate
While the broader class of oxoindole derivatives has been extensively studied, specific public domain data on the kinase inhibitory profile of Methyl 6-chlorooxoindoline-3-carboxylate is limited. However, the structural features of this molecule—namely the 6-chloro substitution and the 3-carboxylate group—provide valuable insights into its potential as a kinase inhibitor.
The electron-withdrawing nature of the chlorine atom at the 6-position can influence the electronic properties of the oxoindole ring, potentially modulating its interaction with the kinase active site. The methyl carboxylate group at the 3-position is a key functional handle that can be further modified to explore structure-activity relationships (SAR). Research on related 6-chloro-2-quinolone-3-carboxamide derivatives has demonstrated potent anticancer activity, suggesting that the 6-chloro substitution pattern is favorable for biological activity.[2][3]
Given the lack of specific data, this guide will focus on comparing well-characterized oxoindoline inhibitors to provide a framework for the potential evaluation of Methyl 6-chlorooxoindoline-3-carboxylate.
Comparative Analysis of Prominent Oxoindoline Kinase Inhibitors
To understand the landscape in which Methyl 6-chlorooxoindoline-3-carboxylate might compete, we will examine three well-established oxoindoline-based inhibitors: Sunitinib, Semaxanib, and Orantinib.
Sunitinib (Sutent®)
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[4] Its broad-spectrum activity is a direct result of its ability to inhibit multiple kinases involved in tumor growth and angiogenesis.
Mechanism of Action: Sunitinib functions as an ATP-competitive inhibitor, targeting the intracellular ATP-binding pocket of several RTKs.[5] This blockade of receptor phosphorylation and activation disrupts downstream signaling pathways crucial for cell proliferation and angiogenesis.
Key Kinase Targets:
-
VEGFRs (Vascular Endothelial Growth Factor Receptors): Potent inhibition of VEGFR-1, -2, and -3, leading to anti-angiogenic effects.[4][6]
-
PDGFRs (Platelet-Derived Growth Factor Receptors): Inhibition of PDGFR-α and PDGFR-β, impacting tumor cell proliferation.[4][6]
-
c-KIT (Stem Cell Factor Receptor): A key target in GIST.[4]
Semaxanib (SU5416)
Semaxanib is a potent and selective inhibitor of VEGFR-2 (KDR/Flk-1), a key mediator of VEGF-driven angiogenesis.[7][8] While its clinical development was discontinued, it remains a valuable research tool for studying angiogenesis.
Mechanism of Action: Semaxanib selectively binds to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, preventing receptor autophosphorylation and downstream signaling.[9]
Key Kinase Targets:
-
VEGFR-2 (KDR/Flk-1): Highly potent and selective inhibition.[7][9]
-
Weaker Inhibition: Shows significantly weaker activity against PDGFRβ and c-Kit.[7]
Orantinib (SU6668)
Orantinib is an orally bioavailable, multi-targeted RTK inhibitor that targets VEGFR, PDGFR, and FGFR (Fibroblast Growth Factor Receptor).[10][11]
Mechanism of Action: Similar to other oxoindoline inhibitors, Orantinib competes with ATP for binding to the kinase domain of its target receptors, thereby inhibiting their autophosphorylation and activation.[11]
Key Kinase Targets:
-
VEGFR2
-
PDGFR
-
FGFR [11]
Performance Data Summary
The following table summarizes the reported inhibitory activities (IC50 values) of the compared compounds against key kinase targets. This data provides a quantitative basis for comparing their potency and selectivity. Note: Data for Methyl 6-chlorooxoindoline-3-carboxylate is not available in the public domain and is presented here as a placeholder for future experimental determination.
| Kinase Target | Methyl 6-chlorooxoindoline-3-carboxylate IC50 (nM) | Sunitinib IC50 (nM) | Semaxanib (SU5416) IC50 (nM) | Orantinib (SU6668) IC50 (nM) |
| VEGFR-1 | Data Not Available | 9 | - | - |
| VEGFR-2 | Data Not Available | 80 | 140 | 2100 (Ki) |
| VEGFR-3 | Data Not Available | 9 | - | - |
| PDGFRα | Data Not Available | - | - | 59 |
| PDGFRβ | Data Not Available | 8 (Ki) | 3000 | 8 (Ki) |
| c-KIT | Data Not Available | - | 5000 | - |
| FGFR1 | Data Not Available | 830 (Ki) | >10000 | 1200 (Ki) |
IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparative purposes.[6][7]
Visualizing the Landscape
Core Oxoindoline Scaffold
Caption: The core 2-oxindole scaffold with a variable R group at the 3-position.
Key Signaling Pathways Targeted by Oxoindoline Inhibitors
Caption: Inhibition of RTKs by oxoindoline compounds blocks downstream signaling.
Experimental Protocols for Comparative Evaluation
To facilitate your own comparative studies, we provide detailed, step-by-step methodologies for key assays. The causality behind experimental choices is explained to ensure scientific integrity.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of an inhibitor by measuring ATP consumption during the kinase reaction. The Kinase-Glo® assay is a robust and widely used platform for this purpose.
Principle: Kinase activity depletes ATP in the reaction. The addition of Kinase-Glo® reagent stops the kinase reaction and initiates a luciferase-based reaction that produces a luminescent signal proportional to the remaining ATP concentration. Thus, a lower luminescent signal corresponds to higher kinase activity, and vice versa.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., Methyl 6-chlorooxoindoline-3-carboxylate) in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Kinase Reaction Setup: In a 96-well or 384-well white assay plate, add the following components in order:
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Test compound or DMSO (vehicle control).
-
Kinase enzyme.
-
Substrate peptide.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Add a solution of ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase being tested.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.
-
Mix the plate on an orbital shaker for 2 minutes to ensure lysis of any cells (if applicable) and thorough mixing.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase).
-
Normalize the data to the vehicle control (DMSO) wells, which represent 100% kinase activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (e.g., using MTT or CellTiter-Glo®)
This assay determines the effect of a kinase inhibitor on the proliferation and viability of cancer cell lines.
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan is proportional to the number of viable cells. The CellTiter-Glo® assay is a luminescence-based assay that measures the amount of ATP, which is an indicator of metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Caco-2 Permeability Assay
This assay is an in vitro model used to predict the intestinal permeability of a compound, which is a critical parameter for orally administered drugs.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions that mimics the intestinal epithelium. The transport of a compound from the apical (A) to the basolateral (B) side of the monolayer is measured to determine its apparent permeability coefficient (Papp).
Step-by-Step Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Procedure:
-
Wash the cell monolayers with transport buffer.
-
Add the test compound to the apical (A) compartment.
-
At specified time points, collect samples from the basolateral (B) compartment.
-
To assess active efflux, also perform the assay in the reverse direction (B to A).
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the Papp value and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.
Conclusion and Future Directions
The oxoindoline scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. While established drugs like Sunitinib have demonstrated the clinical potential of this class, there is still significant room for the discovery of new agents with improved selectivity and potency.
Methyl 6-chlorooxoindoline-3-carboxylate represents an intriguing but under-investigated member of this family. The comparative framework and detailed experimental protocols provided in this guide are intended to empower researchers to undertake a thorough evaluation of this and other novel oxoindoline derivatives. Future studies should focus on determining the specific kinase inhibitory profile of Methyl 6-chlorooxoindoline-3-carboxylate, its cellular activity against a panel of cancer cell lines, and its pharmacokinetic properties. Such data will be crucial in determining its potential as a lead compound for the development of next-generation targeted cancer therapies.
References
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Hassan, M., et al. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry, 216, 113334. [Link]
- Abdel-Maksoud, M. S., et al. (2024). 6-Chloro-2-quinolone-3-carboxamide derivatives as potent anticancer agents against Caco-2 and HCT116 cell lines.
- Patsnap Synapse. (2024). What is the mechanism of Sunitinib Malate?
- Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Molecular basis for sunitinib efficacy and future clinical development. Nature Reviews Drug Discovery, 6(9), 734-745.
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- Reaction Biology. Radiometric Filter Binding Assay. Reaction Biology.
- Revvity. HTRF KinEASE TK Kit, 1,000 Assay Points. Revvity.
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- BenchChem. (2025). Sunitinib Malate: A Technical Guide to the Mechanism of Action. BenchChem.
- El-Sayed, N. N. E., et al. (2023). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Scientific Reports, 13(1), 11369.
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A Comparative Guide to In Vitro Assay Validation for Novel 6-Chlorooxoindoline-3-Carboxylate Derivatives
Introduction: From Scaffold to Strategy
The 6-chlorooxoindoline-3-carboxylate scaffold is a privileged starting point in medicinal chemistry, frequently serving as a precursor for potent kinase inhibitors and other targeted therapeutics. The journey from a synthesized compound to a viable drug candidate, however, is paved with rigorous testing and validation. The reliability of early-stage drug discovery decisions hinges entirely on the quality of the data generated from in vitro assays. Poorly validated assays can lead to costly failures in later stages, making the initial validation process a critical cornerstone of the entire research and development pipeline.
This guide provides a comprehensive, in-depth comparison of validation strategies for in vitro assays tailored to compounds derived from Methyl 6-chlorooxoindoline-3-carboxylate. We will move beyond rote protocol recitation to explore the causality behind experimental choices, comparing a direct target-engagement biochemical assay with a broader, physiologically relevant cell-based assay. This framework is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to build a self-validating system for compound evaluation, ensuring data integrity and confident decision-making.
Pillar 1: The Bedrock of Assay Validation: Core Principles and Parameters
Before any compound can be meaningfully assessed, the assay itself must be proven "fit for purpose." The International Council for Harmonisation (ICH) Q2(R1) guideline provides a foundational framework for validating analytical procedures, which we adapt here for bioassays.[1][2][3][4] The objective is to demonstrate that the chosen analytical procedure is suitable for its intended purpose, which in our case is to reliably quantify the biological activity of a novel compound.
The core validation characteristics are not merely a checklist; they are an interconnected system that, when properly established, ensures the trustworthiness of every data point.
-
Specificity & Selectivity : Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] For a biochemical kinase assay, this means the signal is generated only by the target kinase activity, not by other ATPases. For a cell-based assay, it means the measured effect (e.g., cell death) is a result of the compound's activity and not assay artifacts.
-
Accuracy : This measures the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] It is often determined by spiking a known quantity of a reference standard into the assay matrix.
-
Precision : Precision is the measure of the random error and is typically expressed as the standard deviation or coefficient of variation (CV%) over a series of measurements.[5] It is assessed at three levels:
-
Repeatability : Precision under the same operating conditions over a short interval.
-
Intermediate Precision : Within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility : Precision between laboratories.
-
-
Linearity & Range : Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration of analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD) : The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
Robustness : A measure of an assay's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., incubation time, temperature). This provides an indication of its reliability during normal usage.
Caption: Interrelationship of core assay validation parameters.
Pillar 2: A Comparative Approach: Biochemical vs. Cell-Based Assays
For a novel oxoindoline derivative with suspected kinase inhibitory activity, a dual-pronged validation approach is essential. We must validate both a direct, target-focused biochemical assay and a broader, systems-level cell-based assay. This comparison provides a more complete picture of the compound's potential, distinguishing direct target engagement from overall cellular effects like toxicity or membrane permeability.[6][7][8][9]
-
Biochemical Assay : This type of assay measures the interaction of a compound with a purified molecular target, such as a kinase enzyme, in a controlled, cell-free environment.[10] It is ideal for determining direct potency (e.g., IC50) and mechanism of action.
-
Example : An in vitro luminescence-based kinase assay to measure the inhibition of "Target Kinase X."
-
Advantage : High throughput, mechanistic clarity, and precise quantification of target inhibition.
-
Limitation : Lacks physiological context; does not account for cell permeability, off-target effects, or metabolic breakdown.[9]
-
-
Cell-Based Assay : This assay uses living cells to measure the physiological consequence of the compound's activity.[7][8] It provides insights into a compound's efficacy in a more complex biological system.
-
Example : An MTT cell viability assay to measure the cytotoxic or cytostatic effects of the compound on a cancer cell line that overexpresses "Target Kinase X."
-
Advantage : More physiologically relevant, accounts for cell permeability and potential cytotoxicity.
-
Limitation : The observed effect may be due to off-target activity or general toxicity, not just inhibition of the intended target. The mechanism is often inferred rather than directly measured.[9]
-
Caption: Step-by-step workflow for the MTT cell viability assay.
-
Cell Seeding : Plate a cancer cell line relevant to the target kinase (e.g., MCF-7) in a 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well) and allow them to adhere overnight. [11]2. Compound Treatment : Treat cells with serial dilutions of Compound OX-1 and a standard cytotoxic drug (e.g., Doxorubicin). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation : Incubate the plate for a period relevant to the compound's expected mechanism (e.g., 48-72 hours).
-
MTT Addition : Remove the media and add 100 µL of fresh media plus 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. [12]5. Solubilization : Carefully remove the MTT-containing media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Shake the plate gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Normalize the data to the vehicle control (100% viability) and calculate the IC50/EC50 value using a four-parameter logistic curve fit.
| Validation Parameter | Compound OX-1 | Doxorubicin (Reference) | Acceptance Criteria |
| EC50 Value | 1.2 µM | 0.5 µM | Report Value |
| Z'-factor | 0.78 | 0.85 | Z' > 0.5 |
| Signal-to-Background | >10 | >10 | >3 |
| Precision (Repeatability) | CV = 8.5% | CV = 6.2% | CV < 20% |
| Precision (Intermediate) | CV = 13.1% | CV = 11.5% | CV < 25% |
The Z'-factor is a statistical parameter used to judge the quality of a high-throughput screening assay. A value > 0.5 indicates a robust and reliable assay.
Pillar 4: Troubleshooting Common Assay Validation Pitfalls
Even with robust protocols, issues can arise. A systematic troubleshooting approach is key to maintaining data integrity. [13][14][15]
| Symptom | Potential Cause(s) | Recommended Action(s) |
|---|---|---|
| High Well-to-Well Variability (High CV%) | Inconsistent pipetting; Edge effects in plate; Cell clumping; Reagent instability. | Calibrate pipettes; Use a plate map that avoids outer wells or fill them with PBS; Ensure single-cell suspension before plating; Prepare fresh reagents. |
| False Negatives (No Amplification/Signal) | Degraded reagents (enzyme, ATP); Incorrect buffer pH or components; Inhibition from sample matrix. | Use fresh reagents; Verify buffer preparation; Run a dilution series of the sample to check for inhibition. [13] |
| False Positives (Unexpected Signal) | Contamination (reagent or microbial); Compound auto-fluorescence/luminescence. | Use sterile technique; Test compound in a "no enzyme" or "no cell" control to check for interference. |
| Poor Z'-factor (<0.5) | Low signal window (max signal too close to min signal); High data variability. | Optimize assay parameters (reagent concentrations, incubation times) to increase the signal window; Address sources of variability as noted above. |
Conclusion
The validation of in vitro assays for novel compounds synthesized from scaffolds like Methyl 6-chlorooxoindoline-3-carboxylate is not a monolithic task but a multi-faceted, comparative process. By systematically validating and comparing data from both direct-target biochemical assays and physiologically relevant cell-based assays, researchers can build a comprehensive and trustworthy profile of a compound's activity. This dual-assay approach allows for the confident distinction between on-target potency and overall cellular efficacy, providing the high-quality, reproducible data necessary to justify advancing a promising molecule through the demanding and expensive drug discovery pipeline. Adherence to established guidelines, meticulous execution of protocols, and a proactive approach to troubleshooting are the essential pillars that support successful and impactful research.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chlorooxoindoline Analogs as Kinase Inhibitors
The 6-chlorooxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology. The presence of the chlorine atom at the 6-position often plays a crucial role in enhancing the potency and modulating the selectivity of these compounds. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-chlorooxoindoline analogs, with a focus on their activity as inhibitors of key oncogenic kinases, namely FMS-like tyrosine kinase 3 (FLT3), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). We will delve into the experimental data that underpins our understanding of how structural modifications to this core influence biological activity, providing insights for researchers and drug development professionals.
The 6-Chlorooxoindoline Core: A Key Pharmacophore for Kinase Inhibition
The oxindole core itself is an effective scaffold for developing ATP-competitive kinase inhibitors. Its structure mimics the purine ring of ATP, allowing it to form key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The introduction of a chlorine atom at the 6-position of the oxindole ring can significantly impact the compound's electronic properties and its interactions with the target protein. This halogen substitution can lead to enhanced binding affinity through various mechanisms, including favorable hydrophobic interactions and the formation of halogen bonds.
Comparative SAR Analysis of 6-Chlorooxoindoline Analogs as Dual FLT3/CDK2 Inhibitors
Recent studies have explored oxindole-based derivatives as dual inhibitors of FLT3 and CDK2, two kinases implicated in the progression of various cancers, including acute myeloid leukemia (AML). A structure-activity relationship investigation has demonstrated that the presence of a chloro group at the 6-position of the oxindole ring is a key determinant of potent dual inhibitory activity.[1]
A comparative analysis of a series of oxindole-based compounds reveals the superior activity of the 6-chloro substituted analog. For instance, in a panel of NCI-60 human cancer cell lines, the 6-chlorooxindole derivative hybridized with a 3-pyridyl moiety (compound 5l in the study) demonstrated powerful cytotoxic and cytostatic effects across a broad range of cell lines.[1]
Data Presentation: Comparative Anticancer Activity
The following table summarizes the comparative growth inhibitory effects of a 6-chlorooxoindoline analog against other substituted oxindoles from the same study, highlighting the importance of the 6-chloro substitution. The data represents the percentage of cancer cell lines out of the NCI-60 panel that were sensitive to the compounds at a 10 µM concentration.
| Compound ID (from source) | Oxindole Substitution | Linker Moiety | Growth Inhibition (% of sensitive cell lines) |
| 5l | 6-Chloro | 3-pyridyl | Cytotoxic to 4, Cytostatic to 44 |
| 5h | 6-Chloro | 2-pyridyl | Cytostatic effects |
| 5f | 5-Fluoro | 2-pyridyl | Cytostatic effects |
| 5e | Unsubstituted | 2-pyridyl | Cytostatic effects |
| 5m | 6-Chloro | 4-pyridyl | Cytostatic to 14 cell lines |
Data synthesized from a study on novel oxindole-based derivatives.[1]
The superior performance of the 6-chloro analog (5l ) underscores the significance of this substitution for potent anticancer activity in this series.[1] The study suggests that for simultaneous inhibition of FLT3 and CDK2, a 3-pyridyl group attached to the linker, in combination with a chloro group at the 6-position of the oxindole ring, is optimal.[1]
Signaling Pathway: Kinase Inhibition by 6-Chlorooxoindoline Analogs
The primary mechanism of action for these compounds is the competitive inhibition of ATP binding to the kinase domain. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that promotes cell proliferation and survival.
Caption: General experimental workflow for the evaluation of 6-chlorooxoindoline analogs.
Detailed Protocol: In Vitro FLT3 Kinase Inhibition Assay
This protocol describes a representative method for determining the in vitro inhibitory activity of 6-chlorooxoindoline analogs against FLT3 kinase.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Prepare a solution of recombinant human FLT3 kinase in reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., a synthetic peptide) and ATP in reaction buffer.
-
-
Assay Procedure:
-
Add 5 µL of the test compound solution (in various concentrations) to the wells of a 96-well plate.
-
Add 20 µL of the FLT3 kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of the substrate/ATP mixture.
-
Incubate the reaction mixture for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 100 mM EDTA).
-
-
Detection and Data Analysis:
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay, fluorescence polarization, or ELISA).
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Detailed Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol outlines a method for assessing the cytotoxic effects of 6-chlorooxoindoline analogs on a cancer cell line (e.g., MV4-11, a human AML cell line with an FLT3-ITD mutation).
-
Cell Culture and Seeding:
-
Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 6-chlorooxoindoline analog in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Incubate the cells for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Conclusion
The 6-chlorooxoindoline scaffold is a versatile and potent platform for the design of kinase inhibitors. The structure-activity relationship studies, particularly in the context of dual FLT3/CDK2 inhibition, highlight the critical role of the 6-chloro substituent in achieving high potency against cancer cell lines. While more research is needed to fully delineate the SAR of these analogs against other kinases like GSK-3β, the available data strongly supports the continued exploration of this chemical space for the development of novel anticancer therapeutics. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new 6-chlorooxoindoline derivatives, paving the way for future discoveries in this promising area of drug development.
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A Comparative Guide to the Synthetic Efficiency of Substituted Oxoindolines
The oxoindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Its versatile biological activities have driven significant efforts in the development of efficient and diverse synthetic methodologies. This guide provides a comparative analysis of key synthetic strategies for accessing variously substituted oxoindolines, with a focus on synthetic efficiency, substrate scope, and mechanistic rationale to empower researchers in drug discovery and development.
Palladium-Catalyzed Intramolecular C-H Functionalization
A powerful and modern approach to oxoindole synthesis involves the palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides.[2][3] This method obviates the need for pre-functionalized aromatic rings, a limitation of many classical methods, and proceeds with high regioselectivity and functional group tolerance.[3]
Mechanistic Rationale
The catalytic cycle is believed to commence with the oxidative addition of the C-Cl bond to a Pd(0) species, forming a Pd(II) enolate. This is followed by an intramolecular C-H activation step, which can proceed via either an electrophilic aromatic substitution-type pathway or a carbopalladation mechanism.[2][3] Reductive elimination from the resulting palladacycle regenerates the Pd(0) catalyst and affords the oxoindole product. The choice of ligand, typically a bulky electron-rich phosphine like 2-(di-tert-butylphosphino)biphenyl, is crucial for promoting the desired reactivity and preventing side reactions.[2]
Caption: Catalytic cycle for Pd-catalyzed C-H functionalization.
Synthetic Efficiency and Substrate Scope
This method demonstrates broad applicability with good to excellent yields for a range of electronically and sterically diverse substrates. It is particularly effective for N-alkyl and N-aryl substituted α-chloroacetanilides.[3]
| Entry | R¹ | R² | R³ | R⁴ | Yield (%) | Reference |
| 1 | H | H | H | Me | 85 | [3] |
| 2 | 4-OMe | H | H | Me | 90 | [3] |
| 3 | 4-CF₃ | H | H | Me | 81 | [3] |
| 4 | 3-Cl | H | H | Me | 88 | [3] |
| 5 | H | H | H | Bn | 92 | [3] |
| 6 | H | 5-Cl | H | Me | 87 | [3] |
| 7 | H | H | 6-Me | Me | 75 | [3] |
Table 1: Synthesis of substituted oxindolines via Pd-catalyzed C-H functionalization.[3]
Experimental Protocol: Synthesis of 1-Methyl-2-oxoindoline[3]
-
To a solution of N-methyl-N-phenyl-2-chloroacetamide (1.0 mmol) in toluene (5 mL) is added Pd(OAc)₂ (0.02 mmol), 2-(di-tert-butylphosphino)biphenyl (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
The mixture is degassed and heated to 100 °C for 12 hours.
-
After cooling to room temperature, the reaction is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL).
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired oxoindole.
Intramolecular Heck-Mizoroki Reaction
The intramolecular Heck-Mizoroki reaction is a well-established and versatile method for the construction of carbo- and heterocycles, including oxindolines. This reaction typically involves the palladium-catalyzed cyclization of an aryl or vinyl halide onto a tethered alkene.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) catalyst. The resulting arylpalladium(II) species then undergoes an intramolecular migratory insertion of the tethered alkene (carbopalladation). The subsequent step is a β-hydride elimination, which can be controlled to generate either an endo- or exo-cyclic double bond. In the synthesis of oxindolines, a 5-exo-trig cyclization is favored. The choice of base and ligands can influence the efficiency and selectivity of the reaction.
Caption: Catalytic cycle for the intramolecular Heck reaction.
Synthetic Efficiency and Substrate Scope
The Heck reaction is highly effective for the synthesis of 3-substituted and 3,3-disubstituted oxindolines, including the construction of spirocyclic systems.[4] The diastereoselectivity of the reaction can be controlled by the substrate and reaction conditions.[4]
| Entry | Substrate | Catalyst System | Base | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | N-(2-iodophenyl)acrylamide | Pd(OAc)₂/PPh₃ | Et₃N | 95 | - | |
| 2 | N-allyl-2-bromo-N-tosylaniline | Pd(OAc)₂/dppf | K₂CO₃ | 88 | - | [5] |
| 3 | C2-symmetric diiodide | Pd(PPh₃)₂Cl₂ | Et₃N | 84 | 80:20 | [4] |
| 4 | Disiloxy ditriflate | Pd(PPh₃)₂Cl₂ | Et₃N | 96 | 50:50 | [4] |
Table 2: Synthesis of oxindolines via intramolecular Heck reaction.
Experimental Protocol: Diastereoselective Heck Cyclization[5]
-
A mixture of the diiodide substrate (0.2 mmol), Pd(PPh₃)₂Cl₂ (0.04 mmol), and Et₃N (0.8 mmol) in anhydrous DMA (2 mL) is heated at 100 °C under an argon atmosphere for 12 hours.
-
The reaction mixture is cooled, diluted with water (10 mL), and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The residue is purified by flash chromatography on silica gel to afford the spirocyclic dioxindoles.
Gassman Indole-Oxindole Synthesis
The Gassman synthesis is a classical one-pot reaction for the preparation of substituted indoles and can be adapted for the synthesis of oxindolines.[6][7] It involves the reaction of an aniline with a keto-thioether.[6]
Mechanistic Rationale
The reaction proceeds through three main steps. First, the aniline is oxidized with tert-butyl hypochlorite to form an N-chloroaniline. This is followed by the addition of a keto-thioether at low temperature to generate a sulfonium ion. Finally, the addition of a base, such as triethylamine, deprotonates the sulfonium ion to form a sulfonium ylide, which undergoes a[1][8]-sigmatropic rearrangement. The resulting intermediate then cyclizes to form the 3-thiomethyl-substituted oxoindole.[6][9] The thiomethyl group can often be removed with Raney nickel.[6]
Caption: Workflow for the Gassman oxoindole synthesis.
Synthetic Efficiency and Substrate Scope
The Gassman synthesis is a versatile method, but its efficiency can be sensitive to the electronic nature of the aniline substrate. Electron-rich anilines tend to give lower yields or fail to react.[6] However, it provides a direct route to 3-functionalized oxindoles.
| Entry | Aniline Derivative | Keto-thioether | Yield (%) | Reference |
| 1 | Aniline | Methylthio-2-propanone | 75 (indole) | [9] |
| 2 | 4-Chloroaniline | Ethyl 2-(methylthio)acetate | 68 | [6] |
| 3 | 2-Methylaniline | Methylthio-2-propanone | 72 (indole) | [9] |
| 4 | 2-chloro-5-methylaniline | Methylthio-2-propanone | 36 (indole) | [9] |
Table 3: Examples of Gassman synthesis for indoles (indicative for oxoindole synthesis).
Experimental Protocol: General Procedure for Gassman Synthesis[7]
-
To a stirred solution of the aniline (10 mmol) in CH₂Cl₂ (50 mL) at -78 °C is added tert-butyl hypochlorite (10 mmol) dropwise.
-
After stirring for 30 minutes, a solution of the keto-thioether (10 mmol) in CH₂Cl₂ (10 mL) is added.
-
The mixture is stirred for an additional 1 hour at -78 °C, after which triethylamine (12 mmol) is added.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water, and the organic layer is separated, dried, and concentrated.
-
The crude product is purified by chromatography.
Asymmetric Synthesis of Chiral Oxoindolines
The demand for enantiomerically pure oxoindoles in drug development has spurred the development of various catalytic asymmetric methodologies.[10] These methods often employ chiral catalysts to control the stereochemistry of the newly formed stereocenters.
Key Strategies
-
Catalytic Asymmetric Dearomatization (CADA): This powerful strategy involves the dearomatization of indole derivatives to construct chiral oxoindole scaffolds.[10]
-
Asymmetric Heck Reactions: The use of chiral ligands in intramolecular Heck reactions can induce high levels of enantioselectivity.
-
Organocatalysis: Chiral organocatalysts, such as cinchona alkaloid derivatives, have been successfully employed in various transformations to afford chiral oxoindoles.[1]
The development of these asymmetric methods allows for the efficient construction of complex and biologically relevant chiral oxoindoles with high enantiomeric excess.
Conclusion
The synthesis of substituted oxoindolines can be achieved through a variety of powerful and versatile methods. Modern palladium-catalyzed C-H functionalization and Heck reactions offer high efficiency and broad substrate scope with the advantage of avoiding pre-functionalized starting materials. The classical Gassman synthesis, while sensitive to substrate electronics, provides a valuable one-pot procedure for accessing 3-functionalized oxindoles. For the synthesis of chiral oxoindolines, a growing number of catalytic asymmetric methods provide access to enantiomerically enriched products. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements for efficiency and stereocontrol.
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A Comparative Guide to the Biological Evaluation of Methyl 6-chlorooxoindoline-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the oxoindoline scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Among these, derivatives of methyl 6-chlorooxoindoline-3-carboxylate are emerging as a promising class of molecules with significant potential in the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological performance of these derivatives, supported by experimental data and detailed protocols, to aid researchers in their exploration of this chemical space.
The inherent reactivity of the isatin core, from which these compounds are derived, allows for diverse functionalization, leading to a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The presence of a chlorine atom at the 6-position of the oxoindoline ring is often associated with enhanced biological activity, a feature that makes this particular class of derivatives a subject of intense investigation.
Comparative Cytotoxicity Against Cancer Cell Lines
The anticancer potential of oxoindoline derivatives is a major focus of current research.[5][6][7] The cytotoxic effects of methyl 6-chlorooxoindoline-3-carboxylate derivatives and related compounds have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison.
While specific IC50 values for a broad panel of methyl 6-chlorooxoindoline-3-carboxylate derivatives are still emerging in the literature, studies on closely related 2-oxoindoline and 6-chloroisatin derivatives provide valuable insights into their potential efficacy. For instance, certain (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides have demonstrated notable cytotoxicity against human colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines, with some compounds exhibiting IC50 values superior to the procaspase-3 activating compound, PAC-1.[5] One of the most potent compounds in that study, 4o , was found to be three- to five-fold more cytotoxic than PAC-1 across the tested cell lines.[5]
Furthermore, studies on 3-substituted derivatives of 2-indolinones have identified compounds with IC50 values below 10 µM against human colon adenocarcinoma (HT-29) and breast adenocarcinoma (MCF-7) cells.[7] Notably, a derivative with a 5-bromo substitution was identified as the most potent in that series.[7]
Table 1: Comparative Cytotoxicity (IC50, µM) of Representative Oxoindoline and Isatin Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide 4o | SW620 (Colon) | < PAC-1 | [5] |
| PC-3 (Prostate) | < PAC-1 | [5] | |
| NCI-H23 (Lung) | < PAC-1 | [5] | |
| 5-Bromo-3-substituted-2-indolinone | MCF-7 (Breast) | < 10 | [7] |
| HT-29 (Colon) | < 10 | [7] | |
| 6-chloro-quinazolin derivative 5a | MGC-803 (Gastric) | Induces apoptosis at 10 µM | [8] |
| 6-chloro-quinazolin derivative 5f | Bcap-37 (Breast) | Induces apoptosis at 10 µM | [8] |
Note: Specific IC50 values for compound 4o were not provided in the source, but its activity was stated to be 3-5 times more potent than the positive control, PAC-1.
The mechanism of action for many of these cytotoxic compounds involves the induction of apoptosis.[5][8] For example, select 6-chloro-quinazolin derivatives have been shown to induce apoptosis in MGC-803 and Bcap-37 cancer cells.[8]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methyl 6-chlorooxoindoline-3-carboxylate derivatives and a positive control (e.g., doxorubicin) in a culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
Caption: Workflow for the Broth Microdilution MIC assay.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of methyl 6-chlorooxoindoline-3-carboxylate derivatives is intricately linked to their structural features. Key areas for further investigation and optimization include:
-
Substitution at the N-1 position: Alkylation or arylation at the nitrogen atom of the oxoindoline ring can significantly influence lipophilicity and target engagement.
-
Modification of the ester group: Converting the methyl ester to other esters, amides, or hydrazides can modulate the compound's pharmacokinetic properties and biological activity.
-
Derivatization at the C-3 position: The C-3 position is a key site for introducing diverse substituents that can interact with biological targets.
The available data, though preliminary for the specific methyl 6-chlorooxoindoline-3-carboxylate scaffold, strongly suggests that this class of compounds holds considerable promise as a source of new anticancer and antimicrobial agents. Further systematic synthesis and rigorous biological evaluation are warranted to fully elucidate their therapeutic potential and to identify lead compounds for preclinical development.
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- Szebesczyk, A., et al. (2024). Synthesis and Characterization of Novel Co(III)/Ru(II) Heterobimetallic Complexes as Hypoxia-Activated Iron-Sequestering Anticancer Prodrugs. Inorganics, 12(1), 16.
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A Researcher's Guide to Confirming the Mechanism of Action of Methyl 6-chlorooxoindoline-3-carboxylate Derivatives
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to elucidate and confirm the mechanism of action (MoA) for the promising class of Methyl 6-chlorooxoindoline-3-carboxylate derivatives. Drawing from established methodologies and field-proven insights, we will navigate the path from target hypothesis to definitive cellular confirmation, emphasizing the causality behind each experimental choice.
The oxindole chemical scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of small-molecule kinase inhibitors.[1][2] Kinases are critical enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Prominent multi-kinase inhibitors, such as Sunitinib, feature an oxindole core, underscoring the scaffold's potential for potent and selective kinase inhibition.[3]
Given this precedent, a primary hypothesis for Methyl 6-chlorooxoindoline-3-carboxylate derivatives is the modulation of protein kinase activity. This guide will therefore focus on a systematic approach to rigorously test this hypothesis, validate specific molecular targets, and characterize the downstream cellular consequences of target engagement.
Phase 1: Unbiased Target Identification
Before confirming a mechanism, one must first identify the direct molecular target(s) with high confidence. While the oxindole framework suggests kinase activity, an unbiased approach is crucial to uncover novel targets or unexpected off-target effects.[4] Affinity-based pull-down is a direct and robust biochemical method for isolating target proteins from a complex cellular mixture.[5][6][7]
Rationale for Experimental Choice
We will employ an on-bead affinity matrix approach.[5][7] This method involves immobilizing the derivative onto a solid support (e.g., agarose beads) to create a "bait." This bait is then incubated with cell lysate, allowing any proteins that bind to the compound to be captured. This technique is superior to methods requiring genetic modification of cells and directly identifies proteins that physically interact with the small molecule in its native or near-native state.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for affinity-based target identification.
Detailed Protocol: On-Bead Affinity Pull-Down
-
Synthesis: Synthesize the Methyl 6-chlorooxoindoline-3-carboxylate derivative with a functionalized linker (e.g., a short PEG linker with a terminal amine or carboxyl group) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity.[6]
-
Immobilization: Covalently couple the linker-modified derivative to activated agarose beads (e.g., NHS-activated Sepharose) according to the manufacturer's protocol. Prepare control beads with no coupled ligand.
-
Lysate Preparation: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) to ~80-90% confluency. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Incubation: Incubate the clarified cell lysate with the affinity beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash extensively (5-7 times) with lysis buffer to remove proteins that are not specifically bound.
-
Elution: Elute the bound proteins from the beads. This can be done using a competitive eluent (high concentration of the free derivative) or by using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Analysis: Separate the eluted proteins by 1D SDS-PAGE and visualize with Coomassie or silver stain. Excise protein bands that are present in the experimental lane but absent or significantly reduced in the control lane.
-
Identification: Identify the proteins in the excised bands using standard proteomics techniques: in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
Phase 2: Biochemical Confirmation of Kinase Inhibition
Once candidate target kinases are identified, the next critical step is to confirm direct enzymatic inhibition and quantify the compound's potency.[8] Modern biochemical kinase assays offer high sensitivity and throughput, making them ideal for this purpose.[9][10]
Rationale for Experimental Choice
We will utilize a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[11] This format measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[11] It is a universal assay applicable to nearly any kinase, has a high signal-to-background ratio, and is less prone to interference from fluorescent compounds compared to fluorescence-based methods.[9][12]
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
-
Reagent Preparation: Reconstitute the purified, active candidate kinase (e.g., CDK2, FLT3) and its specific substrate peptide in kinase reaction buffer.[3][13]
-
Compound Dilution: Prepare a serial dilution of the Methyl 6-chlorooxoindoline-3-carboxylate derivative in DMSO, then further dilute in reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation: Initiate the reaction by adding ATP (at a concentration near the Kₘ for the specific kinase). Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.[11]
-
Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP and trigger a luciferase-based reaction. Incubate for 30 minutes.
-
Measurement: Read the luminescence signal on a plate reader. The light output is directly proportional to the ADP concentration and, therefore, to the kinase activity.
-
Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Performance Comparison: Derivative vs. Standard Inhibitor
The potency of the test derivative should be benchmarked against a known inhibitor for the identified target kinase.
| Compound | Target Kinase | Biochemical IC₅₀ (nM) | Mode of Inhibition |
| Test Derivative | CDK2 | Hypothetical: 55 nM | To be determined |
| FN1501 (Comparator)[3] | CDK2 | 2.47 nM | ATP-Competitive |
| Test Derivative | FLT3 | Hypothetical: 25 nM | To be determined |
| FN1501 (Comparator)[3] | FLT3 | 0.27 nM | ATP-Competitive |
Phase 3: Cellular Mechanism and Phenotypic Validation
Demonstrating potent inhibition in a biochemical assay is necessary but not sufficient.[14] The compound's MoA must be confirmed within a physiological context by showing it engages its target in intact cells and elicits the expected downstream biological effects.[15]
Rationale for Experimental Choices
A multi-assay approach is required. First, we confirm target engagement in cells. Second, we verify inhibition of the downstream signaling pathway via Western blot. Finally, we measure key cancer-related phenotypes like proliferation, cell cycle progression, and apoptosis, which are processes heavily regulated by kinases.[1][16]
Signaling Pathway: Hypothesized Kinase Inhibition
Caption: Inhibition of a kinase pathway by an oxoindoline derivative.
Detailed Protocols: Key Cell-Based Assays
-
Western Blot for Phospho-Substrate Levels:
-
Treat kinase-dependent cancer cells with the test derivative at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for an appropriate time (e.g., 2-6 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the kinase's known downstream substrate (e.g., anti-phospho-Rb) and the total substrate protein.
-
A dose-dependent decrease in the phospho-substrate signal relative to the total substrate confirms on-target activity.
-
-
Cell Proliferation Assay (CCK-8/WST-8):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test derivative for 72 hours.[17]
-
Add CCK-8/WST-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm. The signal is proportional to the number of viable cells.
-
Calculate the EC₅₀ (half-maximal effective concentration) for anti-proliferative activity.
-
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining):
-
Treat cells with the test derivative at its EC₅₀ concentration for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).[16][18]
-
Analyze the cell populations by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[19]
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Treat cells as in the apoptosis assay.
-
Harvest cells, fix in cold 70% ethanol, and store at -20°C.
-
Wash the fixed cells and treat with RNase A.
-
Stain the cellular DNA with Propidium Iodide.[17]
-
Analyze the DNA content by flow cytometry to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M arrest for a CDK inhibitor) provides mechanistic evidence.
-
Comparative Cellular Activity
| Assay | Endpoint Measured | Test Derivative (Result) | Comparator (Expected) |
| Western Blot | p-Rb / Total Rb Ratio | Dose-dependent decrease | Dose-dependent decrease |
| Proliferation | Anti-proliferative EC₅₀ | Hypothetical: 120 nM | Potent inhibition |
| Apoptosis | % Apoptotic Cells | Significant increase vs. control | Significant increase |
| Cell Cycle | % Cells in G2/M | Accumulation in G2/M | Accumulation in G2/M |
Conclusion
Confirming the mechanism of action for a novel compound series like Methyl 6-chlorooxoindoline-3-carboxylate derivatives is a multi-faceted endeavor that demands rigorous, evidence-based investigation. The integrated approach detailed in this guide—beginning with unbiased target identification, followed by quantitative biochemical validation, and culminating in robust cellular and phenotypic profiling—provides a self-validating system for generating a high-confidence MoA determination.[20] By systematically demonstrating target engagement and the resultant cascade of molecular and cellular events, researchers can build a compelling case for the therapeutic potential of these promising derivatives.
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Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). PubMed Central. [Link]
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Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]
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Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. (2021). European Journal of Medicinal Chemistry. [Link]
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Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances. (2021). ResearchGate. [Link]
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Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. (2024). MDPI. [Link]
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Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Journal of Experimental and Clinical Medicine. [Link]
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Cell-Based Assays Guide. (2024). Antibodies.com. [Link]
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Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. [Link]
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How Proof of Mechanism Studies Can Advance Clinical Drug Development. (n.d.). Scendea. [Link]
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How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
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Apoptosis and Cell Health Detection. (n.d.). Elabscience. [Link]
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Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence. (2022). Scientific Reports. [Link]
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Mechanism of Action (MOA). (n.d.). Sygnature Discovery. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 6-chlorooxoindoline-3-carboxylate
As a Senior Application Scientist, this guide provides a detailed protocol for the safe and compliant disposal of Methyl 6-chlorooxoindoline-3-carboxylate. The procedures outlined herein are synthesized from established principles of laboratory safety, regulatory standards, and an understanding of the compound's chemical nature. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
The core principle behind this protocol is risk mitigation through chemical understanding. Methyl 6-chlorooxoindoline-3-carboxylate is a halogenated organic compound. Its proper disposal is not merely a matter of regulatory compliance but a critical step in ensuring laboratory safety and environmental protection. Halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts.[1] This guide provides two pathways for disposal: direct collection of unaltered waste and an optional neutralization procedure for small quantities to reduce potential reactivity and hazard prior to collection.
Hazard Assessment and Chemical Profile
Understanding the chemical's properties is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, its structure allows for an expert assessment of its likely hazards based on its functional groups: a chlorinated aromatic ring, an oxindole core, and a methyl ester.
Inferred Hazards:
-
Skin and Eye Irritation: Similar aromatic and heterocyclic compounds are known to be irritants.[2][3][4][5][6]
-
Respiratory Irritation: If handled as a powder or aerosolized, it may cause respiratory tract irritation.[2][3][4][5][6]
-
Aquatic Toxicity: Many chlorinated organic compounds are toxic to aquatic life.[7] Therefore, drain disposal is strictly prohibited.[8][9]
| Property | Value / Information | Source |
| Chemical Name | Methyl 6-chlorooxoindoline-3-carboxylate | N/A |
| CAS Number | 151056-78-9 | [10][11] |
| Molecular Formula | C₁₀H₈ClNO₃ | [11] |
| Molecular Weight | 225.63 g/mol | [11] |
| Primary Hazard Class | Halogenated Organic Compound | [1][12][13] |
| Inferred Reactivity | Stable under normal conditions. The ester group can undergo hydrolysis with strong acids or bases. | [14] |
| Prohibited Disposal Route | DO NOT dispose down the drain or in general solid waste. | [8][9][13] |
Regulatory Context: Adherence to EPA and OSHA Standards
All laboratory waste disposal is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). The Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including chemical handling, labeling, and emergency planning.[15][16][17] This protocol is designed to meet the requirements of these regulatory bodies, ensuring both environmental protection and worker safety.
Pre-Disposal Safety Protocol
Before handling any chemical waste, establishing a safe working environment is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a fully buttoned lab coat.[18][19]
-
Engineering Controls: All handling and preparation of waste, including transfers and neutralization, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[18]
-
Emergency Preparedness: Ensure an eyewash station, safety shower, and appropriate fire extinguisher are accessible.[20] All personnel must be trained on emergency procedures.[21]
Waste Segregation: The Cornerstone of Compliance
Proper segregation is the most critical step in the disposal process. Halogenated organic wastes must be kept separate from non-halogenated wastes to ensure they are routed to the correct disposal facility.[1][12][13][22]
| Waste Stream | Compatibility with Methyl 6-chlorooxoindoline-3-carboxylate | Rationale |
| Halogenated Organic Solvents | COMPATIBLE | Wastes such as Dichloromethane (DCM), Chloroform. This is the designated waste stream. |
| Non-Halogenated Organic Solvents | INCOMPATIBLE | Wastes such as Acetone, Hexanes, Ethyl Acetate. Mixing complicates disposal and increases costs.[22] |
| Aqueous Waste (Acids/Bases) | INCOMPATIBLE | Do not mix organic waste with aqueous streams unless part of a specific neutralization protocol.[1] |
| Strong Oxidizers / Reducers | INCOMPATIBLE | Mixing can lead to highly exothermic or unpredictable reactions.[22] |
| Solid Chemical Waste | COMPATIBLE (if also halogenated) | Contaminated items like gloves, weigh boats, or silica gel should be collected in a separate, clearly labeled solid halogenated waste container. |
Disposal Pathways: Direct Collection vs. Optional Neutralization
Pathway A: Direct Disposal (Primary Recommended Method)
This is the simplest and most common method for disposing of halogenated research compounds.
-
Container Selection: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. The container must be in good condition, made of a compatible material (e.g., HDPE or glass), and have a secure, sealing cap.[13]
-
Labeling: Affix a hazardous waste label to the container before adding any waste.[20] Clearly write "Methyl 6-chlorooxoindoline-3-carboxylate" and list any solvents used. Do not use abbreviations.[13]
-
Waste Transfer: Carefully transfer the waste into the labeled container inside a chemical fume hood.
-
Storage: Keep the waste container tightly sealed when not in use.[13] Store it in a designated Satellite Accumulation Area (SAA) that is clearly marked and provides secondary containment.[8]
-
Pickup: Once the container is full or has been in the lab for the maximum allowed time (e.g., one year), arrange for pickup by your institution's EHS department.[8][23]
Pathway B: Optional Neutralization via Hydrolysis (For Small Quantities)
For small residual amounts (e.g., < 1 g), a neutralization step can be performed to convert the ester into its corresponding carboxylate salt, which is generally less reactive. This is an application of the principle of saponification. This procedure must be performed with extreme care.
Causality: This protocol utilizes base-catalyzed hydrolysis to cleave the methyl ester, yielding a water-soluble sodium carboxylate and methanol. This transformation reduces the organic character and potential reactivity of the compound before it enters the waste stream.
Materials:
-
Methyl 6-chlorooxoindoline-3-carboxylate waste
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) for final pH adjustment
-
Large beaker (volume at least 5x the volume of the NaOH solution)
-
Stir bar and magnetic stir plate
-
pH paper or calibrated pH meter
-
Designated "Halogenated Organic Waste" container
Step-by-Step Neutralization Protocol:
-
Preparation: In a chemical fume hood, place a large beaker containing the required volume of 1 M NaOH solution on a magnetic stir plate and begin stirring. An ice bath can be used for additional temperature control if desired.
-
Slow Addition: Slowly and carefully add the Methyl 6-chlorooxoindoline-3-carboxylate waste to the stirring NaOH solution. Add solids in small portions or liquids dropwise to control the reaction rate.
-
Reaction: Allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis of the ester.
-
pH Adjustment: After the reaction is complete, check the pH of the solution. It will be highly basic. Carefully add 1 M HCl dropwise while stirring to neutralize the excess NaOH. The goal is a final pH between 6 and 9.[8][24] Be cautious, as the initial neutralization of strong base is exothermic.
-
Final Disposal: Transfer the neutralized aqueous solution to the designated "Halogenated Organic Waste" container. Even though it has been neutralized, it is still a halogenated compound and must not be poured down the drain.[9][18]
-
Labeling and Storage: Ensure the container is properly labeled with all contents, including the final neutralized products, and store it in the SAA for EHS pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of Methyl 6-chlorooxoindoline-3-carboxylate.
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Comprehensive Safety and Handling Guide for Methyl 6-chlorooxoindoline-3-carboxylate
A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity
Welcome to your essential resource for the safe handling, use, and disposal of Methyl 6-chlorooxoindoline-3-carboxylate. As a reactive chemical intermediate, particularly within drug development and organic synthesis, this compound's utility is matched by its potential hazards. This guide is designed to provide you, our valued researchers and scientists, with the in-depth knowledge and practical steps necessary to mitigate risks, ensuring both personal safety and the integrity of your research. Our commitment extends beyond supplying high-quality reagents; we aim to be your trusted partner in laboratory safety and innovation.
Understanding the Hazard Profile
Methyl 6-chlorooxoindoline-3-carboxylate is classified with specific hazards that demand rigorous adherence to safety protocols. A thorough understanding of these risks is the foundation of safe laboratory practice. The primary hazards associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or fume.[1][2]
These classifications necessitate a multi-faceted approach to safety, encompassing engineering controls, appropriate personal protective equipment (PPE), and stringent handling procedures.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is worn, the laboratory environment itself should be engineered to minimize exposure. For a compound like Methyl 6-chlorooxoindoline-3-carboxylate, which can become airborne as a dust, the following engineering controls are mandatory:
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be conducted within a certified chemical fume hood.[3][4] This is critical to contain dusts and potential vapors, preventing respiratory exposure. The fume hood sash should be kept as low as possible to maximize airflow and provide a physical barrier.
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[1]
The causality here is straightforward: preventing the hazard from reaching the researcher's breathing zone is the most effective way to control respiratory risks.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
PPE is the essential barrier between you and the chemical. The selection of appropriate PPE is not merely a suggestion but a requirement based on a thorough risk assessment.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield.[1][2][5] | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dusts and splashes.[6][7] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential, to protect the entire face.[5][8] |
| Hand Protection | Nitrile Gloves (double-gloving recommended). | Nitrile gloves offer good protection against incidental contact with this type of chemical.[4][5][8] Double-gloving provides an extra layer of security.[5][8] It is crucial to change gloves immediately if they become contaminated. For prolonged contact or when cleaning spills, heavier-duty chemical-resistant gloves should be considered. |
| Body Protection | A buttoned, long-sleeved Laboratory Coat.[4][6][9] | A lab coat protects your skin and personal clothing from accidental spills and contamination.[7][10] It should be kept fully buttoned to provide maximum coverage. |
| Foot Protection | Closed-toe shoes.[6][9][10] | Shoes that fully cover the feet are mandatory in any laboratory setting to protect against spills and falling objects. |
This multi-layered PPE strategy ensures that all potential routes of exposure—ocular, dermal, and respiratory—are adequately addressed.
Procedural Workflow for Safe Handling
Adherence to a systematic, step-by-step procedure is critical to minimizing risk during the handling of Methyl 6-chlorooxoindoline-3-carboxylate.
Experimental Workflow Diagram
Caption: Step-by-step workflow for handling Methyl 6-chlorooxoindoline-3-carboxylate.
Step-by-Step Handling Protocol
-
Preparation:
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for Methyl 6-chlorooxoindoline-3-carboxylate.[4][6]
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and reagents, and place them inside the chemical fume hood.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
-
Handling:
-
Work in a Fume Hood: All manipulations of the solid compound must occur within a certified chemical fume hood to prevent inhalation of dust.[4]
-
Avoid Contact: Use spatulas and other appropriate tools to handle the compound. Avoid direct contact with skin and eyes.[1]
-
Weighing: If weighing is required, perform this task within the fume hood or in a ventilated balance enclosure.
-
Transfers: When transferring the solid, do so carefully to minimize the creation of dust.
-
-
Post-Handling:
-
Clean-Up: Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning materials.
-
PPE Removal: Remove PPE carefully, avoiding self-contamination. Gloves should be removed last.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1][9]
-
Emergency Procedures: Be Prepared
Accidents can happen even in the most careful laboratories. Being prepared is key to mitigating harm.[9]
| Exposure Scenario | Immediate Action Required |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][11] Remove any contaminated clothing and wash it before reuse.[1][11] If skin irritation persists, seek medical advice.[1] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell or has difficulty breathing, seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.[1] Do not allow the material to enter drains.[1][11] |
Storage and Disposal Plan
Proper storage and disposal are critical components of the chemical lifecycle and are essential for laboratory safety and environmental protection.
Storage
-
Location: Keep in a cool, dry, and well-ventilated area.[1][4]
-
Incompatibilities: Store away from incompatible substances such as strong oxidizing agents and strong bases.[11][12]
Disposal
Disposal of Methyl 6-chlorooxoindoline-3-carboxylate and any contaminated materials must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect unused material and any contaminated solids (e.g., spill cleanup materials, contaminated gloves) in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container for hazardous liquid waste.
-
-
Regulatory Compliance: All waste must be disposed of through an approved waste disposal plant.[1] Adhere strictly to all local, state, and federal regulations regarding hazardous waste disposal.[1] Never dispose of this chemical down the drain.[1][11]
By adhering to these rigorous safety and handling protocols, you are not only protecting yourself and your colleagues but also ensuring the quality and reliability of your scientific outcomes.
References
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The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
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University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals. Retrieved from [Link]
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Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]
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Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]
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Material Safety Data Sheet. (2021, November 25). Retrieved from [Link]
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Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
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Angene Chemical. (2025, February 14). Safety Data Sheet. Retrieved from [Link]
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Virginia Department of Health. (2019, October 9). Chlorine – Emergency Preparedness. Retrieved from [Link]
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Medical News Today. (2018, November 15). Chlorine poisoning: Causes, symptoms, and treatment. Retrieved from [Link]
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U.S. Department of Health & Human Services. (n.d.). Chlorine Emergency Department/Hospital Management. CHEMM. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2004, May 24). Medical Management Guidelines for Chlorine. Retrieved from [Link]
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The Chlorine Institute. (2018, October 30). First Response to Chlorine Exposures [Video]. YouTube. Retrieved from [Link]
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- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
